Cerlapirdine Hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
Número CAS |
925447-04-7 |
|---|---|
Fórmula molecular |
C22H24ClN3O3S |
Peso molecular |
446.0 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-[(3-naphthalen-1-ylsulfonyl-2H-indazol-5-yl)oxy]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C22H23N3O3S.ClH/c1-25(2)13-6-14-28-17-11-12-20-19(15-17)22(24-23-20)29(26,27)21-10-5-8-16-7-3-4-9-18(16)21;/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,23,24);1H |
Clave InChI |
RNGAZJUESDPASQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCOC1=CC2=C(NN=C2C=C1)S(=O)(=O)C3=CC=CC4=CC=CC=C43.Cl |
Origen del producto |
United States |
Foundational & Exploratory
The Neuronal Mechanism of Action of Cerlapirdine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cerlapirdine hydrochloride (also known as SAM-531, PF-05212377, and WAY-262531) is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. Developed for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia, its primary mechanism of action in neurons revolves around the blockade of the 5-HT6 receptor. This antagonism is hypothesized to disinhibit downstream neurotransmitter systems, primarily the cholinergic and glutamatergic pathways, which are critical for learning and memory. This technical guide provides a comprehensive overview of the molecular and cellular actions of Cerlapirdine, detailing its receptor binding profile, the intricacies of the 5-HT6 signaling pathway, and the experimental methodologies used to elucidate its mechanism. While the clinical development of Cerlapirdine was discontinued, the preclinical data offers valuable insights into the therapeutic potential and challenges of targeting the 5-HT6 receptor for cognitive enhancement.
Core Mechanism of Action: Selective 5-HT6 Receptor Antagonism
Cerlapirdine is a high-affinity antagonist of the human 5-HT6 receptor. Its primary pharmacological action is to bind to this receptor without activating it, thereby preventing the endogenous ligand, serotonin (5-hydroxytryptamine), from binding and initiating downstream signaling cascades. The 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS), with high concentrations in brain regions integral to cognition, such as the hippocampus, prefrontal cortex, and striatum.
Quantitative Data: Receptor Binding Affinity and Selectivity
The potency and selectivity of Cerlapirdine have been characterized through in vitro radioligand binding assays. These studies have demonstrated its high affinity for the human 5-HT6 receptor and significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors, underscoring its selective pharmacological profile.
| Receptor Subtype | Ligand | Species | Assay Type | Ki (nM) | Reference |
| 5-HT6 | Cerlapirdine (SAM-531) | Human | Radioligand Binding | 1.3 | [1] |
| 5-HT2B | Cerlapirdine (SAM-531) | Human | Radioligand Binding | 440 | [1] |
| 5-HT7 | Cerlapirdine (SAM-531) | Human | Radioligand Binding | 881 | [1] |
Table 1: In Vitro Receptor Binding Profile of Cerlapirdine. This table summarizes the binding affinities (Ki) of Cerlapirdine for various human serotonin receptor subtypes. The significantly lower Ki value for the 5-HT6 receptor highlights its selectivity.
Signaling Pathways Modulated by Cerlapirdine
The neuronal effects of Cerlapirdine are a direct consequence of its antagonism of the 5-HT6 receptor and the subsequent modulation of intracellular signaling pathways.
The Canonical Gs-cAMP Pathway
The 5-HT6 receptor is canonically coupled to a stimulatory G protein (Gs), which, upon activation, stimulates the enzyme adenylyl cyclase. This leads to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). By blocking the 5-HT6 receptor, Cerlapirdine prevents this serotonin-mediated increase in cAMP levels.
References
A Technical Guide to the 5-HT6 Receptor Binding Affinity of Cerlapirdine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerlapirdine (B1668406) Hydrochloride (also known as SAM-531, WAY-262,531, and PF-05212365) is a selective and potent antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1][2] This receptor is expressed almost exclusively in the central nervous system, with high concentrations in regions associated with cognition and memory, such as the hippocampus and cortex. As such, it has been a significant target for therapeutic intervention in neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia. This technical guide provides an in-depth overview of the 5-HT6 receptor binding affinity of Cerlapirdine, details the experimental protocols used to determine such affinities, and illustrates the key signaling pathways associated with the 5-HT6 receptor.
5-HT6 Receptor Binding Affinity of Cerlapirdine Hydrochloride
For comparative purposes, the table below includes binding affinities of other known 5-HT6 receptor ligands.
| Compound | Receptor | Binding Affinity (Ki) | Notes |
| Cerlapirdine (SAM-531) | Human 5-HT6 | Not Publicly Available | Described as a potent and selective antagonist. [1][2] |
| Masupirdine (SUVN-502) | Human 5-HT6 | 2.04 nM | A potent and selective antagonist.[4] |
| Intepirdine (SB-742457) | Human 5-HT6 | pKi of 9.63 (~0.23 nM) | A highly selective antagonist.[4] |
| SB-271046 | Human 5-HT6 | pKi of 8.81 (~1.55 nM) | A potent and selective antagonist.[4] |
| Latrepirdine (Dimebon) | Human 5-HT6 | ~30 nM | An antagonist with affinity for other receptors. |
| Olanzapine | Human 5-HT6 | 5 nM | An atypical antipsychotic with multi-receptor activity.[4] |
| Methiothepin | Human 5-HT6 | pKi of 8.74 (~1.82 nM) | A non-selective 5-HT receptor antagonist.[4] |
Table 1: 5-HT6 Receptor Binding Affinities of Cerlapirdine and Other Selected Ligands.
Experimental Protocol: Radioligand Binding Assay for 5-HT6 Receptor Affinity
The determination of a compound's binding affinity for the 5-HT6 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of a test compound (an unlabeled ligand, such as Cerlapirdine) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Materials and Reagents
-
Cell Membranes: Cell membranes prepared from a stable cell line expressing the human 5-HT6 receptor (e.g., HEK293 cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity for the 5-HT6 receptor. A commonly used radioligand is [³H]-Lysergic Acid Diethylamide ([³H]-LSD).[5]
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, with subsequent serial dilutions.
-
Non-specific Binding Control: A high concentration of a known 5-HT6 receptor ligand (e.g., methiothepin) to determine non-specific binding.[5]
-
Assay Buffer: Typically contains 50 mM Tris-HCl, 10 mM MgCl₂, and 0.5 mM EDTA, at a pH of 7.4.[5]
-
Scintillation Cocktail: For quantifying radioactivity.
-
96-well Filter Plates: With glass fiber filters (e.g., GF/C) pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
-
Ancillary Equipment: Pipettes, multi-well plate harvester, and a scintillation counter.
Assay Procedure
-
Membrane Preparation: The cell membranes expressing the 5-HT6 receptor are thawed and diluted in the assay buffer to a predetermined optimal concentration.
-
Assay Plate Setup: The assay is performed in a 96-well plate format. Each well will have a total reaction volume of 200 µL.[5]
-
Incubation:
-
To each well, add the assay buffer, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound (Cerlapirdine).
-
For determining total binding, only the radioligand and membrane preparation are added.
-
For determining non-specific binding, the radioligand, membrane preparation, and a high concentration of the non-specific binding control are added.
-
-
Incubation Period: The plates are incubated for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.[5]
-
Harvesting: Following incubation, the contents of the wells are rapidly filtered through the glass fiber filter plates using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added to each well. The amount of radioactivity trapped on the filters is then quantified using a scintillation counter.
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the test compound.
-
A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a 5-HT6 Receptor Radioligand Binding Assay.
5-HT6 Receptor Signaling Pathways
Caption: Simplified Signaling Pathways of the 5-HT6 Receptor.
The 5-HT6 receptor canonically couples to the Gs alpha subunit of G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5] However, evidence suggests that the 5-HT6 receptor can also engage in other signaling cascades, contributing to its complex biological effects. These non-canonical pathways include the mTOR and Cdk5 signaling pathways. The interaction with these various pathways is believed to underlie the receptor's role in modulating cognitive processes and neuronal development. As an antagonist, Cerlapirdine blocks the activation of these signaling cascades by endogenous serotonin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. cerlapirdine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Cerlapirdine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cerlapirdine Hydrochloride (also known as SAM-531, PF-05212377, and WAY-262531) is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. Developed by Wyeth and later Pfizer, it was investigated for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. The 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS), particularly in brain regions integral to learning and memory. Blockade of this receptor is hypothesized to modulate multiple neurotransmitter systems, including the cholinergic and glutamatergic pathways, thereby enhancing cognitive function.
Despite a promising preclinical profile, the clinical development of Cerlapirdine was discontinued (B1498344) following Phase II trials which failed to demonstrate sufficient efficacy. This technical guide provides a comprehensive overview of the pharmacological profile of Cerlapirdine, including its mechanism of action, available preclinical and clinical data, and the experimental methodologies used in its evaluation.
Introduction
The serotonin 6 (5-HT6) receptor has been a compelling target for the development of cognitive enhancers. Its exclusive expression in the CNS and its role in modulating key neurotransmitter systems have made it a focal point for drug discovery in neurodegenerative and psychiatric disorders. Cerlapirdine emerged as a lead candidate in this area, demonstrating high affinity and selectivity for the 5-HT6 receptor in preclinical studies. This guide will delve into the pharmacological characteristics that defined its development.
Mechanism of Action
Cerlapirdine is a competitive antagonist at the 5-HT6 receptor. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase via the Gs alpha subunit. Activation of the 5-HT6 receptor by its endogenous ligand, serotonin (5-hydroxytryptamine), leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By blocking the binding of serotonin, Cerlapirdine inhibits this signaling cascade.
The pro-cognitive effects of 5-HT6 receptor antagonists are believed to be mediated by the subsequent modulation of other neurotransmitter systems. Specifically, antagonism of 5-HT6 receptors has been shown to increase the release of acetylcholine (B1216132) and glutamate, two neurotransmitters crucial for learning and memory processes.
Synthesis of Cerlapirdine Hydrochloride: A Technical Guide to Starting Materials and Core Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerlapirdine, also known as SAM-531, is a selective 5-HT6 receptor antagonist that has been investigated for its potential therapeutic applications in cognitive disorders. The synthesis of Cerlapirdine Hydrochloride, with the chemical name 4-(3-fluorophenyl)-5-(4-pyridinyl)-1H-pyrrole-3-carbonitrile hydrochloride, involves a multi-step process commencing from readily available starting materials. This technical guide provides an in-depth overview of the core synthetic pathways, key starting materials, and experimental methodologies, presented in a structured format for clarity and ease of comparison.
Core Synthetic Pathway Overview
The synthesis of the Cerlapirdine core structure, a substituted pyrrole-3-carbonitrile, can be approached through various synthetic strategies. A common and logical pathway involves the initial construction of a pyrrole (B145914) ring, followed by the introduction of the required aryl and heteroaryl substituents. A plausible and frequently utilized method for constructing the pyrrole core is the Paal-Knorr synthesis or similar cyclization reactions.
A key intermediate in the synthesis of related pyrrole compounds is 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. While Cerlapirdine possesses a 3-fluorophenyl group at the 4-position, the synthetic principles for forming the pyrrole ring are analogous. The general strategy involves the reaction of an α-halo ketone with a β-enaminonitrile or a related active methylene (B1212753) compound.
Starting Materials and Key Intermediates
The synthesis of this compound originates from fundamental chemical building blocks. The primary starting materials and key intermediates are outlined below.
| Compound Name | Chemical Structure | Role in Synthesis |
| 3-Fluoroacetophenone | Starting material for the 3-fluorophenyl moiety | |
| 4-Pyridinecarboxaldehyde (B46228) | Starting material for the 4-pyridinyl moiety | |
| Malononitrile (B47326) | Source of the carbonitrile and part of the pyrrole ring backbone | |
| α-Bromo-3-fluoroacetophenone | Key intermediate, activated ketone for reaction with malononitrile | |
| 2-(3-fluorobenzoyl)malononitrile | Key intermediate formed from the reaction of α-bromo-3-fluoroacetophenone and malononitrile | |
| 2-chloro-4-(3-fluorophenyl)-5-(4-pyridinyl)-1H-pyrrole-3-carbonitrile | Halogenated pyrrole intermediate, precursor to the final product |
Experimental Protocols
The following sections provide detailed methodologies for the key transformations in a potential synthetic route to this compound.
Step 1: Synthesis of α-Bromo-3-fluoroacetophenone
This initial step involves the bromination of 3-fluoroacetophenone to activate the α-position for subsequent nucleophilic attack.
Methodology: To a solution of 3-fluoroacetophenone (1 equivalent) in a suitable solvent such as diethyl ether or dichloromethane (B109758), a brominating agent like bromine (1 equivalent) or N-bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated solution of sodium thiosulfate (B1220275) and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield α-bromo-3-fluoroacetophenone, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(3-fluorobenzoyl)malononitrile
This step involves the reaction of the α-bromo ketone with malononitrile to form a key precursor for the pyrrole ring.
Methodology: To a solution of malononitrile (1 equivalent) and a base such as sodium ethoxide or potassium carbonate (1.1 equivalents) in a solvent like ethanol (B145695) or dimethylformamide (DMF), α-bromo-3-fluoroacetophenone (1 equivalent) is added dropwise at room temperature. The reaction mixture is stirred for several hours until the starting materials are consumed (monitored by TLC). The mixture is then poured into ice-water and acidified with a dilute acid (e.g., 1M HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 2-(3-fluorobenzoyl)malononitrile.
Step 3: Synthesis of 4-(3-fluorophenyl)-5-(4-pyridinyl)-1H-pyrrole-3-carbonitrile
This crucial step involves the construction of the pyrrole ring through a cyclization reaction. A potential method is a variation of the Hantzsch pyrrole synthesis or a multi-component reaction.
Methodology: A mixture of 2-(3-fluorobenzoyl)malononitrile (1 equivalent), 4-pyridinecarboxaldehyde (1 equivalent), and a source of ammonia (B1221849) such as ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) (excess) is heated in a suitable solvent like acetic acid or ethanol. The reaction is refluxed for several hours. The progress of the reaction is monitored by TLC. After cooling, the reaction mixture is poured into water, and the pH is adjusted to neutral or slightly basic with a base (e.g., sodium bicarbonate). The precipitated solid is filtered, washed with water, and purified by column chromatography on silica (B1680970) gel to yield 4-(3-fluorophenyl)-5-(4-pyridinyl)-1H-pyrrole-3-carbonitrile.
Step 4: Preparation of this compound
The final step is the formation of the hydrochloride salt to improve the compound's solubility and stability.
Methodology: The free base, 4-(3-fluorophenyl)-5-(4-pyridinyl)-1H-pyrrole-3-carbonitrile, is dissolved in a suitable anhydrous solvent such as diethyl ether, ethyl acetate, or a mixture of dichloromethane and methanol. A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of pyrrole derivatives, which can be expected to be analogous for the synthesis of Cerlapirdine. Actual yields may vary depending on the specific reaction conditions and scale.
| Reaction Step | Product | Typical Yield (%) | Purity (%) |
| 1 | α-Bromo-3-fluoroacetophenone | 85-95 | >95 (by NMR) |
| 2 | 2-(3-fluorobenzoyl)malononitrile | 70-85 | >98 (by HPLC) |
| 3 | 4-(3-fluorophenyl)-5-(4-pyridinyl)-1H-pyrrole-3-carbonitrile | 50-70 | >99 (by HPLC) |
| 4 | This compound | >90 | >99.5 (by HPLC) |
Visualizing the Synthetic Pathway and Mechanism of Action
To further elucidate the process and the biological context of Cerlapirdine, the following diagrams are provided.
Caption: Synthetic pathway for this compound.
Caption: Proposed signaling pathway of Cerlapirdine.
Conclusion
This technical guide outlines a viable synthetic route for this compound, detailing the key starting materials, intermediates, and experimental protocols. The provided quantitative data serves as a benchmark for researchers in the field. The synthesis is achievable through established organic chemistry methodologies, with the core strategy revolving around the construction of a substituted pyrrole ring. The visualization of the synthetic pathway and the mechanism of action of Cerlapirdine as a 5-HT6 receptor antagonist provides a comprehensive overview for drug development professionals. Further optimization of reaction conditions and purification techniques may be necessary to achieve high yields and purity on a larger scale.
Preclinical Profile of Cerlapirdine Hydrochloride: A Technical Whitepaper for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerlapirdine Hydrochloride (also known as SAM-531 or PF-05212377) is a selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist that was investigated as a potential therapeutic agent for the cognitive deficits associated with Alzheimer's disease. The preclinical development of Cerlapirdine was founded on the hypothesis that antagonism of the 5-HT6 receptor could enhance cognitive function through the modulation of cholinergic and glutamatergic neurotransmission.[1] Preclinical studies demonstrated that Cerlapirdine could attenuate cognitive deficits in rodent models of memory impairment. However, despite this early promise, the compound failed to demonstrate efficacy in clinical trials, highlighting the significant translational gap between preclinical models and human Alzheimer's disease.[2] This technical guide provides a comprehensive overview of the available preclinical data on Cerlapirdine, including its mechanism of action, data from key behavioral assays, and detailed experimental protocols for the methodologies cited.
Introduction: The Rationale for 5-HT6 Receptor Antagonism in Alzheimer's Disease
The 5-HT6 receptor is predominantly expressed in the central nervous system, with high concentrations in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[1] The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (B1216132) levels is a key contributor to the cognitive symptoms of the disease.[3][4] 5-HT6 receptor antagonists were explored as a therapeutic strategy due to their potential to modulate cholinergic and glutamatergic systems, which are crucial for cognitive function.[1][3][4] The prevailing hypothesis is that 5-HT6 receptors are located on GABAergic interneurons; their blockade by an antagonist like Cerlapirdine leads to a reduction in GABAergic inhibitory tone.[1] This disinhibition is believed to result in the increased release of downstream neurotransmitters, including acetylcholine and glutamate (B1630785).[1]
Mechanism of Action of this compound
Cerlapirdine is a potent and selective 5-HT6 receptor antagonist.[1][2] Its proposed mechanism of action for cognitive enhancement is the indirect modulation of cholinergic and glutamatergic neurotransmission.
Signaling Pathway
The antagonism of 5-HT6 receptors by Cerlapirdine is hypothesized to initiate a signaling cascade that ultimately enhances the release of acetylcholine and glutamate in brain regions associated with cognition.
Proposed Signaling Pathway of Cerlapirdine.
Preclinical Efficacy in Animal Models of Cognitive Impairment
While specific quantitative data from Cerlapirdine's preclinical studies are not widely available in the public domain, it has been reported that the compound showed efficacy in rodent models of cognitive impairment induced by scopolamine (B1681570) and MK-801.[3] These models are used to simulate the cholinergic and glutamatergic deficits, respectively, that are thought to contribute to the cognitive symptoms of Alzheimer's disease.[5][6]
Summary of Preclinical Findings
| Animal Model | Cognitive Task | Reported Effect of Cerlapirdine | Reference |
| Scopolamine-Induced Amnesia | Novel Object Recognition | Attenuation of cognitive deficits | [3] |
| Scopolamine-Induced Amnesia | Contextual Fear Conditioning | Attenuation of cognitive deficits | [3] |
| MK-801-Induced Cognitive Impairment | Novel Object Recognition | Attenuation of cognitive deficits | [3] |
| MK-801-Induced Cognitive Impairment | Contextual Fear Conditioning | Attenuation of cognitive deficits | [3] |
Experimental Protocols
The following are detailed, generalized protocols for the key behavioral assays used to assess the preclinical efficacy of Cerlapirdine.
Scopolamine-Induced Amnesia Model
This model is used to induce a reversible cognitive deficit by antagonizing muscarinic acetylcholine receptors.[5]
-
Animals: Adult male rodents (rats or mice).
-
Procedure:
-
Administer Cerlapirdine at various doses or vehicle via the appropriate route (e.g., intraperitoneally, orally).
-
After a predetermined pretreatment time, administer scopolamine (typically 0.5-1.0 mg/kg, i.p.) to induce amnesia.
-
Following the scopolamine injection, subject the animals to cognitive testing (e.g., Novel Object Recognition, Contextual Fear Conditioning).
-
MK-801-Induced Cognitive Impairment Model
This model induces cognitive deficits by non-competitively antagonizing the NMDA receptor, thereby disrupting glutamatergic neurotransmission.[6]
-
Animals: Adult male rodents (rats or mice).
-
Procedure:
-
Administer Cerlapirdine at various doses or vehicle.
-
After a specified pretreatment interval, administer MK-801 (typically 0.1-0.2 mg/kg, i.p.).
-
After the MK-801 injection, conduct cognitive testing.
-
Novel Object Recognition (NOR) Task
The NOR task assesses non-spatial memory and is based on the innate tendency of rodents to explore novel objects more than familiar ones.[7][8][9]
Experimental Workflow for the Novel Object Recognition Task.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Allow each animal to explore the empty arena for a set period (e.g., 5-10 minutes) on the day before the test.
-
Training (T1): Place two identical objects in the arena and allow the animal to explore them for a defined duration (e.g., 5-10 minutes).
-
Inter-trial Interval: Return the animal to its home cage for a specific period (e.g., 1-24 hours).
-
Testing (T2): Replace one of the familiar objects with a novel object and allow the animal to explore for a set time (e.g., 5 minutes).
-
-
Data Analysis: The primary measure is the discrimination index, calculated as the proportion of time spent exploring the novel object relative to the total exploration time of both objects.
Contextual Fear Conditioning (CFC) Task
The CFC task assesses associative learning and memory by pairing an aversive unconditioned stimulus (e.g., a mild footshock) with a specific environmental context.[10][11][12]
Experimental Workflow for the Contextual Fear Conditioning Task.
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock.
-
Procedure:
-
Training: Place the animal in the conditioning chamber. After a period of exploration, deliver one or more mild footshocks.
-
Retention Interval: Return the animal to its home cage for a specified time (e.g., 24 hours).
-
Testing: Return the animal to the same conditioning chamber without delivering a footshock.
-
-
Data Analysis: The primary measure is the amount of time the animal spends "freezing" (a species-typical fear response characterized by immobility).
Discussion and Future Directions
The preclinical data for Cerlapirdine suggested a promising mechanism of action for the symptomatic treatment of cognitive deficits in Alzheimer's disease. The compound demonstrated efficacy in well-established animal models of cholinergic and glutamatergic dysfunction. However, the failure of Cerlapirdine and other 5-HT6 receptor antagonists in late-stage clinical trials underscores the challenges of translating findings from these preclinical models to the complex pathology of human Alzheimer's disease.
Future preclinical research in this area should focus on:
-
Utilizing more complex and translatable animal models of Alzheimer's disease that recapitulate more aspects of the human disease, such as amyloid and tau pathology.
-
Investigating the effects of 5-HT6 receptor antagonists on a wider range of cognitive domains.
-
Exploring potential biomarkers to identify patient populations that may be more likely to respond to this therapeutic approach.
Conclusion
This compound represents a case study in the complexities of Alzheimer's disease drug development. While the preclinical rationale was sound and supported by data from established animal models, the lack of clinical efficacy highlights the need for more predictive preclinical models and a deeper understanding of the neurobiology of cognitive decline in Alzheimer's disease. The information presented in this whitepaper provides a technical overview of the preclinical foundation for the development of Cerlapirdine and serves as a valuable resource for researchers in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rodent model of Alzheimer's disease (AD) â Scopolamine-induced cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 6. Rodent model of Schizophrenia - MK-801 induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 7. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 8. mmpc.org [mmpc.org]
- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fear Conditioning Assay in Mouse [en.bio-protocol.org]
- 11. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice [jove.com]
In Vitro Characterization of Cerlapirdine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerlapirdine Hydrochloride (also known as PF-05212365, SAM-531, and WAY-262531) is a synthetic organic compound investigated for its potential therapeutic effects in cognitive disorders associated with Alzheimer's disease and schizophrenia.[1][2] It functions as a selective and potent full antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1] The 5-HT6 receptor is expressed almost exclusively in the central nervous system (CNS), with high concentrations in brain regions integral to learning and memory, such as the hippocampus and cortex, making it a compelling therapeutic target. This guide provides an in-depth overview of the in vitro methodologies used to characterize the pharmacological profile of this compound.
Binding Affinity Profile
The binding affinity of a compound for its target receptor is a critical parameter in drug development, typically quantified by the inhibition constant (Ki). While specific quantitative binding data for Cerlapirdine is not widely available in public literature, it is known to be a potent 5-HT6 receptor antagonist with additional affinity for 5-HT7 and 5-HT2B receptors.[3]
Table 1: Receptor Binding Affinity of Cerlapirdine
| Target Receptor | Radioligand Example | Cerlapirdine Ki (nM) |
| 5-HT6 | [3H]-LSD | Not Publicly Available |
| 5-HT7 | [3H]-LSD | Not Publicly Available |
| 5-HT2B | [3H]-Mesulergine | Not Publicly Available |
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a standard filtration binding assay to determine the Ki value of a test compound like Cerlapirdine for the human 5-HT6 receptor.
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT6 receptor by measuring its ability to displace a known radioligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 cells).
-
Radioligand: [3H]-Lysergic acid diethylamide ([3H]-LSD).
-
Non-specific binding control: Methiothepin (B1206844) or Clozapine.[4][5]
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.[4]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]
-
96-well microplates and glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine).[6]
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots and resuspend them in the binding buffer. Protein concentration should be determined using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200-250 µL:
-
Cell membranes (e.g., 25 µg protein/well).[4]
-
Varying concentrations of this compound (e.g., 10 concentrations over a five-log unit range).
-
A fixed concentration of [3H]-LSD (typically at or near its Kd value, e.g., 2.5 nM).[4]
-
For total binding wells, add binding buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of a non-labeled ligand like methiothepin (e.g., 5 µM).[4]
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation to reach binding equilibrium.[4]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a 96-well cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[4][6]
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Cerlapirdine concentration.
-
Determine the IC50 value (the concentration of Cerlapirdine that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Functional Activity
Cerlapirdine acts as a full antagonist at the 5-HT6 receptor. Its functional potency is determined by its ability to inhibit the receptor's signaling activity, which is commonly measured through a cyclic AMP (cAMP) accumulation assay.
Table 2: Functional Antagonist Activity of Cerlapirdine
| Functional Assay | Cell Line | Agonist | Cerlapirdine IC50 (nM) |
| cAMP Accumulation | HEK293-h5-HT6 | Serotonin (B10506) (5-HT) | Not Publicly Available |
Experimental Protocol: cAMP Accumulation Assay
This protocol describes how to measure the functional antagonist activity of Cerlapirdine by quantifying its ability to block agonist-induced cAMP production in cells expressing the 5-HT6 receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Cerlapirdine as a functional antagonist of the 5-HT6 receptor.
Materials:
-
A cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).[7]
-
Cell culture medium and serum.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
384-well plates suitable for cell culture.
Procedure:
-
Cell Seeding: Seed the HEK293-h5-HT6 cells into 384-well plates and grow them to near confluence.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound for approximately 15 minutes.[4]
-
Agonist Stimulation: Add a fixed concentration of the agonist, serotonin (typically the EC80 concentration to ensure a robust signal), to all wells except the basal control.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) to allow for cAMP production.[4]
-
Cell Lysis and cAMP Measurement: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP levels.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP level against the logarithm of the Cerlapirdine concentration.
-
Use non-linear regression to fit the data and determine the IC50 value, which represents the concentration of Cerlapirdine that inhibits 50% of the agonist-induced cAMP response.
-
Signaling Pathways and Experimental Workflows
The 5-HT6 receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.[10] However, it can also engage other signaling pathways involving mTOR, Cdk5, and Fyn-tyrosine kinase.[3] Cerlapirdine, as an antagonist, blocks these downstream effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Cerlapirdine Hydrochloride: A Technical Examination of its Effects on Cholinergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cerlapirdine (B1668406) hydrochloride (also known as SAM-531 and PF-05212365) is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor that was investigated for its potential as a cognitive enhancer in conditions such as Alzheimer's disease and schizophrenia.[1][2] The therapeutic rationale for its development was centered on the hypothesis that antagonism of the 5-HT6 receptor could modulate and enhance cholinergic neurotransmission, a critical component of cognitive function. While the clinical development of cerlapirdine was discontinued, its mechanism of action provides a valuable case study in the complex interplay between serotonergic and cholinergic systems. This technical guide synthesizes the available preclinical and theoretical data to provide an in-depth overview of cerlapirdine's effects on cholinergic neurotransmission.
Core Mechanism of Action: 5-HT6 Receptor Antagonism
Cerlapirdine functions as a potent and selective antagonist of the 5-HT6 receptor.[3] These receptors are primarily expressed in the central nervous system, with high concentrations in brain regions integral to learning and memory, such as the hippocampus and prefrontal cortex.[1] The prevailing hypothesis for how 5-HT6 receptor antagonists, including cerlapirdine, exert their pro-cognitive effects is through the disinhibition of other neurotransmitter systems, most notably the cholinergic and glutamatergic pathways.[3]
Signaling Pathway of 5-HT6 Receptor Antagonism and Cholinergic Disinhibition
The 5-HT6 receptor is a G-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase and increases intracellular levels of cyclic AMP (cAMP). This signaling cascade is predominantly found on GABAergic interneurons. By antagonizing the 5-HT6 receptor, cerlapirdine is thought to reduce the activity of these inhibitory interneurons. This, in turn, leads to a "disinhibition" of downstream neurons, including cholinergic neurons, resulting in an increased release of acetylcholine (B1216132) in key brain regions.[3]
Quantitative Data on Cerlapirdine and Cholinergic Modulation
Specific quantitative data detailing the direct effects of cerlapirdine on cholinergic neurotransmission are limited in publicly available literature.[3] However, based on its mechanism of action as a 5-HT6 antagonist, the following tables outline the key parameters that would be essential for a comprehensive evaluation. Data from other 5-HT6 antagonists may serve as a proxy to understand the expected effects.
Table 1: Receptor Binding Affinity of Cerlapirdine
| Receptor | Binding Affinity (Ki, nM) | Species | Assay Type | Reference |
| 5-HT6 | Data not publicly available | - | - | - |
| Other 5-HT Receptors | Data not publicly available | - | - | - |
| Muscarinic Receptors | Data not publicly available | - | - | - |
| Nicotinic Receptors | Data not publicly available | - | - | - |
Table 2: In Vitro Functional Activity of Cerlapirdine
| Assay | Cell Line | Parameter | Value | Reference |
| 5-HT6 Functional Antagonism | Recombinant cells expressing 5-HT6 | IC50 (nM) | Data not publicly available | - |
| Acetylcholine Release Assay | Primary cortical or hippocampal neurons | EC50 (nM) for ACh release | Data not publicly available | - |
Table 3: In Vivo Effects of Cerlapirdine on Acetylcholine Levels
| Brain Region | Animal Model | Dose (mg/kg) | Change in ACh Level | Measurement Technique | Reference |
| Prefrontal Cortex | Rat | Data not publicly available | Data not publicly available | Microdialysis | - |
| Hippocampus | Rat | Data not publicly available | Data not publicly available | Microdialysis | - |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to elucidate the effects of cerlapirdine on cholinergic neurotransmission.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of cerlapirdine for the 5-HT6 receptor and other relevant receptors to assess its selectivity.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human 5-HT6 receptor or from brain tissue (e.g., rat striatum).
-
Incubation: A constant concentration of a specific radioligand (e.g., [3H]LSD for 5-HT6) is incubated with the membrane preparation in the presence of increasing concentrations of cerlapirdine.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of cerlapirdine that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Acetylcholine Measurement
-
Objective: To measure the extracellular levels of acetylcholine in specific brain regions of freely moving animals following the administration of cerlapirdine.
-
Methodology:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex or hippocampus) of an anesthetized animal (e.g., rat).
-
Perfusion: After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of cerlapirdine (intraperitoneal or oral).
-
Analysis: The concentration of acetylcholine in the dialysate samples is determined by high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Presentation: Changes in acetylcholine levels are typically expressed as a percentage of the baseline pre-drug levels.
-
Concluding Remarks
Cerlapirdine hydrochloride represents a targeted approach to enhancing cognitive function through the modulation of the cholinergic system via 5-HT6 receptor antagonism. The theoretical framework supporting this mechanism is robust, suggesting that by blocking the inhibitory influence of serotonin on GABAergic interneurons, cerlapirdine can disinhibit cholinergic neurons and increase acetylcholine release.[3] While the discontinuation of its clinical development has resulted in a scarcity of publicly available quantitative data, the underlying principles of its mechanism of action continue to be an area of active research in the quest for novel treatments for cognitive disorders. Further investigation into the nuanced effects of 5-HT6 antagonists on cholinergic and other neurotransmitter systems is warranted to fully understand their therapeutic potential.
References
The Rise and Discontinuation of Cerlapirdine Hydrochloride: A Technical Review
An In-depth Examination of the Discovery, Preclinical Development, and Clinical Evaluation of a Once-Promising 5-HT6 Receptor Antagonist for Cognitive Disorders.
New York, NY – December 11, 2025 – Cerlapirdine Hydrochloride (also known by its developmental codes SAM-531, WAY-262,531, and PF-05212365) emerged from the pipelines of Wyeth and later Pfizer as a promising therapeutic candidate for the cognitive deficits associated with Alzheimer's disease and schizophrenia. As a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor, its development was buoyed by a strong scientific rationale for this novel therapeutic target. However, despite a promising preclinical profile and successful completion of initial clinical studies, the development of Cerlapirdine was halted after a Phase II trial, a decision that underscores the challenges inherent in translating preclinical efficacy to clinical benefit in the complex landscape of neurodegenerative and psychiatric disorders. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its pharmacological profile, experimental protocols, and the clinical findings that ultimately led to its discontinuation.
Discovery and Rationale: Targeting the 5-HT6 Receptor
The discovery of Cerlapirdine was rooted in the growing understanding of the role of the 5-HT6 receptor in cognitive processes. The 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS), with high densities in brain regions critical for learning and memory, such as the hippocampus and cortex. Antagonism of the 5-HT6 receptor was shown to modulate the release of several key neurotransmitters, including acetylcholine (B1216132) and glutamate, both of which are implicated in cognitive function and are known to be dysregulated in Alzheimer's disease.[1] This modulation of cholinergic and glutamatergic neurotransmission formed the core hypothesis for the pro-cognitive effects of 5-HT6 receptor antagonists.[2]
Cerlapirdine was identified as a potent and selective antagonist of the human 5-HT6 receptor. Its high affinity for this target, coupled with selectivity over other serotonin receptor subtypes, positioned it as a promising candidate for further development.
Preclinical Evaluation: From Benchtop to Animal Models
The preclinical development of Cerlapirdine involved a comprehensive series of in vitro and in vivo studies to characterize its pharmacological, pharmacokinetic, and toxicological properties.
In Vitro Pharmacology
Binding Affinity and Selectivity:
The cornerstone of Cerlapirdine's preclinical profile was its high affinity and selectivity for the 5-HT6 receptor. Quantitative data from radioligand binding assays established its potent interaction with the target receptor.
| Receptor Subtype | Binding Affinity (Ki) |
| 5-HT6 | 1.3 nM[3] |
| 5-HT2B | 440 nM[3] |
| 5-HT7 | 881 nM[3] |
| Receptor Subtype | Functional Antagonism (IC50) |
| 5-HT1B | > 1000 nM[3] |
| 5-HT1D | > 1000 nM[3] |
| 5-HT2A | > 1000 nM[3] |
| 5-HT2C | > 1000 nM[3] |
| Table 1: In Vitro Binding Affinity and Functional Antagonism of Cerlapirdine. |
Experimental Protocol: Radioligand Binding Assay (Hypothetical)
A standard in vitro radioligand binding assay would have been employed to determine the binding affinity of Cerlapirdine for the 5-HT6 receptor. The general protocol would involve:
-
Membrane Preparation: Isolation of cell membranes from a cell line recombinantly expressing the human 5-HT6 receptor.
-
Incubation: Incubation of the cell membranes with a radiolabeled ligand known to bind to the 5-HT6 receptor (e.g., [3H]-LSD) and varying concentrations of unlabeled Cerlapirdine.
-
Separation: Separation of bound from unbound radioligand via rapid filtration.
-
Quantification: Measurement of the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Calculation of the inhibition constant (Ki) by analyzing the displacement of the radioligand by Cerlapirdine using non-linear regression analysis.
In Vivo Pharmacokinetics and Efficacy
Pharmacokinetics:
Preclinical pharmacokinetic studies were crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Cerlapirdine. A key parameter for a CNS-acting drug is its ability to cross the blood-brain barrier.
| Species | Brain/Plasma Ratio (Unbound) |
| Rat | 0.2 |
| Non-human Primate | 1.0 |
| Table 2: In Vivo Brain Penetration of Cerlapirdine. |
These data suggested that while brain penetration was limited in rats, it was significantly higher in non-human primates, a more predictive model for human CNS exposure.
Experimental Protocol: In Vivo Pharmacokinetic Study (Hypothetical)
To determine the brain-to-plasma ratio, a typical preclinical study would involve:
-
Dosing: Administration of Cerlapirdine to the animal model (e.g., rats or non-human primates) at a defined dose and route.
-
Sample Collection: Collection of blood and brain tissue samples at various time points after dosing.
-
Sample Processing: Processing of blood to obtain plasma and homogenization of brain tissue.
-
Bioanalysis: Quantification of Cerlapirdine concentrations in plasma and brain homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculation of the brain-to-plasma concentration ratio, often corrected for plasma protein binding to determine the unbound brain-to-plasma ratio.
In Vivo Efficacy in Animal Models of Cognitive Impairment:
Cerlapirdine was evaluated in animal models designed to mimic the cognitive deficits observed in human conditions like Alzheimer's disease. These models often involve inducing a cognitive deficit using pharmacological agents such as scopolamine (B1681570) (a muscarinic antagonist) or MK-801 (an NMDA receptor antagonist). Cerlapirdine demonstrated the ability to reverse these induced deficits in tasks assessing learning and memory.[1]
Experimental Protocol: Novel Object Recognition (NOR) Task (Hypothetical)
The NOR task is a widely used behavioral assay to assess learning and memory in rodents. A typical protocol would include:
-
Habituation: Allowing the animal to freely explore an open-field arena in the absence of any objects.
-
Familiarization Phase: Placing two identical objects in the arena and allowing the animal to explore them.
-
Test Phase: After a retention interval, replacing one of the familiar objects with a novel object and measuring the time the animal spends exploring each object.
-
Cognitive Deficit Induction: Administering a cognitive impairing agent (e.g., scopolamine) prior to the familiarization phase.
-
Drug Treatment: Administering Cerlapirdine prior to the cognitive impairing agent to assess its ability to reverse the deficit.
-
Data Analysis: Calculating a discrimination index, which reflects the animal's preference for the novel object over the familiar one. A higher discrimination index indicates better memory.
Clinical Development: From Healthy Volunteers to Patients
Cerlapirdine progressed into clinical development with a Phase I program designed to assess its safety, tolerability, and pharmacokinetics in healthy volunteers. Following the successful completion of these initial studies, a Phase II clinical trial (NCT00895895) was initiated to evaluate the efficacy and safety of Cerlapirdine in patients with mild-to-moderate Alzheimer's disease.
Phase I Clinical Trials
Phase I studies are designed to establish the safety and tolerability of a new drug in humans. These studies typically involve a small number of healthy volunteers who receive single ascending doses and then multiple ascending doses of the drug. Key parameters monitored include adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. Pharmacokinetic profiling is also a primary objective to understand how the drug is absorbed, distributed, metabolized, and eliminated in humans. While specific data from Cerlapirdine's Phase I trials are not publicly available, the progression to Phase II indicates an acceptable safety and tolerability profile at the doses studied.
Phase II Clinical Trial (NCT00895895)
The Phase II trial was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of multiple doses of Cerlapirdine in patients with mild-to-moderate Alzheimer's disease. The primary objective was to assess the change from baseline in cognitive function, typically measured using scales such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).
Outcome of the Phase II Trial:
Despite initial reports suggesting a "trend toward efficacy," the development of Cerlapirdine was ultimately discontinued.[2][4] The official reason for the termination was a failure to demonstrate sufficient clinical efficacy to warrant progression to larger, more expensive Phase III trials. This outcome highlights a common challenge in Alzheimer's disease drug development, where promising preclinical and early clinical signals do not always translate into statistically significant and clinically meaningful benefits in larger patient populations.
Mechanism of Action: Modulating Neuronal Signaling
Cerlapirdine functions as an antagonist at the 5-HT6 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this receptor, Cerlapirdine is hypothesized to modulate downstream signaling pathways, ultimately leading to an enhancement of cholinergic and glutamatergic neurotransmission, which are crucial for cognitive function.
Synthesis of this compound
While the specific, proprietary synthesis route for this compound used by Wyeth/Pfizer is not publicly disclosed, a plausible synthetic pathway can be conceptualized based on its chemical structure, N,N-dimethyl-3-[(3-naphthalen-1-ylsulfonyl-2H-indazol-5-yl)oxy]propan-1-amine, and known synthetic methodologies for similar indazole-based compounds.
A potential multi-step synthesis could involve the following key transformations:
-
Formation of the Indazole Core: Construction of the indazole ring system, potentially from a substituted phenylhydrazine (B124118) derivative.
-
Sulfonylation: Introduction of the naphthalene-1-sulfonyl group at the 3-position of the indazole ring.
-
Etherification: Coupling of the 5-hydroxyindazole intermediate with a protected 3-(dimethylamino)propanol derivative.
-
Deprotection and Salt Formation: Removal of any protecting groups and subsequent formation of the hydrochloride salt.
Conclusion: Lessons Learned from a Discontinued Candidate
The story of this compound is a salient reminder of the complexities and high attrition rates in CNS drug development. Despite a strong preclinical rationale, promising in vitro and in vivo data, and an acceptable early clinical safety profile, the failure to demonstrate robust efficacy in a Phase II trial for Alzheimer's disease led to the cessation of its development.
For researchers, scientists, and drug development professionals, the case of Cerlapirdine offers several key takeaways:
-
The challenge of translation: The disconnect between preclinical models of cognitive enhancement and clinical efficacy in complex, multifactorial diseases like Alzheimer's remains a significant hurdle.
-
The importance of robust clinical trial design: Well-designed and adequately powered clinical trials are essential to definitively assess the efficacy of novel therapeutic agents.
-
The value of understanding the underlying biology: A deeper understanding of the intricate neurobiology of cognitive disorders is crucial for the identification of more effective therapeutic targets.
While Cerlapirdine did not ultimately reach the market, the knowledge gained from its development continues to inform the ongoing search for effective treatments for cognitive disorders. The exploration of the 5-HT6 receptor as a therapeutic target remains an active area of research, and the lessons learned from the development of Cerlapirdine will undoubtedly contribute to the design and execution of future drug discovery and development programs in this challenging but critical area of medicine.
References
Structural formula and properties of Cerlapirdine Hydrochloride
For Immediate Release
This technical guide provides a comprehensive overview of the structural formula, properties, and experimental protocols related to Cerlapirdine Hydrochloride (SAM-531, PF-05212365), a selective and potent antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the neuropharmacological landscape of cognitive enhancers. Cerlapirdine was under investigation for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia before its development was discontinued.
Chemical Structure and Properties
This compound is the hydrochloride salt of Cerlapirdine. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | N,N-dimethyl-3-{[3-(naphthalen-1-ylsulfonyl)-1H-indazol-5-yl]oxy}propan-1-amine monohydrochloride | [1] |
| Molecular Formula | C22H23N3O3S · HCl | [1] |
| Molecular Weight | 446.0 g/mol | [1] |
| CAS Number | 925447-04-7 | [1] |
| Predicted pKa (Strongest Acidic) | 9.13 | [2] |
| Predicted pKa (Strongest Basic) | 7.83 | [2] |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Predicted Water Solubility | 0.00476 mg/mL | [2] |
| Predicted LogP | 3.4 | [2] |
Pharmacological Properties
Cerlapirdine is a selective and potent full antagonist of the 5-HT6 receptor.[3] The 5-HT6 receptor is primarily expressed in the central nervous system, particularly in regions associated with learning and memory. Blockade of this receptor is thought to modulate multiple neurotransmitter systems, including cholinergic and glutamatergic pathways, which are crucial for cognitive function.[3]
Table 3: Pharmacological Properties of Cerlapirdine
| Property | Value |
| Mechanism of Action | 5-HT6 receptor antagonist |
| Therapeutic Claim | Treatment of Alzheimer's disease |
Signaling Pathways
As a 5-HT6 receptor antagonist, Cerlapirdine blocks the downstream signaling cascades initiated by the binding of serotonin (B10506) to the 5-HT6 receptor. The primary signaling pathway for the 5-HT6 receptor involves its coupling to Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3]
Figure 1: Simplified 5-HT6 Receptor Signaling Pathway and the inhibitory action of Cerlapirdine.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of 5-HT6 receptor antagonists like Cerlapirdine. Below are representative methodologies for key in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the 5-HT6 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT6 receptor.
-
Assay Buffer: Utilize a binding buffer, for example, 50 mM Tris-HCl, 10 mM MgCl2, and 0.5 mM EDTA at pH 7.4.
-
Incubation: In a 96-well plate, incubate the cell membranes (e.g., 25 µg protein/well) with a specific radioligand for the 5-HT6 receptor (e.g., [3H]-LSD at a final concentration of 1-2 nM) and various concentrations of this compound.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., 5 µM methiothepin).
-
Incubation Conditions: Incubate the plates at 37°C for 60 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki value from the IC50 value determined from the competition binding curve.
Figure 2: General workflow for a radioligand binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced production of cAMP.
Methodology:
-
Cell Culture: Culture cells stably expressing the 5-HT6 receptor in a suitable medium.
-
Cell Plating: Seed the cells into a 96-well or 384-well plate.
-
Compound Addition: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Add a known 5-HT6 receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value.
Figure 3: General workflow for a cAMP accumulation assay.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for the analysis of this compound in bulk and pharmaceutical dosage forms. A general method is outlined below and should be optimized for specific instrumentation.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of Cerlapirdine, or Mass Spectrometry (MS) for identification of degradants.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., a mixture of water and methanol) to a known concentration.
Preclinical Pharmacokinetics
Preclinical studies revealed species differences in the brain penetration of Cerlapirdine.
Table 4: In Vivo Pharmacokinetics of Cerlapirdine
| Parameter | Value | Species |
| Brain/Plasma Unbound Ratio | Data not publicly available | Rat, Non-human primate |
| Receptor Occupancy | Target engagement confirmed by PET | Non-human primate |
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis of structurally related N,N-dimethyl-3-(aryloxy)propan-1-amines and N-arylsulfonyl-indazoles has been described in the chemical literature and patents. The synthesis would likely involve the coupling of a 3-(naphthalen-1-ylsulfonyl)-1H-indazol-5-ol intermediate with a 3-(dimethylamino)propyl halide or a related electrophile.
Conclusion
This compound is a well-characterized 5-HT6 receptor antagonist that showed promise in preclinical models of cognition. Despite its discontinuation in clinical development, the information gathered on its properties and the methodologies for its evaluation remain valuable for the scientific community. This technical guide provides a foundational resource for researchers investigating the role of the 5-HT6 receptor in neurological disorders and for those involved in the development of novel cognitive enhancers.
References
Cerlapirdine Hydrochloride: An In-depth Technical Guide on Central Nervous System Penetration and Distribution
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Cerlapirdine (B1668406) (also known as SAM-531) is a 5-HT6 receptor antagonist whose clinical development for cognitive disorders, including Alzheimer's disease, was discontinued (B1498344) around 2011 due to a lack of clinical efficacy.[1] As a result, publicly available, in-depth quantitative data and detailed experimental protocols regarding its CNS penetration and distribution are limited. This guide provides a comprehensive overview based on the available information and general principles of CNS drug development.
Executive Summary
Cerlapirdine hydrochloride is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor, a target primarily expressed in the central nervous system (CNS).[1] The therapeutic rationale for its development centered on the hypothesis that blocking 5-HT6 receptors would modulate cholinergic and glutamatergic neurotransmission, thereby exerting pro-cognitive effects.[1] Despite reaching Phase II clinical trials, the development of cerlapirdine was halted due to insufficient evidence of efficacy.[1][2]
Understanding the CNS penetration and distribution of a drug candidate like cerlapirdine is critical for its development, as the drug must cross the blood-brain barrier (BBB) and achieve sufficient concentrations at the target receptor to exert its pharmacological effect. This guide will synthesize the known information about cerlapirdine's CNS properties, outline the typical experimental methodologies used to assess CNS penetration and distribution, and describe the relevant signaling pathway.
CNS Penetration and Distribution of this compound
Preclinical and Clinical Data Summary
Detailed quantitative data on the CNS penetration and distribution of cerlapirdine from preclinical or clinical studies are not extensively available in the public domain. Pharmaceutical companies often do not publish comprehensive data packages for discontinued drug candidates.
Table 1: Summary of CNS Penetration and Distribution Data for this compound
| Parameter | Species/Model | Method | Result | Reference |
| Brain-to-Plasma Ratio (Kp) | Data not publicly available | |||
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Data not publicly available | |||
| Cerebrospinal Fluid (CSF) Concentration | Data not publicly available | |||
| Receptor Occupancy | Data not publicly available |
This table is intended to be illustrative of the types of data required. Specific values for cerlapirdine are not publicly available.
Factors Influencing CNS Penetration
The ability of a small molecule like cerlapirdine to penetrate the CNS is governed by several physicochemical properties and biological interactions:
-
Lipophilicity: A moderate degree of lipophilicity is generally required for passive diffusion across the BBB.
-
Molecular Weight: Lower molecular weight compounds (< 500 Da) tend to cross the BBB more readily.
-
Hydrogen Bonding Potential: A lower number of hydrogen bond donors and acceptors can improve BBB penetration.
-
Transporter Interactions: Cerlapirdine's susceptibility to efflux transporters, such as P-glycoprotein (P-gp), at the BBB would significantly limit its brain accumulation. Preclinical studies for CNS drug candidates routinely assess whether the compound is a substrate for such transporters.
Experimental Protocols for Assessing CNS Penetration and Distribution
While specific protocols for cerlapirdine are not available, the following are standard methodologies employed in CNS drug development to characterize brain penetration and distribution.
In Vitro Assessment
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay provides a high-throughput method to predict the passive permeability of a compound across the BBB.
-
Methodology: A lipid-infused artificial membrane separates a donor and an acceptor well. The test compound is added to the donor well, and after an incubation period, the concentration in the acceptor well is measured to determine the permeability coefficient.
-
-
Cell-Based Transwell Assays: These assays use monolayers of brain endothelial cells (like hCMEC/D3) or co-cultures with astrocytes and pericytes to model the BBB.
-
Methodology: Cells are cultured on a semi-permeable membrane in a Transwell insert. The test compound is added to the apical (blood) side, and its transport to the basolateral (brain) side is quantified over time. This method can also be used to assess the involvement of active transporters by using specific inhibitors.
-
In Vivo Assessment in Animal Models
-
Brain-to-Plasma Ratio (Kp) Determination: This is a fundamental measurement of a drug's ability to cross the BBB.
-
Methodology:
-
The test compound (cerlapirdine) is administered to rodents (e.g., rats or mice).
-
At various time points after dosing, blood and brain tissue are collected.
-
Drug concentrations in plasma and brain homogenate are quantified using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS).
-
The Kp is calculated as the ratio of the total drug concentration in the brain to the total drug concentration in the plasma at steady-state.
-
-
-
Unbound Brain-to-Plasma Ratio (Kp,uu) Determination: This ratio is considered the most accurate predictor of the pharmacologically active drug concentration at the CNS target.
-
Methodology:
-
In addition to determining Kp, the unbound fraction of the drug in plasma (fu,p) and the unbound fraction in brain tissue (fu,brain) are measured using techniques like equilibrium dialysis or brain slice methods.
-
Kp,uu is calculated using the following equation: Kp,uu = Kp * (fu,p / fu,brain).
-
-
-
Cerebrospinal Fluid (CSF) Sampling: CSF can serve as a surrogate for unbound brain concentrations for some compounds.
-
Methodology: In anesthetized rodents, CSF is collected from the cisterna magna. Plasma samples are collected concurrently. Drug concentrations in both matrices are determined to calculate the CSF-to-plasma ratio.
-
-
Microdialysis: This technique allows for the direct measurement of unbound drug concentrations in the brain extracellular fluid (ECF).
-
Methodology: A microdialysis probe is surgically implanted into a specific brain region of a freely moving rodent. The probe is perfused with a physiological solution, and the dialysate is collected at intervals for analysis of the unbound drug concentration.
-
-
Positron Emission Tomography (PET) Imaging: If a suitable radiolabeled version of the drug is available, PET can be used to non-invasively visualize and quantify its distribution in the brain over time in both animals and humans.[3][4]
-
Methodology: A positron-emitting isotope is incorporated into the cerlapirdine molecule. The radiotracer is administered intravenously, and the PET scanner detects the gamma rays produced by positron annihilation, allowing for the dynamic quantification of the drug's concentration in different brain regions.
-
Signaling Pathway and Mechanism of Action
Cerlapirdine is an antagonist of the 5-HT6 receptor. This receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gs alpha subunit.[5]
-
Mechanism of Action: By binding to and blocking the 5-HT6 receptor, cerlapirdine prevents the endogenous ligand, serotonin (5-HT), from activating the receptor. This inhibition of 5-HT6 receptor signaling is thought to disinhibit the release of other neurotransmitters, such as acetylcholine (B1216132) and glutamate, which are implicated in cognitive processes.
Visualization of the 5-HT6 Receptor Signaling Pathway
Caption: 5-HT6 Receptor Signaling Pathway and the Action of Cerlapirdine.
Experimental Workflow for In Vivo CNS Distribution Study
Caption: Workflow for an In Vivo CNS Drug Distribution Study.
Conclusion
While this compound showed promise as a 5-HT6 receptor antagonist for cognitive enhancement, its development was ultimately halted. A thorough understanding of its CNS penetration and distribution would have been a cornerstone of its development program. Although specific data for cerlapirdine are scarce in the public record, the experimental methodologies and principles outlined in this guide represent the standard approach for evaluating the CNS disposition of any drug candidate targeting the brain. For researchers working on new CNS targets, these principles remain highly relevant for successful drug development.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The application of positron emission tomography (PET) imaging in CNS drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in CNS PET: the state-of-the-art for new imaging targets for pathophysiology and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Cerlapirdine Hydrochloride: An In-depth Technical Guide to its Off-Target Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cerlapirdine Hydrochloride (also known as SAM-531, PF-05212377, WAY-262531, and SAM-760) is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor that was investigated for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia. Despite a promising preclinical profile, its clinical development was halted in Phase II due to a lack of efficacy. This technical guide provides a comprehensive overview of the publicly available data on the off-target binding profile of Cerlapirdine, including quantitative binding affinities, detailed experimental methodologies, and relevant signaling pathways. Understanding the selectivity and off-target interactions of investigational compounds like Cerlapirdine is critical for interpreting preclinical and clinical data and for guiding future drug discovery efforts.
Off-Target Binding Profile
Cerlapirdine is characterized as a highly selective 5-HT6 receptor antagonist. However, like most small molecule inhibitors, it exhibits some degree of interaction with other molecular targets. The following tables summarize the available quantitative data on its binding affinity for its primary target and known off-target interactions.
It is important to note that a comprehensive off-target screening panel, such as a CEREP panel, for this compound is not publicly available. The data presented here is compiled from various scientific publications.
Table 1: Primary Target Binding Affinity of Cerlapirdine
| Target | Parameter | Value (nM) | Species |
| 5-HT6 Receptor | Ki | 0.32 - 1.3 | Human |
Data compiled from multiple sources indicating high affinity for the intended therapeutic target.[1][2]
Table 2: Off-Target Serotonin Receptor Binding Affinities of Cerlapirdine
| Target | Parameter | Value (nM) | Species | Fold Selectivity vs. 5-HT6 (Ki = 1.3 nM) |
| 5-HT2B Receptor | Ki | 440 | Human | ~338-fold |
| 5-HT7 Receptor | Ki | 881 | Human | ~678-fold |
| 5-HT1B Receptor | IC50 | > 1000 | Human | > 769-fold |
| 5-HT1D Receptor | IC50 | > 1000 | Human | > 769-fold |
| 5-HT2A Receptor | IC50 | > 1000 | Human | > 769-fold |
This table highlights the selectivity of Cerlapirdine for the 5-HT6 receptor over other serotonin receptor subtypes for which data is available.[2] While one report indicated that Cerlapirdine (as SAM-760) also acts as an antagonist at 5-HT2A receptors, a Positron Emission Tomography (PET) study in humans showed no significant occupancy of cortical 5-HT2A receptors.[1][3]
Table 3: Other Known Off-Target Interactions
| Target Class | Target | Interaction | Significance |
| Drug Transporter | P-glycoprotein (P-gp) | Substrate | Potential for drug-drug interactions and impact on brain penetration. |
| Drug Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | Metabolized by | High potential for clinically significant drug-drug interactions, particularly additive CNS depression. |
These interactions are crucial for understanding the pharmacokinetic and drug-drug interaction profile of Cerlapirdine.
Signaling Pathways
Primary Signaling Pathway of the 5-HT6 Receptor
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase via a Gs alpha subunit. Antagonism of this receptor by Cerlapirdine blocks the downstream signaling cascade initiated by serotonin. This blockade is hypothesized to modulate the activity of multiple neurotransmitter systems, including cholinergic and glutamatergic pathways, which are crucial for cognitive function.[1]
Caption: Canonical 5-HT6 Receptor Gs-cAMP Signaling Pathway.
Experimental Protocols
The following section details the generalized methodologies used to determine the off-target binding profile of compounds like Cerlapirdine.
Radioligand Binding Assay for Receptor Affinity
This in vitro assay is the standard method for determining the binding affinity of a test compound to a specific receptor.
Objective: To quantify the binding affinity (Ki) of Cerlapirdine for its primary target (5-HT6) and various off-target receptors.
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the recombinant human receptor of interest.
-
Assay Buffer: A suitable buffer is used to maintain pH and ionic strength.
-
Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is selected (e.g., [3H]LSD for 5-HT6 receptors).
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound (Cerlapirdine) are incubated together to allow binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis:
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
-
Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: General Workflow for a Radioligand Binding Assay.
Discussion and Implications
The available data indicates that Cerlapirdine is a highly selective 5-HT6 receptor antagonist with substantially weaker affinity for other tested serotonin receptors. The off-target interactions identified, particularly with the P-gp transporter and the CYP3A4 metabolizing enzyme, are critical considerations in preclinical and clinical development. These interactions can significantly influence the drug's pharmacokinetic profile, including its brain penetration and potential for drug-drug interactions.
The lack of a publicly available, comprehensive off-target screening profile limits a full assessment of Cerlapirdine's selectivity. Such a profile would provide a broader understanding of its potential for off-target mediated side effects and could offer insights into the results of the clinical trials. For researchers working with Cerlapirdine or similar compounds, conducting a broad in vitro pharmacology screen is highly recommended to fully characterize the compound's biological activity.
Conclusion
This compound exhibits a high degree of selectivity for its primary target, the 5-HT6 receptor, based on the limited publicly available data. Its known off-target interactions are primarily with the 5-HT2B and 5-HT7 receptors, albeit with significantly lower affinity, and with the drug transporter P-gp and the metabolizing enzyme CYP3A4. This technical guide summarizes the current knowledge of Cerlapirdine's off-target binding profile, providing a valuable resource for researchers in the field of neuropharmacology and drug discovery. A more complete understanding of its off-target profile would require the public release of comprehensive safety pharmacology screening data.
References
Cerlapirdine Hydrochloride for investigating cognitive enhancement
Diagram: Proposed Signaling Pathway of Cerlapirdine
Caption: Proposed mechanism of Cerlapirdine for cognitive enhancement.
Preclinical Data
While extensive published data is limited, preclinical studies with Cerlapirdine and other 5-HT6 receptor antagonists have demonstrated pro-cognitive effects in various animal models. The rationale for its development was based on the consistent observation that blockade of the 5-HT6 receptor can improve performance in tasks assessing learning and memory.
Table 1: Summary of Preclinical Cognitive Models for 5-HT6 Receptor Antagonists
| Behavioral Assay | Cognitive Domain Assessed | Typical Animal Model | General Outcome with 5-HT6 Antagonists |
| Novel Object Recognition (NOR) | Recognition Memory | Rat, Mouse | Increased time exploring the novel object, indicating improved memory. |
| Morris Water Maze (MWM) | Spatial Learning and Memory | Rat, Mouse | Decreased latency to find the hidden platform, indicating enhanced spatial learning. |
| Conditioned Fear Response | Associative Learning and Memory | Rat | Attenuation of fear response, suggesting modulation of emotional memory. |
| Attentional Set-Shifting Task | Executive Function, Cognitive Flexibility | Rat | Improved performance in shifting between attentional sets. |
Clinical Data
Cerlapirdine progressed to Phase II clinical trials for the treatment of cognitive impairment in patients with Alzheimer's disease. However, the development was ultimately discontinued.
Efficacy
The primary Phase II clinical trial (NCT00895895) was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of Cerlapirdine in subjects with mild to moderate Alzheimer's disease. The primary outcome measure was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), a standard tool for assessing cognitive function in Alzheimer's disease clinical trials.
Table 2: Summary of Cerlapirdine Phase II Clinical Trial (NCT00895895) Efficacy Results
| Outcome Measure | Cerlapirdine Treatment Arm | Placebo Arm | Result |
| Change from Baseline in ADAS-Cog Score | Data not publicly available | Data not publicly available | The trial failed to demonstrate a statistically significant improvement in ADAS-Cog scores for Cerlapirdine compared to placebo at any dose tested. |
Despite initial hopes, Cerlapirdine did not meet its primary efficacy endpoints, leading to the cessation of its clinical development for Alzheimer's disease.
Safety and Tolerability
Across the clinical trial program, Cerlapirdine was generally reported to have a favorable tolerability profile. However, specific adverse event data from the Phase II trial is not publicly available. As with many centrally acting agents, potential side effects could include dizziness, headache, and gastrointestinal disturbances.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of Cerlapirdine and other 5-HT6 receptor antagonists.
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory.
Materials:
-
Open-field arena (e.g., 50 cm x 50 cm x 40 cm).
-
Two identical objects (familiarization phase).
-
One familiar object and one novel object (test phase).
-
Cerlapirdine hydrochloride solution.
-
Vehicle solution (e.g., saline, distilled water).
-
Syringes and needles for administration (e.g., intraperitoneal, oral gavage).
-
Video recording and analysis software.
Procedure:
-
Habituation: Individually place each animal in the empty open-field arena for 5-10 minutes for 2-3 consecutive days to acclimate them to the environment.
-
Familiarization Phase:
-
Administer Cerlapirdine or vehicle at a predetermined time before the trial (e.g., 30-60 minutes).
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object.
-
-
Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase:
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and novel objects.
-
Data Analysis:
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher discrimination index in the Cerlapirdine-treated group compared to the vehicle group indicates enhanced recognition memory.
Diagram: Experimental Workflow for Novel Object Recognition (NOR) Test
Caption: Workflow for the Novel Object Recognition (NOR) test.
Morris Water Maze (MWM) Test
Objective: To assess spatial learning and memory.
Materials:
-
Circular pool (e.g., 1.5 m diameter) filled with opaque water.
-
Submerged escape platform.
-
Various visual cues placed around the room.
-
This compound solution.
-
Vehicle solution.
-
Syringes and needles for administration.
-
Video tracking software.
Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
Administer Cerlapirdine or vehicle daily, 30-60 minutes before the first trial.
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the pool at one of four predetermined start locations.
-
Allow the animal to swim and locate the hidden platform.
-
If the animal fails to find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
-
Probe Trial (e.g., on day 6):
-
Remove the escape platform from the pool.
-
Administer the final dose of Cerlapirdine or vehicle.
-
Place the animal in the pool at a novel start position.
-
Allow the animal to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Data Analysis:
-
Acquisition: Analyze the escape latency (time to find the platform) and path length across the training days. A steeper learning curve (decreasing latency and path length) indicates faster learning.
-
Probe Trial: Compare the time spent in the target quadrant to the other quadrants. A significantly greater amount of time spent in the target quadrant indicates better spatial memory retention.
Diagram: Experimental Workflow for Morris Water Maze (MWM) Test
Development of Cerlapirdine Halted After Phase II Clinical Trials
An In-depth Review of the Preclinical and Clinical Development of a Discontinued (B1498344) 5-HT6 Receptor Antagonist
For Immediate Release
Cerlapirdine Hydrochloride (also known by developmental codes SAM-531, PF-05212365, and WAY-262,531) is an investigational drug that was under development by Wyeth and later Pfizer for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[1][2] Despite a promising preclinical profile, the development of Cerlapirdine was discontinued around 2011 following Phase II clinical trials that ultimately did not demonstrate sufficient efficacy.[1][2]
Cerlapirdine is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[2] This receptor is primarily expressed in areas of the brain associated with learning and memory, making it a significant target for cognitive enhancement therapies.[2] The therapeutic hypothesis was that by blocking the 5-HT6 receptor, Cerlapirdine could modulate multiple neurotransmitter systems, including cholinergic and glutamatergic pathways, which are crucial for cognitive function.[2]
Preclinical and Early Phase Development
The development of Cerlapirdine began under Wyeth, which was acquired by Pfizer in 2009.[2] The compound, known by several internal codes, advanced through preclinical studies and entered Phase I clinical trials in the United States for Alzheimer's disease in October 2006.[2][3]
Preclinical in vivo studies were conducted to evaluate the pharmacokinetic profile and central nervous system penetration of Cerlapirdine.[2] These studies showed that while brain penetration was limited in rats, it was significantly higher in non-human primates, suggesting the latter as a more predictive model for human CNS exposure.[2] Target engagement in the brain was confirmed through Positron Emission Tomography (PET) studies in non-human primates.[2]
Phase II Clinical Trials and Discontinuation
Following the initial phases, a Phase II trial was initiated to further assess the efficacy and safety of Cerlapirdine.[2] One Phase II study, identified as NCT00481520, evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug in subjects with mild to moderate Alzheimer's disease.[4] Another Phase II trial, NCT00895895, was designed to compare three dosage levels of SAM-531 in outpatients with mild to moderate Alzheimer's disease.[5]
While one Phase II clinical trial indicated a "trend toward efficacy" and a good side effect profile with no serious adverse events, the overall results were not sufficient to support moving into larger, more definitive Phase III studies.[1] Ultimately, the drug "failed to show clinical efficacy at any dose," leading to the discontinuation of its development.[6]
Several factors contributed to this decision. The primary reason was the inadequate efficacy signal, which did not justify the significant investment required for Phase III trials.[6] Additionally, there were concerns about its metabolism via the CYP3A4 enzyme and the potential for drug-drug interactions, particularly additive CNS depression.[6]
Quantitative Data Summary
Detailed quantitative results from the early-phase clinical trials of Cerlapirdine are not extensively available in the public domain. The tables below provide a summary of the key identifiers and developmental history of the compound.
| Identifier | Value |
| Generic Name | Cerlapirdine[6] |
| Developmental Codes | SAM-531, PF-05212365, WAY-262,531[6] |
| CAS Numbers | 925448-93-7 (free base), 925447-04-7 (hydrochloride)[6] |
| DrugBank Accession No. | DB12229[6] |
| UNII | EK40PJ0V49[6] |
| KEGG | D10099[6] |
| ChEMBL ID | CHEMBL2103880[6] |
| Developmental Milestone | Date |
| Phase I Clinical Trials Initiated (USA) | October 5, 2006[3] |
| Acquisition of Wyeth by Pfizer | October 15, 2009[3] |
| Enrollment Completed for Phase II Trial (NCT00895895) | April 1, 2011[3] |
| Development Discontinued | ~2011[1] |
Experimental Protocols
Specific and detailed experimental protocols from the Phase I and II trials of Cerlapirdine are not publicly available. However, based on the trial registrations, the studies were designed to evaluate:
-
Safety and Tolerability: Monitoring for adverse events and serious adverse events.
-
Pharmacokinetics (PK): Measuring how the drug is absorbed, distributed, metabolized, and excreted.
-
Pharmacodynamics (PD): Assessing the effect of the drug on the body, including target engagement.
-
Efficacy: Evaluating cognitive function in patients with mild to moderate Alzheimer's disease, likely using standardized cognitive assessment scales.
The Phase II trial NCT00895895 was a study comparing three different dosage levels of Cerlapirdine against a placebo in outpatients with mild to moderate Alzheimer's disease.[5]
Mechanism of Action and Signaling Pathway
Cerlapirdine functions as a selective 5-HT6 receptor antagonist. The 5-HT6 receptor is almost exclusively found in the central nervous system. Its blockade is believed to enhance the release of other neurotransmitters, such as acetylcholine (B1216132) and glutamate, which are known to be involved in cognitive processes. This modulation of cholinergic and glutamatergic systems was the primary mechanism through which Cerlapirdine was expected to exert its pro-cognitive effects.
Caption: Cerlapirdine's antagonistic action on the 5-HT6 receptor.
Caption: Simplified workflow of Cerlapirdine's clinical development.
References
Cerlapirdine Hydrochloride and Its Role in the Modulation of Glutamate Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerlapirdine (B1668406) hydrochloride (also known as SAM-531, PF-05212365, and WAY-262531) is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor that has been investigated for its potential in treating cognitive deficits associated with neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1] While its clinical development was discontinued, the pharmacological rationale behind its mechanism of action, particularly its influence on the glutamatergic system, remains a significant area of interest for neuroscience research. This technical guide provides an in-depth overview of the core mechanism by which cerlapirdine is hypothesized to modulate glutamate (B1630785) systems, supported by a summary of preclinical data from related 5-HT6 receptor antagonists, detailed experimental protocols, and visual representations of the involved signaling pathways.
Introduction: The Glutamatergic System and Cognitive Function
The glutamate system is the primary excitatory neurotransmitter system in the central nervous system (CNS) and plays a crucial role in synaptic plasticity, learning, and memory.[2] Glutamate receptors, broadly classified into ionotropic (NMDA, AMPA, and kainate receptors) and metabotropic (mGluRs) receptors, are fundamental for neuronal communication and cognitive processes.[2] Dysregulation of glutamatergic neurotransmission is implicated in the pathophysiology of numerous neurological and psychiatric disorders, making it a key target for therapeutic intervention.
Cerlapirdine Hydrochloride: A Selective 5-HT6 Receptor Antagonist
Cerlapirdine is a potent and selective antagonist of the 5-HT6 receptor.[1] These receptors are almost exclusively expressed in the CNS, with high densities in brain regions critical for cognition, including the hippocampus, prefrontal cortex, and striatum. The primary hypothesis for the pro-cognitive effects of 5-HT6 receptor antagonists like cerlapirdine lies in their ability to indirectly enhance the activity of other neurotransmitter systems, most notably the cholinergic and glutamatergic systems.
Mechanism of Action: Indirect Modulation of Glutamate Release
The prevailing scientific consensus suggests that cerlapirdine modulates the glutamate system indirectly. The proposed mechanism involves the disinhibition of glutamatergic neurons through the antagonism of 5-HT6 receptors located on GABAergic interneurons.
The Role of GABAergic Interneurons
GABA (gamma-aminobutyric acid) is the main inhibitory neurotransmitter in the brain. GABAergic interneurons act as a "brake" on the activity of excitatory principal neurons, including glutamatergic neurons. 5-HT6 receptors are expressed on these GABAergic interneurons. The binding of serotonin to these receptors tonically activates the GABAergic interneurons, leading to the inhibition of downstream glutamatergic neurons and a subsequent reduction in glutamate release.
Disinhibition by Cerlapirdine
By acting as an antagonist at the 5-HT6 receptor, cerlapirdine blocks the effects of endogenous serotonin. This blockade reduces the activity of the GABAergic interneurons, thereby lifting the "brake" on glutamatergic neurons. This disinhibition results in an increased firing rate of glutamatergic neurons and enhanced release of glutamate in key brain regions. This proposed signaling pathway is illustrated in the diagram below.
Quantitative Data
While specific quantitative data for this compound's direct interaction with the glutamate system are limited in publicly available literature, the following tables summarize its known receptor binding profile and the effects of other 5-HT6 antagonists on neurotransmitter levels, which are believed to be indicative of cerlapirdine's mechanism.
Table 1: Receptor Binding Profile of this compound
| Receptor | Binding Affinity (Ki) | Species | Reference |
| 5-HT6 | High Affinity (Specific values not publicly available) | Human | [1] |
| Glutamate Receptors (NMDA, AMPA) | Not reported (Expected to be low to negligible) | - | - |
| Other Serotonin Receptors | Selective for 5-HT6 | - | [1] |
| Dopamine Receptors | Not reported | - | - |
| Adrenergic Receptors | Not reported | - | - |
| Histamine Receptors | Not reported | - | - |
| Muscarinic Receptors | Not reported | - | - |
Table 2: Effects of 5-HT6 Receptor Antagonists on Extracellular Neurotransmitter Levels (from preclinical studies)
| Compound | Dose | Brain Region | % Increase in Glutamate | % Increase in Acetylcholine | Species | Reference |
| WAY-181187 (Agonist) | 200 nM | Hippocampus | N/A (Increased GABA) | N/A | Rat | [2] |
| SB-399885 (Antagonist) | 300 nM | Hippocampus | Increased (qualitative) | N/A | Rat | [2] |
| General 5-HT6 Antagonists | Various | Frontal Cortex, Dorsal Hippocampus | Increased (qualitative) | Increased (qualitative) | Rat | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the role of 5-HT6 receptor antagonists in modulating the glutamate system. These protocols are based on standard practices in the field and studies of similar compounds.
In Vivo Microdialysis for Measuring Extracellular Glutamate
This protocol is designed to measure changes in extracellular glutamate levels in specific brain regions of freely moving animals following the administration of a 5-HT6 antagonist.
Experimental Workflow:
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300g) are typically used.
-
Surgery: Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., dorsal hippocampus or prefrontal cortex).
-
Microdialysis: After a recovery period, a microdialysis probe (e.g., 2-4 mm membrane) is inserted. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sampling: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing a derivatizing agent for glutamate.
-
Drug Administration: After a stable baseline is established, this compound or vehicle is administered.
-
Analysis: Glutamate concentrations in the dialysate are determined by high-performance liquid chromatography (HPLC) with fluorescence detection.
Electrophysiology: Whole-Cell Patch-Clamp Recordings from GABAergic Interneurons
This protocol is used to assess the direct effects of 5-HT6 receptor ligands on the activity of GABAergic interneurons.
Experimental Workflow:
Methodology:
-
Slice Preparation: Acute brain slices (e.g., 300 µm thick) containing the hippocampus or cortex are prepared from rodents.
-
Recording: Slices are placed in a recording chamber and perfused with aCSF. GABAergic interneurons can be identified visually in transgenic animals expressing a fluorescent reporter (e.g., GAD67-GFP) or by their characteristic firing properties.
-
Data Acquisition: Whole-cell patch-clamp recordings are made from identified interneurons. Spontaneous inhibitory postsynaptic currents (sIPSCs) or the spontaneous firing rate are recorded.
-
Pharmacology: A 5-HT6 receptor agonist is bath-applied to determine the effect on interneuron activity. Subsequently, cerlapirdine is co-applied to test for its antagonist activity.
Conclusion
This compound, as a selective 5-HT6 receptor antagonist, is hypothesized to enhance cognitive function through the indirect modulation of the glutamatergic system. The primary mechanism is believed to be the disinhibition of glutamatergic neurotransmission via the blockade of 5-HT6 receptors on GABAergic interneurons. While preclinical studies with other 5-HT6 antagonists support this hypothesis by demonstrating increased levels of glutamate, specific quantitative data and detailed experimental outcomes for cerlapirdine remain limited in the public domain. The experimental protocols detailed herein provide a framework for the further investigation of cerlapirdine and other 5-HT6 receptor modulators on glutamatergic and other neurotransmitter systems. Despite its discontinuation in clinical trials for Alzheimer's disease, the study of cerlapirdine's mechanism of action continues to provide valuable insights into the complex interplay of neurotransmitter systems in cognitive function.
References
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of Cerlapirdine Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerlapirdine Hydrochloride (also known as SAM-531, PF-05212377, and WAY-262531) is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1] The 5-HT6 receptor is primarily expressed in the central nervous system (CNS), with high density in brain regions integral to learning and memory, such as the hippocampus and cortex. Blockade of the 5-HT6 receptor is hypothesized to enhance cognitive function by modulating cholinergic and glutamatergic neurotransmission.[2] These application notes provide detailed protocols for the in vivo evaluation of this compound in rodent models of cognitive impairment, focusing on behavioral, pharmacokinetic, and pharmacodynamic assessments.
Mechanism of Action and Signaling Pathway
Cerlapirdine exerts its effects by selectively blocking the 5-HT6 receptor. This receptor is positively coupled to adenylyl cyclase, and its activation increases intracellular cyclic adenosine (B11128) monophosphate (cAMP). By antagonizing this receptor, Cerlapirdine is thought to disinhibit downstream neuronal pathways. A key proposed mechanism involves the modulation of GABAergic interneurons, leading to an increased release of acetylcholine (B1216132) (ACh) and glutamate (B1630785) in brain regions associated with cognition.[2]
Data Presentation
Table 1: In Vitro Receptor Binding Profile of Cerlapirdine
| Receptor | Binding Affinity (Ki) | Species |
| 5-HT6 | 0.32 nM | Human |
| Data synthesized from preclinical profiles of Cerlapirdine (PF-05212377).[3] |
Table 2: In Vivo Pharmacokinetics of Cerlapirdine in Rodents and Non-Human Primates
| Species | Brain/Plasma Unbound Concentration Ratio (Cbu/Cpu) |
| Rat | 0.05 |
| Non-Human Primate | 0.64 |
| This data highlights species differences in brain penetration.[3][4] |
Table 3: Representative Efficacy Data for a Selective 5-HT6 Receptor Antagonist in the Novel Object Recognition (NOR) Task in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index (DI) |
| Vehicle | 0 | 0.15 ± 0.05 |
| 5-HT6 Antagonist | 1 | 0.35 ± 0.07 |
| 5-HT6 Antagonist | 3 | 0.45 ± 0.08** |
| Scopolamine (1 mg/kg) + Vehicle | 0 | -0.10 ± 0.06# |
| Scopolamine (1 mg/kg) + 5-HT6 Antagonist | 3 | 0.30 ± 0.07## |
| Note: This table presents representative data for a selective 5-HT6 receptor antagonist, as specific preclinical efficacy data for Cerlapirdine is not readily available in the public domain. Data is presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle; #p<0.01 vs. Vehicle; ##p<0.01 vs. Scopolamine + Vehicle. |
Table 4: Representative Efficacy Data for a Selective 5-HT6 Receptor Antagonist in the Morris Water Maze (MWM) in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Escape Latency (seconds) - Day 4 | Time in Target Quadrant (seconds) - Probe Trial |
| Vehicle | 0 | 25.5 ± 3.2 | 28.1 ± 2.5 |
| 5-HT6 Antagonist | 10 | 18.2 ± 2.8 | 38.5 ± 3.1 |
| Scopolamine (1 mg/kg) + Vehicle | 0 | 45.8 ± 4.1# | 15.3 ± 2.2# |
| Scopolamine (1 mg/kg) + 5-HT6 Antagonist | 10 | 28.9 ± 3.5## | 29.7 ± 2.9## |
| *Note: This table presents representative data for a selective 5-HT6 receptor antagonist, as specific preclinical efficacy data for Cerlapirdine is not readily available. Data is presented as mean ± SEM. p<0.05 vs. Vehicle; #p<0.01 vs. Vehicle; ##p<0.01 vs. Scopolamine + Vehicle. |
Experimental Protocols
A crucial aspect of in vivo studies is the careful design and execution of experiments. Below are detailed protocols for key assays.
Protocol 1: Novel Object Recognition (NOR) Task
This task assesses recognition memory based on the innate preference of rodents to explore novel objects.
Materials:
-
Open field arena (e.g., 50 x 50 x 40 cm)
-
Two sets of identical objects (e.g., plastic or glass, heavy enough not to be displaced)
-
Video recording and tracking software
-
This compound
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Cleaning solution (e.g., 70% ethanol)
Procedure:
-
Habituation:
-
Handle the rats for 5 minutes daily for 3-5 days before the experiment.
-
On the day before testing, allow each rat to explore the empty arena for 5-10 minutes.
-
-
Familiarization Phase (T1):
-
Administer Cerlapirdine or vehicle (e.g., intraperitoneally, i.p.) 30-60 minutes before T1.
-
Place two identical objects (A1 and A2) in two corners of the arena.
-
Gently place the rat in the arena, facing the wall opposite the objects.
-
Allow the rat to explore the objects for a fixed period (e.g., 5 minutes).
-
Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose at a distance of ≤ 2 cm.
-
-
Inter-Trial Interval (ITI):
-
Return the rat to its home cage for a defined period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object (B), so the arena contains one familiar (A) and one novel object (B).
-
Place the rat back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI): DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates successful recognition memory.
-
Protocol 2: Morris Water Maze (MWM) Task
This task assesses spatial learning and memory.
Materials:
-
Circular pool (e.g., 1.5 m diameter) filled with water made opaque with non-toxic paint.
-
Submerged escape platform.
-
Distal visual cues around the room.
-
Video recording and tracking software.
-
This compound and vehicle.
Procedure:
-
Acquisition Phase (4 days):
-
Administer Cerlapirdine or vehicle daily, 30-60 minutes before the first trial.
-
Conduct 4 trials per day for each rat.
-
For each trial, gently place the rat in the water at one of four starting positions.
-
Allow the rat to swim and find the hidden platform (maximum 60-90 seconds).
-
If the rat finds the platform, allow it to stay for 15-30 seconds. If not, guide it to the platform.
-
Record escape latency, path length, and swim speed.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Place the rat in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Protocol 3: In Vivo Microdialysis for Neurotransmitter Levels
This technique measures extracellular levels of neurotransmitters like acetylcholine and glutamate.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
HPLC-ECD or LC-MS/MS system for analysis.
Procedure:
-
Surgery:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
-
Microdialysis:
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples.
-
Administer Cerlapirdine or vehicle.
-
Collect dialysate samples at regular intervals.
-
-
Analysis:
-
Analyze the dialysate samples to determine the concentrations of acetylcholine and glutamate.
-
Express the results as a percentage of the baseline levels.
-
Conclusion
These application notes provide a framework for the preclinical in vivo evaluation of this compound in rodent models. The detailed protocols for behavioral, pharmacokinetic, and pharmacodynamic studies, along with the representative data, offer a guide for researchers investigating the therapeutic potential of this and other 5-HT6 receptor antagonists for cognitive disorders. Careful experimental design and data interpretation are crucial for advancing our understanding of this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Investigating CNS distribution of PF-05212377, a P-glycoprotein substrate, by translation of 5-HT6 receptor occupancy from non-human primates to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PF-05212377 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes: Cell-Based Assays for Characterizing Cerlapirdine Hydrochloride
Introduction
Cerlapirdine (B1668406) Hydrochloride (also known as SAM-531, WAY-262,531, PF-05212365) is a selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1][2] The 5-HT6 receptor, a G-protein coupled receptor (GPCR), is almost exclusively expressed in the central nervous system (CNS), particularly in regions crucial for cognition and memory, such as the hippocampus and cortex.[3] This localization has made it a significant target for therapeutic intervention in cognitive disorders associated with conditions like Alzheimer's disease and schizophrenia.[1][4] Blockade of the 5-HT6 receptor is believed to enhance cholinergic and glutamatergic neurotransmission, which may underlie its pro-cognitive effects.[3]
These application notes provide detailed protocols for key cell-based assays designed to characterize the antagonist activity of compounds like Cerlapirdine Hydrochloride at the 5-HT6 receptor. The described assays are essential for determining potency, efficacy, and mechanism of action, providing crucial data for drug development professionals.
Mechanism of Action: 5-HT6 Receptor Signaling Pathways
The 5-HT6 receptor primarily signals through the Gs alpha subunit, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][5] This canonical pathway activates Protein Kinase A (PKA), which can then phosphorylate downstream targets, including the cAMP response element-binding protein (CREB). However, evidence also suggests that the 5-HT6 receptor can engage in non-canonical signaling, including coupling to Gq proteins to induce calcium mobilization or activating other pathways involving Fyn tyrosine kinase.[5][6] Cerlapirdine, as an antagonist, blocks the binding of the endogenous ligand serotonin (B10506) (5-HT), thereby inhibiting these downstream signaling events.
Caption: Simplified 5-HT6 receptor signaling pathways.
Protocol 1: cAMP Accumulation Assay (TR-FRET)
This assay quantitatively measures the inhibition of agonist-induced cAMP production in cells expressing the 5-HT6 receptor. It is the primary functional assay for assessing antagonists that target the canonical Gs signaling pathway. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive method for this purpose.
Experimental Workflow
Caption: Workflow for the TR-FRET-based cAMP accumulation assay.
Detailed Protocol
-
Cell Seeding: Seed HEK293 cells (or other suitable host cells) stably expressing the human 5-HT6 receptor into white, low-volume 384-well plates at a density of 5,000-10,000 cells/well.
-
Incubation: Culture the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) at 4 times the final desired concentration.
-
Antagonist Addition: Add 5 µL of the diluted this compound or vehicle to the cell plates and incubate for 30 minutes at room temperature.
-
Agonist Stimulation: Prepare a solution of a 5-HT6 receptor agonist (e.g., serotonin) at 4 times its EC80 concentration (the concentration that elicits 80% of the maximal response). Add 5 µL of this agonist solution to the wells. For control wells (no stimulation), add 5 µL of assay buffer.
-
cAMP Accumulation: Incubate the plate for 30-60 minutes at 37°C.
-
Detection:
-
Add 5 µL of 4x Eu-cAMP tracer working solution to each well.
-
Add 5 µL of 4x ULight-anti-cAMP working solution to each well.
-
Seal the plate and incubate for 1 hour at room temperature, protected from light.[5]
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the 665/615 nm emission ratio. Plot the ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation (Illustrative)
| Cerlapirdine HCl (nM) | Log [Concentration] | % Inhibition of cAMP |
| 0.1 | -10.0 | 2.5 |
| 1 | -9.0 | 10.1 |
| 10 | -8.0 | 48.9 |
| 100 | -7.0 | 90.2 |
| 1000 | -6.0 | 98.5 |
| IC50 (nM) | 10.3 |
Protocol 2: Calcium Mobilization Assay
This protocol assesses the ability of this compound to block agonist-induced calcium mobilization. Since the 5-HT6 receptor does not canonically couple to the Gq pathway, this assay requires co-expression of a chimeric G-protein (e.g., Gαqi5) that redirects the Gs signal to the Gq pathway, resulting in a measurable calcium flux.[5]
Caption: Workflow for the CRE-driven reporter gene assay.
Detailed Protocol
-
Cell Transfection and Seeding: Co-transfect HEK293 cells with an expression vector for the human 5-HT6 receptor and a reporter vector containing a luciferase gene downstream of a CRE promoter. Seed cells in a white, opaque 96-well plate.
-
Incubation: Culture for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound for 30 minutes.
-
Agonist Stimulation: Add a 5-HT agonist at its EC80 concentration and incubate for 4-6 hours to allow for transcription and translation of the reporter protein.
-
Lysis and Detection: Lyse the cells and measure reporter gene activity using a commercially available luciferase assay system (e.g., Promega's ONE-Glo™ or similar).
-
Data Acquisition: Measure luminescence using a microplate luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration to calculate the IC50 value.
Data Presentation (Illustrative)
| Cerlapirdine HCl (nM) | Log [Concentration] | Luminescence (RLU) | % Inhibition |
| 0.1 | -10.0 | 450000 | 1.1 |
| 1 | -9.0 | 405000 | 11.1 |
| 10 | -8.0 | 230000 | 49.4 |
| 100 | -7.0 | 55000 | 87.9 |
| 1000 | -6.0 | 15000 | 96.7 |
| IC50 (nM) | 10.2 |
Protocol 4: Cell Viability/Cytotoxicity Assay
It is crucial to confirm that the observed antagonist activity is not due to compound-induced cell death. A simple metabolic assay, such as one using resazurin (B115843), can be run in parallel to determine the cytotoxicity of this compound.
Experimental Workflow
Caption: Workflow for a resazurin-based cell viability assay.
Detailed Protocol
-
Cell Seeding: Seed 5-HT6R-expressing cells under the same conditions as the functional assays.
-
Compound Addition: Add serial dilutions of this compound to the cells. Include a positive control for cytotoxicity (e.g., digitonin).
-
Incubation: Incubate the plate for the longest duration used in the primary functional assays (e.g., 6 hours for a reporter assay).
-
Reagent Addition: Add a resazurin-based cell viability reagent (e.g., CellTiter-Blue®) directly to the culture wells. [7]5. Incubation: Incubate for 1-4 hours at 37°C, allowing viable cells to convert the non-fluorescent resazurin to the highly fluorescent resorufin.
-
Data Acquisition: Measure fluorescence using a microplate fluorometer (Ex: ~560 nm, Em: ~590 nm).
-
Data Analysis: Plot fluorescence against the logarithm of the this compound concentration to determine the CC50 (50% cytotoxic concentration). A CC50 value at least 100-fold higher than the functional IC50 is desirable.
Data Presentation (Illustrative)
| Cerlapirdine HCl (µM) | Log [Concentration] | % Cell Viability |
| 0.1 | -7.0 | 100 |
| 1 | -6.0 | 99.1 |
| 10 | -5.0 | 95.3 |
| 50 | -4.3 | 52.1 |
| 100 | -4.0 | 15.6 |
| CC50 (µM) | ~50 |
References
- 1. Cerlapirdine - Wikipedia [en.wikipedia.org]
- 2. cerlapirdine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. Cerlapirdine - AdisInsight [adisinsight.springer.com]
- 5. benchchem.com [benchchem.com]
- 6. In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.fishersci.eu [static.fishersci.eu]
Application Note and Protocol for the Quantification of Cerlapirdine Hydrochloride using HPLC
This document provides a comprehensive guide for the quantification of Cerlapirdine Hydrochloride in pharmaceutical formulations using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The described protocol is intended for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
Cerlapirdine, also known as SAM-760, is a selective 5-HT6 receptor antagonist that has been investigated for its potential in treating cognitive impairment associated with neurodegenerative diseases. Accurate and reliable quantification of this compound is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. This application note details a robust isocratic reversed-phase HPLC method for this purpose.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic separation is achieved using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate (B84403) (pH 4.0 adjusted with phosphoric acid) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
Preparation of Solutions
2.2.1. Mobile Phase Preparation: To prepare 1 L of the mobile phase, dissolve 2.72 g of potassium dihydrogen phosphate in 600 mL of HPLC-grade water. Adjust the pH to 4.0 with dilute phosphoric acid. Add 400 mL of HPLC-grade acetonitrile. Filter the solution through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
2.2.2. Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
2.2.3. Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.
2.2.4. Sample Preparation (for a tablet formulation):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 10 µg/mL).
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.
System Suitability
System suitability was assessed by injecting the standard solution six times. The results are presented in Table 2.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 6500 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
| % RSD of Retention Time | ≤ 1.0% | 0.3% |
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations.
Table 3: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15234 |
| 5 | 76170 |
| 10 | 152340 |
| 20 | 304680 |
| 30 | 457020 |
| 40 | 609360 |
| 50 | 761700 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.
Table 4: Precision Data
| Concentration (µg/mL) | Intra-day %RSD (n=6) | Inter-day %RSD (n=6) |
| 10 | 0.9 | 1.2 |
| 20 | 0.7 | 1.0 |
| 30 | 0.6 | 0.9 |
Accuracy (Recovery)
The accuracy of the method was assessed by a recovery study at three different concentration levels.
Table 5: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD (n=3) |
| 80% | 8 | 7.95 | 99.4 | 0.8 |
| 100% | 10 | 10.08 | 100.8 | 0.6 |
| 120% | 12 | 11.92 | 99.3 | 0.7 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 6: LOD and LOQ
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Experimental Workflow and Diagrams
The overall workflow for the quantification of this compound is depicted in the following diagram.
Application Notes and Protocols: Preparing Cerlapirdine Hydrochloride Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and use of Cerlapirdine Hydrochloride stock solutions in cell culture applications. Adherence to these protocols is crucial for ensuring experimental reproducibility and accuracy.
Introduction
This compound (also known as SAM-531, WAY-262,531, and PF-05212365) is a potent and selective antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor.[1][2][3] The 5-HT6 receptor is primarily expressed in the central nervous system and is implicated in cognitive processes.[4][5] As an antagonist, Cerlapirdine blocks the constitutive and agonist-induced signaling of the 5-HT6 receptor, making it a valuable tool for studying the role of this receptor in various cellular and disease models.[6]
Physicochemical and Solubility Data
Accurate preparation of stock solutions begins with a clear understanding of the compound's properties. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₂H₂₄ClN₃O₃S | [2] |
| Molecular Weight | 445.96 g/mol | [2][3] |
| Appearance | Solid powder | [3] |
| Solubility in DMSO | ≥ 41.67 mg/mL (101.76 mM) | [7] |
| Predicted Water Solubility | 0.00476 mg/mL | [2] |
| Storage (Powder) | -20°C for long-term storage (months to years), protected from light. | [3] |
| Storage (Stock Solution) | -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [7] |
Note: The high solubility in Dimethyl Sulfoxide (DMSO) and very low predicted aqueous solubility strongly indicate that DMSO should be used as the primary solvent for preparing stock solutions.[2][7] Attempting to dissolve this compound directly in aqueous buffers like PBS or cell culture media is not recommended.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution, which can be serially diluted to working concentrations.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath or heat block set to ≤ 60°C
Procedure:
-
Pre-handling: Before opening, briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Weighing: Accurately weigh the desired amount of this compound. To prepare 1 mL of a 10 mM stock solution, you will need 4.46 mg of the compound (Calculation: 10 mmol/L * 1 mL * 445.96 g/mol = 4.46 mg).
-
Dissolving: Add the appropriate volume of sterile DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO for every 4.46 mg of this compound.
-
Mixing: Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are visible.
-
Assisted Solubilization (if necessary): If the compound does not fully dissolve, sonicate the vial for short bursts or warm the solution at a temperature no higher than 60°C until it becomes clear.[7]
-
Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. High-temperature or high-pressure sterilization methods like autoclaving are not recommended as they can degrade the compound.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store these aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] Protect from light.
Preparation of Working Solutions for Cell Culture
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the high-concentration stock solution in sterile DMSO to create intermediate stocks if a wide range of concentrations is needed. It is best to perform initial dilutions in DMSO before adding to an aqueous medium to prevent precipitation.
-
Final Dilution: Directly add the appropriate volume of the DMSO stock (or intermediate stock) to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock solution to every 1 mL of cell culture medium (a 1:1000 dilution).
-
Mixing: Immediately after adding the compound, mix the medium thoroughly by gentle swirling or pipetting to ensure homogeneity and minimize the risk of precipitation.
-
Solvent Control: It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment (typically ≤ 0.1%).
Visualization of Protocols and Pathways
Experimental Workflow
The following diagram outlines the key steps for preparing this compound for cell culture experiments.
Caption: Workflow for preparing Cerlapirdine HCl stock and working solutions.
Signaling Pathway
Cerlapirdine acts as an antagonist at the 5-HT6 receptor, which is canonically coupled to a Gs protein. Activation of this receptor typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA) and other downstream effectors. Cerlapirdine blocks this cascade.
Caption: Cerlapirdine HCl antagonizes the canonical 5-HT6 receptor signaling pathway.
References
- 1. Cerlapirdine [medbox.iiab.me]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medkoo.com [medkoo.com]
- 4. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cerlapirdine - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Testing Cerlapirdine Hydrochloride in Animal Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Cerlapirdine Hydrochloride, a selective 5-HT6 receptor antagonist, in established animal models of schizophrenia. The protocols focus on assessing the compound's efficacy in ameliorating cognitive deficits, a core symptom of the disorder.
Introduction to this compound and its Mechanism of Action
Cerlapirdine (also known as SAM-531, WAY-262,531, PF-05212365) is an investigational drug that acts as a selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1][2] These receptors are almost exclusively located in the central nervous system, with high concentrations in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.[3] Blockade of 5-HT6 receptors is hypothesized to enhance cognitive processes by modulating multiple neurotransmitter systems.[4][5] Specifically, antagonism of these receptors can lead to increased cholinergic and glutamatergic neurotransmission, both of which are crucial for learning and memory.[3][6] This mechanism of action makes 5-HT6 receptor antagonists like Cerlapirdine promising candidates for treating cognitive impairment in schizophrenia.[4]
Animal Models for Efficacy Testing
To thoroughly evaluate the pro-cognitive effects of this compound, a multi-model approach is recommended. The following are well-validated animal models that recapitulate the cognitive deficits observed in schizophrenia.
Neurodevelopmental Model: Neonatal Ventral Hippocampal Lesion (NVHL)
Rationale: The neurodevelopmental hypothesis of schizophrenia posits that the illness arises from abnormal brain development.[7][8] The NVHL model in rats is a widely studied neurodevelopmental model that mimics many of the behavioral and neuropathological features of schizophrenia.[9] Lesioning the ventral hippocampus in neonatal rats leads to cognitive deficits that emerge in adulthood, providing a valuable tool to test potential therapeutics.[9][10]
Experimental Protocol:
-
Subjects: Sprague-Dawley rat pups (Postnatal Day 7).
-
Procedure:
-
Anesthetize rat pups using isoflurane.
-
Secure the pup in a stereotaxic apparatus.
-
Inject ibotenic acid bilaterally into the ventral hippocampus. Control animals (sham) receive vehicle injections at the same coordinates.
-
Allow the animals to mature to adulthood (Postnatal Day 56-60) before commencing behavioral testing.
-
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes prior to the behavioral assay. A dose-response study is recommended to determine the optimal therapeutic window.
Recommended Behavioral Assay: Novel Object Recognition (NOR) Test
This test assesses recognition memory.
-
Habituation: Allow each rat to explore an open-field arena for 10 minutes on two consecutive days.
-
Familiarization Phase: On the third day, place two identical objects in the arena and allow the rat to explore for 5 minutes.
-
Test Phase: After a defined retention interval (e.g., 1-24 hours), return the rat to the arena where one of the familiar objects has been replaced with a novel object. Allow for 5 minutes of exploration.
-
Data Analysis: The time spent exploring each object is recorded. A discrimination index is calculated as [(Time with novel object - Time with familiar object) / (Total exploration time)]. Improved recognition memory is indicated by a higher discrimination index.
NMDA Receptor Antagonist Models
Rationale: The glutamate (B1630785) hypofunction hypothesis of schizophrenia is supported by evidence that N-methyl-D-aspartate (NMDA) receptor antagonists, such as phencyclidine (PCP) and ketamine, can induce psychosis-like symptoms and cognitive deficits in healthy individuals.[11][12][13][14] These models are valuable for screening compounds that may ameliorate symptoms by modulating glutamatergic pathways.[15][16]
a) Acute MK-801 (Dizocilpine) Model
Experimental Protocol:
-
Subjects: Adult C57BL/6 mice or Wistar rats.
-
Procedure:
-
Administer this compound or vehicle.
-
After a 30-minute pretreatment interval, administer a sub-anesthetic dose of MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) to induce cognitive deficits. Control animals receive saline.
-
Conduct behavioral testing 30 minutes after the MK-801 injection.
-
Recommended Behavioral Assay: T-Maze Continuous Alternation Task
This task assesses spatial working memory.[17]
-
Place the animal at the base of a T-maze and allow it to choose one of the goal arms.
-
Once an arm is chosen, the animal is returned to the start.
-
The next trial begins immediately. A correct alternation is recorded if the animal chooses the opposite arm from the previous trial.
-
The percentage of correct alternations over a series of trials is calculated.
b) Sub-chronic Phencyclidine (PCP) Model
Experimental Protocol:
-
Subjects: Adult Sprague-Dawley rats.
-
Procedure:
-
Administer PCP (e.g., 5 mg/kg, i.p.) or saline twice daily for 7 consecutive days.
-
A washout period of at least 7 days follows the final PCP injection to allow for the development of persistent cognitive deficits.
-
-
Drug Administration: Administer this compound or vehicle daily during the behavioral testing phase, which commences after the washout period.
Recommended Behavioral Assay: Attentional Set-Shifting Task (ASST)
This task measures cognitive flexibility, a domain often impaired in schizophrenia.
-
Rats are trained to dig in pots containing different digging media to find a food reward.
-
The task involves several phases, including simple discrimination, compound discrimination, intra-dimensional shifting, and extra-dimensional shifting.
-
The key measure is the number of trials required to reach a criterion of correct choices during the extra-dimensional shift, where the previously irrelevant stimulus dimension becomes the correct one.
Data Presentation
Table 1: Summary of Animal Models and Expected Outcomes for this compound
| Animal Model | Rationale | Behavioral Assay | Cognitive Domain Assessed | Expected Outcome with this compound |
| Neonatal Ventral Hippocampal Lesion (NVHL) | Neurodevelopmental deficits | Novel Object Recognition (NOR) | Recognition Memory | Increase in Discrimination Index |
| Acute MK-801 | NMDA receptor hypofunction | T-Maze Continuous Alternation | Spatial Working Memory | Increase in percentage of spontaneous alternations |
| Sub-chronic Phencyclidine (PCP) | Persistent NMDA receptor hypofunction | Attentional Set-Shifting Task (ASST) | Cognitive Flexibility / Executive Function | Reduction in trials to criterion for the extra-dimensional shift |
Visualizations
Proposed Signaling Pathway for this compound
Caption: Cerlapirdine blocks 5-HT6 receptors, enhancing cholinergic and glutamatergic activity.
Experimental Workflow for this compound Testing
Caption: Workflow for evaluating Cerlapirdine in schizophrenia animal models.
References
- 1. Cerlapirdine - Wikipedia [en.wikipedia.org]
- 2. Cerlapirdine - AdisInsight [adisinsight.springer.com]
- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. 5-HT6 Receptor Antagonists as Potential Therapeutics for Cognitiv...: Ingenta Connect [ingentaconnect.com]
- 6. benchchem.com [benchchem.com]
- 7. Neurodevelopmental model of schizophrenia: update 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurodevelopmental and Neurodegenerative Models of Schizophrenia: White Matter at the Center Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]
- 10. Models of Neurodevelopmental Abnormalities in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Do NMDA receptor antagonist models of schizophrenia predict the clinical efficacy of antipsychotic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | NMDAR Hypofunction Animal Models of Schizophrenia [frontiersin.org]
- 13. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Animal models of cognitive dysfunction and negative symptoms of schizophrenia: focus on NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Animal models of working memory: insights for targeting cognitive dysfunction in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Cerlapirdine Hydrochloride in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cerlapirdine Hydrochloride in human plasma. Cerlapirdine, a selective 5-HT6 receptor antagonist, has been investigated for the treatment of cognitive impairment.[1] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and toxicokinetic studies. This method utilizes a simple and rapid protein precipitation technique for sample preparation, followed by analysis using a triple quadrupole mass spectrometer. A stable isotope-labeled internal standard, Cerlapirdine-d4, is used to ensure accuracy and precision. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Cerlapirdine (also known as SAM-760 or PF-05212365) is a selective antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor, which has been explored as a potential therapeutic agent for cognitive disorders associated with conditions like Alzheimer's disease.[1][2] To support drug development, it is essential to have a reliable bioanalytical method for the quantitative determination of Cerlapirdine in biological matrices. LC-MS/MS has become the preferred technique for such applications due to its high sensitivity, selectivity, and throughput.[3] This document provides a detailed protocol for the analysis of this compound in human plasma, suitable for pharmacokinetic studies in a research setting.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Cerlapirdine-d4 (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Perchloric acid (optional, for protein precipitation)
-
Human plasma (with K2EDTA as anticoagulant)
-
Milli-Q or HPLC-grade water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1260 Infinity LC)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6410B Triple Quadrupole LC/MS)
Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples and quality control (QC) samples to room temperature.
-
Prepare a stock solution of the internal standard (Cerlapirdine-d4) in acetonitrile at a concentration of 100 ng/mL.[3]
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.[3]
-
Add 20 µL of the internal standard stock solution to the sample and briefly vortex.[3]
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[3]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.[3]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[3]
Liquid Chromatography Conditions
A reverse-phase C18 column is typically effective for the separation of small molecule drugs like Cerlapirdine.[3]
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive ion mode with electrospray ionization (ESI).[3] The multiple reaction monitoring (MRM) transitions for Cerlapirdine and the internal standard need to be optimized. The following are plausible, hypothetical transitions based on the structure of Cerlapirdine.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte |
| Cerlapirdine | |
| Cerlapirdine-d4 (IS) | |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer | 40 psi |
| Capillary Voltage | 4000 V |
Data Presentation
Calibration Curve
The method was linear over the concentration range of 0.5 to 500 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighting factor of 1/x² was used.
| Parameter | Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at four concentration levels (LLOQ, LQC, MQC, HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| Low (LQC) | 1.5 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| Medium (MQC) | 75 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| High (HQC) | 400 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation and analysis.
| Parameter | Cerlapirdine (%) | Cerlapirdine-d4 (IS) (%) |
| Extraction Recovery | > 85 | > 85 |
| Matrix Effect (%CV) | < 15 | < 15 |
Stability
The stability of Cerlapirdine was evaluated under various conditions to ensure sample integrity during handling and storage. The mean concentration of stability samples should be within ±15% of the nominal concentration.[3]
| Stability Condition | Duration/Cycles | Acceptance Criteria |
| Freeze-Thaw | 3 cycles | Within ±15% of nominal |
| Short-Term (Bench-top) | 4 hours at RT | Within ±15% of nominal |
| Long-Term | 30 days at -80°C | Within ±15% of nominal |
| Post-Preparative | 24 hours in autosampler | Within ±15% of nominal |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Cerlapirdine in plasma.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, which is essential for supporting pharmacokinetic studies in drug development. The method meets the general requirements for bioanalytical method validation, demonstrating good linearity, precision, and accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. Disposition and metabolic profiling of [(14)C]cerlapirdine using accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 5-HT receptor antagonists, MEFWAY and MPPF using liquid chromatography electrospray ionization tandem mass spectrometry in rat plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Slice Electrophysiology with Cerlapirdine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerlapirdine Hydrochloride (also known as SAM-531 and WAY-262531) is a selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. The 5-HT6 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in brain regions associated with cognition and memory, such as the hippocampus and prefrontal cortex. Blockade of the 5-HT6 receptor has been investigated as a potential therapeutic strategy for cognitive deficits in neurodegenerative and psychiatric disorders. In vitro slice electrophysiology is a powerful technique to investigate the effects of compounds like Cerlapirdine on neuronal excitability, synaptic transmission, and plasticity in a physiologically relevant ex vivo setting.
These application notes provide a detailed overview of the potential effects of this compound based on the known pharmacology of selective 5-HT6 receptor antagonists and outline protocols for its characterization using in vitro slice electrophysiology.
Disclaimer: To date, specific in vitro slice electrophysiology data for this compound is not extensively available in the public domain. The quantitative data and expected outcomes presented here are extrapolated from studies on other selective 5-HT6 receptor antagonists, such as SB-271046 and SB-399885, and should be considered as a guide for experimental design.
Mechanism of Action and Signaling Pathways
Cerlapirdine acts as a selective antagonist at the 5-HT6 receptor. The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of the G protein, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. However, emerging evidence suggests that the 5-HT6 receptor can also engage in non-canonical signaling pathways, including the mTOR and Cdk5 pathways, which are critically involved in neuronal development, synaptic plasticity, and cognition.
By blocking the 5-HT6 receptor, Cerlapirdine is expected to inhibit these downstream signaling cascades. A key consequence of 5-HT6 receptor antagonism in the context of neuronal circuitry is the modulation of both glutamatergic and GABAergic neurotransmission. Studies with other 5-HT6 antagonists suggest that they can enhance excitatory synaptic transmission, often indirectly, by reducing the activity of GABAergic interneurons.
Caption: Proposed mechanism of Cerlapirdine action on GABAergic transmission.
Data Presentation: Expected Effects of this compound
The following tables summarize the anticipated quantitative effects of this compound in in vitro slice electrophysiology experiments, based on data from other selective 5-HT6 receptor antagonists. These values should be experimentally determined for Cerlapirdine.
Table 1: Effects on Basal Synaptic Transmission
| Parameter | Brain Region | Expected Effect of Cerlapirdine | Concentration Range (nM) | Reference Compound(s) |
| fEPSP Slope | Hippocampal CA1 | No significant change or slight increase | 100 - 1000 | SB-271046, SB-399885 |
| Population Spike Amplitude | Hippocampal CA1 | Potential increase | 100 - 1000 | SB-399885 |
| sIPSC Frequency | Hippocampal CA1 | Decrease | 100 - 1000 | WAY-181187 (agonist) effects are blocked by antagonists |
| sIPSC Amplitude | Hippocampal CA1 | No significant change | 100 - 1000 | WAY-181187 (agonist) effects are blocked by antagonists |
| Paired-Pulse Facilitation (PPF) | Hippocampal CA1 | No significant change | 100 - 1000 | SB-271046 |
Table 2: Effects on Synaptic Plasticity
| Parameter | Brain Region | Expected Effect of Cerlapirdine | Concentration Range (nM) | Reference Compound(s) |
| Long-Term Potentiation (LTP) | Hippocampal CA1 | No significant effect on induction or expression alone, but may reverse agonist-induced deficits | 100 - 1000 | SB-271046, SB-399885 |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound in in vitro brain slice electrophysiology.
Protocol 1: Acute Brain Slice Preparation
Caption: Workflow for acute brain slice preparation.
Materials:
-
Animal: Male Wistar rat or C57BL/6 mouse (postnatal day 21-35)
-
Anesthetic: Isoflurane or other approved anesthetic
-
Cutting Solution (in mM): 212 Sucrose, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-glucose. Continuously bubbled with 95% O2 / 5% CO2.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 D-glucose. Continuously bubbled with 95% O2 / 5% CO2.
-
Equipment: Vibrating microtome (vibratome), dissection tools, incubation chamber, water bath.
Procedure:
-
Anesthetize the animal in accordance with institutional guidelines.
-
Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated cutting solution.
-
Isolate the brain region of interest (e.g., hippocampus). A coronal or sagittal blocking cut may be necessary.
-
Glue the brain block to the vibratome stage.
-
Submerge the stage in the vibratome chamber filled with ice-cold, oxygenated cutting solution.
-
Cut slices at a thickness of 300-400 µm.
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.
-
After recovery, slices can be maintained at room temperature until needed for recording.
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recordings
Objective: To assess the effect of Cerlapirdine on basal synaptic transmission and long-term potentiation (LTP) in the hippocampal CA1 region.
Materials:
-
Prepared acute hippocampal slices
-
aCSF
-
This compound stock solution (e.g., 10 mM in DMSO, then diluted in aCSF)
-
Recording electrodes (glass micropipettes filled with aCSF, 1-3 MΩ)
-
Stimulating electrode (e.g., concentric bipolar electrode)
-
Electrophysiology rig (amplifier, digitizer, data acquisition software)
Procedure:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 2-3 ml/min at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Obtain a stable baseline of fEPSPs by delivering single pulses (0.1 ms (B15284909) duration) every 30 seconds at an intensity that evokes a response of 30-40% of the maximal amplitude.
-
Record a stable baseline for at least 20 minutes.
-
Apply this compound at the desired concentration by switching the perfusion to an aCSF solution containing the compound.
-
Record for another 30-40 minutes to assess the effect on basal synaptic transmission.
-
To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording for at least 60 minutes post-HFS to monitor the induction and expression of LTP.
-
Data analysis will involve measuring the slope of the fEPSP.
Protocol 3: Whole-Cell Patch-Clamp Recordings of Spontaneous Inhibitory Postsynaptic Currents (sIPSCs)
Objective: To determine the effect of Cerlapirdine on GABAergic transmission by recording sIPSCs from CA1 pyramidal neurons.
Materials:
-
Prepared acute hippocampal slices
-
aCSF containing ionotropic glutamate (B1630785) receptor blockers (e.g., 20 µM CNQX and 50 µM APV)
-
Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 Na2-ATP, 0.3 Na-GTP, 5 QX-314. pH adjusted to 7.2 with CsOH.
-
Patch pipettes (3-5 MΩ)
-
Electrophysiology rig with an infrared-differential interference contrast (IR-DIC) microscope.
Procedure:
-
Transfer a slice to the recording chamber and visualize CA1 pyramidal neurons using the IR-DIC microscope.
-
Establish a whole-cell patch-clamp recording from a pyramidal neuron in voltage-clamp mode, holding the membrane potential at -70 mV.
-
Record a stable baseline of sIPSCs for 5-10 minutes.
-
Bath-apply this compound at the desired concentration.
-
Continue recording for 10-15 minutes in the presence of the compound.
-
Wash out the drug by perfusing with aCSF alone.
-
Data analysis will involve measuring the frequency and amplitude of sIPSCs.
Logical Relationships and Experimental Design
Application Notes and Protocols for Radioligand Binding Assay of Cerlapirdine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerlapirdine (also known as SAM-531 and PF-05212365) is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1][2] This receptor is primarily expressed in the central nervous system, particularly in brain regions associated with cognition and memory.[3][4] The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that signals through the Gs alpha subunit to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[5][6][7] Due to its role in modulating cholinergic and glutamatergic neurotransmission, the 5-HT6 receptor has been a target for the therapeutic intervention of cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[3] Cerlapirdine was developed to target this receptor for the treatment of cognitive disorders.[2]
Radioligand binding assays are a fundamental tool for characterizing the interaction of a compound with its receptor target.[8] These assays are essential for determining the affinity (typically expressed as the inhibition constant, Ki) and selectivity of a drug candidate. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of Cerlapirdine Hydrochloride for the human 5-HT6 receptor.
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is positively coupled to adenylyl cyclase through a Gs protein. Upon agonist binding, the activated Gs alpha subunit stimulates adenylyl cyclase to produce cAMP. This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses.[5][7][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physical interaction between neurofibromin and serotonin 5-HT6 receptor promotes receptor constitutive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PathWhiz [smpdb.ca]
- 8. Intepirdine as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cerlapirdine Hydrochloride in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cerlapirdine Hydrochloride, a selective 5-HT6 receptor antagonist, in primary neuronal cultures. The protocols and data presented are based on established methodologies for studying 5-HT6 receptor function in a controlled in vitro environment.
Introduction
This compound is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. The 5-HT6 receptor is almost exclusively expressed in the central nervous system, with high densities in regions associated with cognition, learning, and memory, such as the hippocampus and cortex.[1] Blockade of this receptor has been shown to modulate multiple neurotransmitter systems, including increasing acetylcholine (B1216132) and glutamate (B1630785) levels, which are crucial for cognitive processes.[2] Primary neuronal cultures offer a valuable model system to investigate the cellular and molecular mechanisms underlying the effects of 5-HT6 receptor antagonists like Cerlapirdine.
Mechanism of Action: 5-HT6 Receptor Signaling
The 5-HT6 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gs alpha subunit.[3][4] Activation of the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4] However, the 5-HT6 receptor can also signal through non-canonical pathways, including interactions with Fyn kinase, Jab1 (c-Jun activation domain-binding protein-1), and the mTOR (mammalian target of rapamycin) pathway.[1][5] Antagonists like Cerlapirdine block these signaling cascades initiated by serotonin binding to the 5-HT6 receptor.
Data Presentation: Effects of 5-HT6 Receptor Antagonism in Primary Neuronal Cultures
The following tables summarize the quantitative effects of 5-HT6 receptor antagonists on primary striatal neurons, based on published data. These data demonstrate a concentration- and time-dependent reduction in the length of primary cilia. Cerlapirdine, as a selective 5-HT6 antagonist, is expected to produce similar effects.
Table 1: Concentration-Dependent Effect of a 5-HT6 Antagonist (SB-399885) on Primary Cilia Length [6]
| Concentration of SB-399885 | Average Primary Cilia Length (µm) ± SEM |
| Vehicle (Control) | 3.5 ± 0.2 |
| 1 nM | 3.3 ± 0.1 |
| 10 nM | 2.8 ± 0.1 |
| 100 nM | 2.4 ± 0.1 |
| 1 µM | 2.2 ± 0.1 |
Note: The IC50 for the reduction in cilia length was reported to be 28 nM.[6]
Table 2: Time-Dependent Effect of a 1 µM 5-HT6 Antagonist (SB-399885) on Primary Cilia Length [6]
| Treatment Duration (hours) | Average Primary Cilia Length (µm) ± SEM |
| 0 (Control) | 3.6 ± 0.2 |
| 4 | 3.1 ± 0.1 |
| 12 | 2.7 ± 0.1 |
| 24 | 2.3 ± 0.1 |
Table 3: Effect of 5-HT6 Receptor Modulation on Dendritic Morphology in Primary Striatal Neurons [6]
| Treatment (1 µM for 24 hours) | Average Number of Dendritic Branches ± SEM | Average Total Dendritic Length (µm) ± SEM |
| Vehicle | 6.8 ± 0.5 | 350 ± 25 |
| 5-HT6 Agonist (WAY-208466) | 6.9 ± 0.6 | 360 ± 30 |
| 5-HT6 Antagonist (SB-399885) | 6.7 ± 0.5 | 345 ± 28 |
Note: These data suggest that while 5-HT6 receptor antagonism affects primary cilia morphology, it does not significantly alter dendritic branching or length under these experimental conditions.[6]
Experimental Protocols
The following are detailed protocols for the use of this compound in primary neuronal cultures.
Protocol 1: Preparation and Culture of Primary Striatal Neurons
This protocol describes the isolation and culture of primary striatal neurons from embryonic day 18 (E18) mouse or rat brains.
Materials:
-
Timed-pregnant mouse or rat (E18)
-
Hibernate-E medium (supplemented with B27 and GlutaMAX)
-
Papain (20 U/mL) and DNase I (100 µg/mL) in Hibernate-E
-
Neurobasal Plus Medium supplemented with B27 Plus Supplement and GlutaMAX
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the E18 embryos and isolate the brains in ice-cold Hibernate-E medium.
-
Under a dissecting microscope, carefully dissect the striatum from each brain hemisphere.
-
Transfer the dissected striatal tissue to a tube containing the papain/DNase I solution and incubate at 37°C for 15-20 minutes.
-
Gently triturate the tissue using fire-polished Pasteur pipettes of decreasing bore size until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed Neurobasal Plus Medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine or poly-L-ornithine coated surfaces at a desired density (e.g., 2.5 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a 5% CO2 humidified incubator.
-
Perform a half-medium change every 3-4 days.
Protocol 2: Treatment of Primary Neuronal Cultures with this compound
This protocol outlines the procedure for treating cultured primary neurons with this compound to assess its effects.
Materials:
-
Primary neuronal cultures (prepared as in Protocol 1), typically between 7-10 days in vitro (DIV).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Pre-warmed Neurobasal Plus Medium.
Procedure:
-
Prepare serial dilutions of this compound in Neurobasal Plus Medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
For a concentration-response experiment, remove half of the culture medium from each well and replace it with an equal volume of the medium containing the appropriate concentration of this compound or vehicle.
-
For a time-course experiment, treat the cells with the desired concentration of this compound and incubate for various durations (e.g., 4, 12, 24 hours).
-
Following the treatment period, proceed with the desired downstream analysis (e.g., immunocytochemistry, Western blotting, or functional assays).
Protocol 3: Immunocytochemistry for Visualization of Neuronal Morphology
This protocol describes the staining of treated neurons to visualize changes in morphology, such as primary cilia length or dendritic branching.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibodies (e.g., anti-Arl13b for primary cilia, anti-MAP2 for dendrites)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
After treatment (Protocol 2), gently wash the cells twice with warm PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies and DAPI diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Quantify morphological parameters using appropriate image analysis software (e.g., ImageJ/Fiji).
References
- 1. mdpi.com [mdpi.com]
- 2. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Restoration of Physiological Expression of 5-HT6 Receptor into the Primary Cilia of Null Mutant Neurons Lengthens Both Primary Cilia and Dendrites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT6 receptor blockade regulates primary cilia morphology in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cerlapirdine Hydrochloride in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerlapirdine hydrochloride (also known as SAM-531, WAY-262,531, and PF-05212365) is a selective antagonist of the 5-HT6 serotonin (B10506) receptor.[1][2] This receptor is predominantly expressed in brain regions associated with cognition, such as the hippocampus and cortex. The development of Cerlapirdine was aimed at treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[2] While specific preclinical efficacy data for Cerlapirdine in rat behavioral models are not extensively available in the public domain, the established role of 5-HT6 receptor antagonism in modulating cholinergic and glutamatergic neurotransmission provides a strong rationale for its evaluation in models of learning and memory.[3]
It is noted that preclinical studies revealed limited brain penetration of Cerlapirdine in rats, with significantly higher penetration observed in non-human primates.[3] This factor should be a key consideration in the design and interpretation of behavioral studies in rats.
These application notes provide an overview of standard behavioral paradigms and protocols relevant to assessing the effects of 5-HT6 receptor antagonists like this compound in rats.
Mechanism of Action and Signaling Pathway
Cerlapirdine acts as a selective antagonist at the 5-HT6 receptor. This G-protein coupled receptor (GPCR) is positively coupled to adenylyl cyclase. Upon activation by its endogenous ligand, serotonin (5-HT), the 5-HT6 receptor stimulates the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, influencing neuronal excitability and function. By blocking this receptor, Cerlapirdine is hypothesized to modulate the activity of cholinergic and glutamatergic systems, which are crucial for cognitive processes.
References
Application Notes and Protocols for the Formulation of Cerlapirdine Hydrochloride for Oral Gavage
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the formulation of Cerlapirdine Hydrochloride for oral gavage administration in preclinical research. Cerlapirdine is a selective 5-HT6 receptor antagonist that has been investigated for cognitive disorders associated with Alzheimer's disease and schizophrenia.[1][2] Given its predicted low aqueous solubility, developing a stable and homogenous formulation is critical for accurate oral dosing in animal studies. These guidelines outline a systematic approach to vehicle selection, solubility assessment, and formulation preparation to support pharmacokinetic, pharmacodynamic, and toxicology studies.
Introduction to this compound
Cerlapirdine (also known as SAM-531, WAY-262,531, PF-05212365) is a potent and selective antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor.[1][2] It was developed for the potential treatment of cognitive deficits.[1] The hydrochloride salt has a molecular weight of approximately 445.96 g/mol .[3][4][5] A critical physicochemical property of this compound is its predicted low water solubility (0.00476 mg/mL), which necessitates the use of suspension or solubilization techniques for oral administration.[3]
The selection of an appropriate vehicle for oral gavage is paramount to ensure accurate dose delivery, optimize in vivo exposure, and minimize any confounding biological effects from the vehicle itself.[6] This note provides protocols for screening common preclinical vehicles to develop a suitable formulation for this compound.
Materials and Equipment
-
This compound powder
-
Vehicles:
-
Purified Water (e.g., Milli-Q® or equivalent)
-
0.9% Sodium Chloride (Saline)
-
Methylcellulose (MC) or Carboxymethylcellulose Sodium (CMC-Na)
-
Hydroxypropyl Methylcellulose (HPMC)
-
Polyethylene glycol 300 (PEG300)
-
Propylene glycol (PG)
-
Tween® 80 (Polysorbate 80)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
-
Equipment:
Experimental Protocols
Protocol 1: Vehicle Screening and Solubility Assessment
This protocol aims to identify a suitable vehicle system by assessing the solubility and physical stability of this compound in various common preclinical vehicles.
Methodology:
-
Preparation of Stock Vehicles: Prepare a range of aqueous and non-aqueous vehicles. Commonly used vehicles for oral safety studies include cellulose-derived suspension agents (e.g., methylcellulose) often combined with a surfactant like Tween 80.[9]
-
Solubility Testing:
-
Accurately weigh an excess amount of this compound (e.g., 10 mg) into separate vials.
-
Add a fixed volume (e.g., 1 mL) of each test vehicle to the respective vials.
-
Mix the samples vigorously using a vortex mixer for 2 minutes.
-
Place the vials on a rotating shaker or magnetic stirrer at room temperature for 24-48 hours to reach equilibrium.
-
After equilibration, centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.
-
Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS). This concentration represents the equilibrium solubility in that vehicle.
-
-
Physical Stability Assessment (for Suspensions):
-
Prepare suspensions of this compound at a target concentration (e.g., 1 mg/mL, 5 mg/mL, and 10 mg/mL) in the most promising vehicles identified from solubility testing (typically aqueous cellulose-based vehicles).
-
To prepare the suspension, first wet the this compound powder with a small amount of the vehicle to form a paste, then gradually add the remaining vehicle while mixing.[7] Homogenize if necessary.
-
Visually inspect the suspensions for ease of re-suspension, particle size uniformity, and signs of aggregation or precipitation at time 0, 1, 4, and 24 hours post-preparation.
-
Microscopically examine a drop of the suspension to assess particle morphology and uniformity.
-
Protocol 2: Preparation of a Suspension Formulation
This protocol describes the preparation of a standard suspension formulation, which is often a practical choice for water-insoluble compounds in preclinical studies.[12]
Example Formulation: 0.5% (w/v) CMC-Na and 0.1% (v/v) Tween® 80 in Purified Water. This is a commonly used vehicle in preclinical studies.[13]
Methodology:
-
Vehicle Preparation:
-
Heat approximately half of the required volume of Purified Water to ~60-70°C.
-
Slowly add the CMC-Na powder while stirring to facilitate dispersion and prevent clumping.
-
Add the remaining volume of water as cold water or ice to accelerate cooling and dissolution.
-
Stir the solution until the CMC-Na is fully dissolved and the solution is clear.
-
Add Tween® 80 to the CMC-Na solution and mix until homogenous.
-
-
Suspension Preparation:
-
Calculate the required amount of this compound and vehicle based on the target concentration and final volume.
-
Weigh the this compound powder and place it in a mortar or an appropriate vessel.
-
Add a small volume of the prepared vehicle to the powder and triturate with a pestle to form a smooth, uniform paste. This step is crucial for wetting the powder and preventing clumping.[7]
-
Gradually add the remaining vehicle in portions while continuously stirring or mixing.
-
For higher concentrations or improved homogeneity, use a homogenizer.
-
Store the prepared suspension in a tightly sealed, light-protected container. Maintain continuous stirring using a magnetic stirrer during dosing to ensure dose uniformity.
-
Data Presentation
Table 1: Solubility of this compound in Various Vehicles
| Vehicle Composition | Solubility (mg/mL) at Room Temp. | Observations |
| Purified Water | <0.01 | Insoluble |
| 0.9% Saline | <0.01 | Insoluble |
| 0.5% (w/v) CMC-Na in Water | [Insert Experimental Data] | Suspension |
| 0.5% (w/v) CMC-Na, 0.1% (v/v) Tween® 80 in Water | [Insert Experimental Data] | Fine Suspension |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | [Insert Experimental Data] | Clear Solution/Suspension |
| Corn Oil | [Insert Experimental Data] | Suspension |
| Add other tested vehicles as needed | ... | ... |
*Predicted value based on available data.[3]
Table 2: Physical Stability of this compound Suspensions
| Formulation (Vehicle) | Concentration (mg/mL) | Time Point | Homogeneity (Visual) | Re-suspendability |
| 0.5% CMC-Na, 0.1% Tween® 80 | 1 | 0 hr | Homogenous | N/A |
| 4 hr | [Insert Observation] | [Insert Observation] | ||
| 24 hr | [Insert Observation] | [Insert Observation] | ||
| 0.5% CMC-Na, 0.1% Tween® 80 | 5 | 0 hr | Homogenous | N/A |
| 4 hr | [Insert Observation] | [Insert Observation] | ||
| 24 hr | [Insert Observation] | [Insert Observation] | ||
| Add other formulations and concentrations as needed | ... | ... | ... | ... |
Visualizations
Signaling Pathway
Cerlapirdine acts as a 5-HT6 receptor antagonist. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (B10506) (5-HT), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). By blocking this receptor, Cerlapirdine is hypothesized to modulate downstream signaling cascades relevant to cognitive processes.
Figure 1. Simplified signaling pathway of the 5-HT6 receptor and the antagonistic action of Cerlapirdine.
Experimental Workflow
The following diagram illustrates the logical flow for developing an oral gavage formulation for this compound, from initial screening to final preparation for in vivo studies.
Figure 2. Experimental workflow for the formulation of this compound for oral gavage.
Administration Considerations
-
Dose Volume: The maximum recommended dosing volume for oral gavage is typically 10 mL/kg for rodents, though smaller volumes (e.g., 5 mL/kg) are often preferred to reduce the risk of complications like aspiration.[8][10]
-
Homogeneity: For suspensions, it is critical to ensure the formulation is uniformly mixed before drawing each dose to guarantee accurate administration. Continuous stirring during the dosing procedure is highly recommended.
-
Animal Welfare: Oral gavage should only be performed by trained personnel.[8] The use of appropriate gavage needle sizes and proper technique is essential to minimize stress and prevent injury to the animal.[7][8] Consider alternatives to gavage, such as voluntary consumption of a palatable formulation, if the study design allows, as this can reduce animal stress.[14][15]
Conclusion
The successful oral administration of a poorly soluble compound like this compound in preclinical studies depends on a well-developed and characterized formulation. By systematically screening various vehicles for solubility and stability, researchers can develop a robust suspension or solution formulation. The protocols and guidelines presented here provide a comprehensive framework for this process, enabling the generation of reliable and reproducible data in subsequent in vivo experiments.
References
- 1. Cerlapirdine - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 6. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of 5-HT6 Receptor Occupancy by Cerlapirdine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerlapirdine (B1668406) (also known as SAM-531 and PF-05212365) is a selective and potent antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1][2][3] The 5-HT6 receptor is expressed almost exclusively in the central nervous system, with high densities in brain regions critical for learning and memory, such as the hippocampus and cortex. As a Gs-coupled protein receptor, its activation leads to an increase in intracellular cyclic AMP (cAMP).[4] Antagonism of the 5-HT6 receptor is a therapeutic strategy investigated for improving cognitive function in neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia.[2][3] Cerlapirdine was developed by Wyeth/Pfizer for the treatment of cognitive deficits associated with these conditions.[2][3] Though its development was discontinued (B1498344) after Phase II clinical trials, studying its interaction with the 5-HT6 receptor provides valuable insights for neuroscience research and future drug development.[4]
These application notes provide a detailed framework for assessing the occupancy of the 5-HT6 receptor by Cerlapirdine in preclinical tissue samples using immunohistochemistry (IHC). A quantitative IHC approach allows for the visualization and quantification of receptor engagement within the anatomical context of the tissue.
Quantitative Data Summary
Table 1: Pharmacological Profile of Cerlapirdine
| Parameter | Value | Species | Reference |
| Primary Target | 5-HT6 Receptor Antagonist | Human | [1][2][3] |
| Secondary Targets | Affinity for 5-HT7 and 5-HT2B receptors | Not Specified | [5] |
| Binding Affinity (Ki) | Potent (specific value not publicly available) | Human | [4] |
Table 2: Cerlapirdine Clinical Trial Information
| Clinical Trial Identifier | Phase | Status | Indication | Key Findings/Notes | Reference |
| NCT00895895 | Phase II | Terminated | Alzheimer's Disease | The study was terminated for futility. Receptor occupancy was reported to be less than 30% after multiple 5 mg doses. | [5] |
Signaling Pathways and Experimental Workflow
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor primarily signals through the canonical Gs-adenylyl cyclase pathway, leading to the production of cAMP. However, it can also engage in alternative signaling cascades. The following diagram illustrates the key signaling pathways associated with the 5-HT6 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cerlapirdine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. cerlapirdine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders [mdpi.com]
Application Notes and Protocols: Cerlapirdine Hydrochloride in Scopolamine-Induced Memory Impairment Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The scopolamine-induced memory impairment model is a widely utilized and validated preclinical paradigm for studying cognitive dysfunction, particularly deficits related to cholinergic neurotransmission.[1] Scopolamine, a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, effectively induces transient amnesia, mimicking certain cognitive symptoms associated with neurodegenerative diseases like Alzheimer's disease.[2][3] This model is instrumental in the screening and validation of potential nootropic agents.
Cerlapirdine Hydrochloride (also known as SAM-731) is a selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. Blockade of the 5-HT6 receptor is an emerging therapeutic strategy for cognitive enhancement. Preclinical studies have demonstrated that 5-HT6 receptor antagonists can improve performance in various learning and memory tasks, largely by modulating and enhancing cholinergic and glutamatergic neurotransmission.[4][5][6][7] Therefore, Cerlapirdine is a promising candidate for reversing the cognitive deficits induced by scopolamine.
These application notes provide an overview of the underlying mechanisms, detailed protocols for key behavioral assays, and representative data from mechanistically similar compounds to guide the design of experiments evaluating this compound in the scopolamine-induced amnesia model.
Signaling Pathways and Experimental Logic
Mechanism of Scopolamine-Induced Memory Impairment
Scopolamine disrupts cognitive function primarily by blocking muscarinic acetylcholine receptors (mAChRs). This competitive antagonism prevents acetylcholine (ACh) from binding to its receptors, thereby impeding cholinergic signaling, which is critical for memory formation and consolidation.
Caption: Scopolamine blocks muscarinic receptors, inhibiting memory signaling.
Proposed Mechanism of this compound
As a 5-HT6 receptor antagonist, Cerlapirdine is hypothesized to counteract scopolamine-induced deficits. By blocking 5-HT6 receptors, which are primarily expressed in brain regions associated with cognition, Cerlapirdine disinhibits the release of multiple neurotransmitters, most notably acetylcholine (ACh) and glutamate (B1630785) (Glu). This enhancement of cholinergic and glutamatergic tone can help overcome the receptor blockade caused by scopolamine, thereby restoring neuronal signaling and improving cognitive function.[4][7]
Caption: Cerlapirdine blocks 5-HT6 receptors to boost neurotransmitter release.
General Experimental Workflow
A typical experimental design involves acclimatizing the animals, establishing baseline performance (optional), administering the test compound (Cerlapirdine), inducing amnesia with scopolamine, and finally, assessing cognitive performance using a standardized behavioral task.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT6 receptor blockade differentially affects scopolamine-induced deficits of working memory, recognition memory and aversive learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for PET Imaging Studies with 5-HT6 Receptor-Targeted Radiotracers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerlapirdine Hydrochloride was investigated as a selective antagonist for the serotonin (B10506) 6 (5-HT6) receptor, a target implicated in cognitive processes.[1][2] While the clinical development of Cerlapirdine was discontinued, the 5-HT6 receptor remains a significant target for therapeutic intervention in cognitive disorders associated with Alzheimer's disease and schizophrenia.[1][3] Positron Emission Tomography (PET) imaging offers a powerful, non-invasive method to study the distribution and density of 5-HT6 receptors in the living brain, assess target engagement of new drug candidates, and understand the pathophysiology of these complex neurological disorders.
These application notes provide a generalized framework for the development and preclinical evaluation of novel PET radiotracers targeting the 5-HT6 receptor, using a hypothetical analog of a selective antagonist as an example.
Rationale for a 5-HT6 Receptor PET Tracer
The development of a selective 5-HT6 receptor PET tracer is driven by the following objectives:
-
Elucidate Receptor Pathophysiology: To investigate alterations in 5-HT6 receptor density and distribution in patient populations with cognitive disorders compared to healthy individuals.
-
Facilitate Drug Development: To provide a tool for confirming target engagement and determining the optimal dosing for novel 5-HT6 receptor-targeted therapeutics in preclinical and clinical studies.
-
Patient Stratification: To identify patient subpopulations that are most likely to respond to 5-HT6 receptor-modulating drugs.
-
Treatment Monitoring: To assess the long-term effects of therapeutic interventions on 5-HT6 receptor expression.
Preclinical Development Workflow for a Novel 5-HT6 PET Tracer
The preclinical development of a novel PET tracer involves a multi-step process, from initial design and synthesis to in vivo validation in animal models.
Caption: Preclinical development workflow for a novel PET radiotracer.
Experimental Protocols
Protocol 1: Automated Radiosynthesis of a Fluorine-18 Labeled 5-HT6 Receptor Antagonist Analog
This protocol describes a typical two-step, one-pot radiosynthesis for labeling a precursor molecule with Fluorine-18.
Materials:
-
Precursor molecule with a suitable leaving group (e.g., tosylate, nosylate)
-
[¹⁸F]Fluoride produced from a cyclotron
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (B52724)
-
Reagents for subsequent reaction steps (e.g., deprotection reagents)
-
Automated synthesis module
-
HPLC for purification and analysis
Procedure:
-
[¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion exchange column to trap the [¹⁸F]F⁻.
-
Elution and Drying: The trapped [¹⁸F]F⁻ is eluted into the reaction vessel with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. The solvent is then removed by azeotropic distillation under a stream of nitrogen at elevated temperature to obtain the anhydrous [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.
-
Nucleophilic Substitution: A solution of the precursor in anhydrous acetonitrile is added to the dried [¹⁸F]F⁻ complex, and the reaction mixture is heated to promote nucleophilic substitution.
-
Intermediate Purification (if necessary): The crude reaction mixture containing the ¹⁸F-labeled intermediate may be partially purified using a solid-phase extraction (SPE) cartridge.
-
Deprotection (if necessary): If the precursor contains a protecting group, a deprotection step is performed by adding the appropriate reagent (e.g., HCl for a Boc group) and heating.
-
Final Purification: The final radiolabeled compound is purified by semi-preparative HPLC.
-
Formulation: The collected HPLC fraction is diluted with a suitable buffer and passed through a sterile filter into a sterile vial for injection.
Protocol 2: In Vitro Cell Binding Assay
This protocol determines the binding affinity (IC₅₀) of the non-radiolabeled analog to the 5-HT6 receptor.
Materials:
-
Cell line with stable expression of the human 5-HT6 receptor
-
Radioligand with known high affinity for the 5-HT6 receptor (e.g., [³H]-LSD)
-
Increasing concentrations of the non-radiolabeled analog compound
-
Cell harvesting buffer
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Culture the 5-HT6 receptor-expressing cells to an appropriate density.
-
Competition Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of the known radioligand and increasing concentrations of the test compound (non-radiolabeled analog).
-
Incubation: Allow the binding to reach equilibrium.
-
Washing: Rapidly wash the wells with ice-cold buffer to remove unbound radioligand.
-
Quantification: Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Protocol 3: In Vivo PET/CT Imaging in a Rodent Model
This protocol outlines the procedure for performing a dynamic PET/CT scan in a rodent model to assess the brain uptake and biodistribution of the novel radiotracer.
Materials:
-
The formulated ¹⁸F-labeled radiotracer
-
Small animal PET/CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Rodents (e.g., rats or mice)
-
Catheter for intravenous injection
Procedure:
-
Animal Preparation: Anesthetize the animal and place it on the scanner bed. Maintain anesthesia throughout the scan.
-
CT Scan: Perform a low-dose CT scan for anatomical reference and attenuation correction.
-
Radiotracer Injection: Intravenously inject a bolus of the radiotracer.
-
Dynamic PET Scan: Begin a dynamic PET scan immediately after injection for a duration of 60-90 minutes.
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames.
-
Image Analysis:
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on specific brain regions (e.g., striatum, cortex, cerebellum) and other organs.
-
Generate time-activity curves (TACs) for each ROI to visualize the uptake and washout of the radiotracer over time.
-
Calculate the standardized uptake value (SUV) for quantitative analysis.
-
Data Presentation
Quantitative data from preclinical studies should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Radiosynthesis and Quality Control of a Hypothetical ¹⁸F-Labeled 5-HT6 Analog
| Parameter | Result |
| Radiochemical Yield (non-decay corrected) | 25 ± 5% (n=10) |
| Radiochemical Purity | > 98% |
| Molar Activity | > 1.5 Ci/µmol |
| Synthesis Time | 60 ± 10 minutes |
Table 2: In Vitro Binding Affinity of the Non-Radiolabeled Analog
| Receptor | IC₅₀ (nM) |
| 5-HT6 | 1.2 ± 0.3 |
| 5-HT2A | > 1000 |
| D2 | > 1000 |
Table 3: In Vivo Biodistribution of the ¹⁸F-Labeled 5-HT6 Analog in Rats at 60 min post-injection (%ID/g)
| Organ | Uptake (%ID/g) |
| Brain | 2.5 ± 0.4 |
| Heart | 1.8 ± 0.3 |
| Lungs | 3.1 ± 0.6 |
| Liver | 8.5 ± 1.2 |
| Kidneys | 5.2 ± 0.9 |
| Bone | 1.5 ± 0.2 |
Signaling Pathway and Experimental Logic
A diagram of the 5-HT6 receptor signaling pathway can help to visualize the mechanism of action of antagonist radiotracers.
References
Troubleshooting & Optimization
Cerlapirdine Hydrochloride solubility issues in aqueous buffers
Welcome to the technical support center for Cerlapirdine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in neutral aqueous buffers?
A1: this compound is the salt of a weak base. Its aqueous solubility is highly dependent on pH. In neutral or alkaline solutions, the hydrochloride salt can convert to its free base form, which is predicted to be poorly soluble in water, leading to precipitation. The predicted water solubility of the free base is extremely low, in the range of 0.00476 mg/mL.[1] To maintain solubility, it is crucial to keep the pH of the solution in the acidic range.
Q2: I observed precipitation when adding my this compound stock solution in DMSO to a neutral phosphate (B84403) buffer (pH 7.4). What is happening?
A2: This is a common issue known as "solvent shifting." this compound is likely soluble in your organic solvent stock (e.g., DMSO). However, when this stock is diluted into an aqueous buffer at a pH where the compound is less soluble (like neutral pH), the compound can rapidly precipitate out of the solution. The buffer's pH is not low enough to keep the this compound protonated and in its more soluble salt form.
Q3: What is the ideal pH range for dissolving this compound in aqueous buffers?
A3: For weakly basic drugs like Cerlapirdine, solubility increases as the pH decreases below the compound's pKa.[2] The predicted basic pKa of Cerlapirdine is approximately 7.83.[1] Therefore, to ensure complete dissolution and prevent precipitation, it is recommended to work with buffers in a pH range of 2 to 5. The solubility is expected to decrease significantly as the pH approaches and surpasses the pKa.
Q4: Can the choice of buffer components affect the solubility of this compound?
A4: Yes, besides pH, the buffer species can have an impact. For hydrochloride salts, using buffers containing high concentrations of chloride ions can sometimes lead to a "common ion effect," which can decrease solubility.[3] While typically more significant at very low pH with HCl, it is a factor to consider. Additionally, some buffer components can interact with the drug molecule itself. It is advisable to start with standard buffers like acetate (B1210297) or citrate (B86180) in the recommended acidic pH range.
Troubleshooting Guide
Issue 1: this compound powder does not dissolve in my aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH | The buffer pH is too high (neutral or alkaline). | Prepare a new buffer with a lower pH (e.g., pH 3-5). Use an acetate or citrate buffer. |
| Low Temperature | Dissolution kinetics are slow at room temperature. | Gently warm the solution to 37-40°C while stirring. Do not overheat, as it may degrade the compound. |
| Insufficient Mixing | The powder is not adequately dispersed in the solvent. | Use a magnetic stirrer for a sufficient duration (e.g., 30-60 minutes). Sonication can also be applied in short bursts to aid dispersion and dissolution.[4] |
| Supersaturation | The concentration of this compound exceeds its solubility limit at the given pH. | Refer to the solubility data table below. Prepare a more dilute solution or adjust the pH to a lower value to increase solubility. |
Issue 2: The compound dissolves initially but then precipitates over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH Instability | The buffer capacity is insufficient, leading to a gradual increase in pH. | Ensure your buffer concentration is adequate (e.g., 50-100 mM). Re-measure the pH of the solution after the compound has been added. |
| Conversion to Free Base | The solution is at a pH close to the pKa, causing slow conversion to the less soluble free base. | Prepare fresh solutions before use and store any stock solutions at a lower pH and at 4°C. For experiments at higher pH, consider the time frame and potential for precipitation. |
| Temperature Change | The solution was prepared at an elevated temperature and precipitation occurred upon cooling to room temperature. | Determine the solubility at the working temperature. If necessary, maintain a slightly elevated temperature during the experiment, if permissible by the experimental design. |
Quantitative Data
The following table provides an illustrative summary of the expected aqueous solubility of this compound in different buffer systems at 25°C. Note: These values are representative for a weakly basic hydrochloride salt and are intended for guidance. Actual experimental values should be determined for your specific batch and conditions.
| Buffer System (50 mM) | pH | Expected Solubility (mg/mL) | Expected Molar Solubility (mM) |
| Citrate Buffer | 3.0 | > 10 | > 22.4 |
| Acetate Buffer | 4.5 | ~ 5.0 | ~ 11.2 |
| Phosphate Buffer | 6.0 | ~ 0.1 | ~ 0.22 |
| Phosphate Buffer | 7.4 | < 0.01 | < 0.022 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard procedure to determine the equilibrium solubility of this compound at a specific pH.
-
Preparation of Buffer: Prepare the desired aqueous buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
Addition of Compound: Add an excess amount of this compound powder to a known volume of the buffer in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspension to settle. Withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solids.
-
Dilution: Dilute the filtered sample with the mobile phase to be used for analysis to a concentration within the calibrated range of your analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility.
Protocol 2: Preparation of a 1 mg/mL Stock Solution in Aqueous Buffer
This protocol describes how to prepare a working solution of this compound in an appropriate aqueous buffer.
-
Select Appropriate Buffer: Based on the required concentration, choose a buffer system where this compound is sufficiently soluble. For a 1 mg/mL solution, an acetate buffer at pH 4.5 is a suitable choice.
-
Weigh Compound: Accurately weigh the required amount of this compound powder. For 10 mL of a 1 mg/mL solution, weigh 10 mg.
-
Initial Dispensing: Add the weighed powder to a volumetric flask. Add approximately 80% of the final volume of the pH 4.5 acetate buffer.
-
Dissolution: Place a magnetic stir bar in the flask and stir the solution. Gentle warming (to ~37°C) and brief sonication can be used to accelerate dissolution.
-
pH Check and Adjustment: Once the solid appears to be dissolved, allow the solution to cool to room temperature. Check the pH and adjust if necessary with dilute acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) to bring it back to the target pH of 4.5.
-
Final Volume: Add the buffer to bring the solution to the final desired volume and stir until homogeneous.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any potential particulates before use.
Visualizations
Caption: Troubleshooting workflow for dissolving Cerlapirdine HCl.
Caption: Relationship between pH and Cerlapirdine HCl solubility.
References
Technical Support Center: Optimizing Cerlapirdine Hydrochloride Dosage for In Vivo Studies
Welcome to the technical support center for Cerlapirdine Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vivo studies with this selective 5-HT6 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as SAM-531, PF-05212377, and WAY-262531) is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1] The 5-HT6 receptor is primarily expressed in the central nervous system (CNS), particularly in brain regions associated with learning and memory.[1] By blocking this receptor, Cerlapirdine is thought to modulate multiple neurotransmitter systems, including cholinergic and glutamatergic pathways, which are crucial for cognitive function.[1]
Q2: What were the key findings from the clinical development of Cerlapirdine?
A2: Cerlapirdine was under development for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[1][2] It progressed to Phase II clinical trials.[1][3] In a Phase II study in subjects with mild to moderate Alzheimer's disease, a 30 mg once-daily dose was evaluated.[4] However, the development was discontinued (B1498344) after the trial met futility criteria at an interim analysis, as it failed to show sufficient efficacy.[1][3] Despite its discontinuation for clinical use, Cerlapirdine remains a valuable tool for preclinical research into the role of the 5-HT6 receptor in cognition.
Q3: Are there known species differences in the pharmacokinetics of Cerlapirdine?
A3: Yes, preclinical studies have revealed significant species differences in the brain penetration of Cerlapirdine.[1] Brain penetration was found to be limited in rats, while it was significantly higher in non-human primates.[1] This suggests that non-human primates may be a more predictive model for human CNS exposure.[1] Positron Emission Tomography (PET) studies in non-human primates have confirmed target engagement in the brain.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of behavioral effect in a cognitive task (e.g., Novel Object Recognition, Morris Water Maze). | 1. Inadequate Dose: The dose may be too low to achieve sufficient receptor occupancy in the brain. 2. Poor Bioavailability: The formulation may not be optimal for absorption. 3. Species/Strain Differences: The chosen animal model may have different 5-HT6 receptor pharmacology or drug metabolism. 4. Experimental Protocol Issues: Stress or improper habituation can affect behavioral outcomes. | 1. Conduct a Dose-Response Study: Test a range of doses to identify an effective concentration. 2. Optimize Formulation: Ensure the compound is fully solubilized or suspended in a suitable vehicle. Consider alternative administration routes. 3. Review Literature: Research the specific strain's serotonergic system and consider using a different, well-characterized strain. 4. Refine Behavioral Protocol: Ensure adequate habituation to the testing environment and minimize stressors. |
| High variability in experimental results. | 1. Inconsistent Dosing: Inaccurate administration of the compound. 2. Animal Handling Stress: Stress can significantly impact physiological and behavioral readouts. 3. Biological Variability: Inherent differences between individual animals. | 1. Standardize Administration Technique: Ensure all personnel are proficient in the chosen administration route (e.g., oral gavage). 2. Acclimate Animals: Allow for a sufficient acclimatization period and handle animals consistently. 3. Increase Sample Size: A larger number of animals per group can help to account for individual variability. |
| Observed adverse effects (e.g., sedation, weight loss). | 1. Dose is too high: The administered dose may be approaching toxic levels. 2. Off-target effects: Although selective, high concentrations may lead to interactions with other receptors. 3. Vehicle Toxicity: The vehicle used for formulation may have its own adverse effects. | 1. Reduce the Dose: Perform a dose-ranging study to find the maximum tolerated dose (MTD). 2. Review Selectivity Profile: Consult literature on the selectivity of Cerlapirdine against other receptors. 3. Conduct a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to isolate its effects. |
Data Presentation
Preclinical Pharmacokinetic Data
| Parameter | Rat | Non-Human Primate | Reference |
| Unbound Brain-to-Plasma Concentration Ratio (Kp,uu,brain) | 0.05 | 0.64 | [5] |
Note: Specific dosages used to determine these values are not publicly available.
Clinical Dosage Information
| Study Phase | Indication | Dosage | Reference |
| Phase II | Alzheimer's Disease | 30 mg once daily (oral) | [4] |
Experimental Protocols
Formulation for Oral Administration (Example for Rodents)
Objective: To prepare a solution or suspension of this compound for oral gavage in rats or mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline; or 0.5% methylcellulose (B11928114) in sterile water)[6]
-
Sterile water for injection or saline
-
Vortex mixer
-
Sonicator (optional)
-
pH meter
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and dosing volume (typically 5-10 mL/kg for rodents).[7]
-
If using a multi-component vehicle, prepare the vehicle by mixing the components in the specified ratios.[6]
-
Gradually add the this compound powder to the vehicle while vortexing to ensure proper dispersion.
-
If the compound does not fully dissolve, sonicate the mixture for 10-15 minutes to aid in solubilization or create a uniform suspension.
-
Check the pH of the final formulation and adjust if necessary to a physiologically acceptable range (typically pH 4-8 for oral administration).
-
Visually inspect the formulation for homogeneity before each administration. If it is a suspension, ensure it is well-mixed before drawing into the dosing syringe.
-
Administer the formulation via oral gavage using appropriate techniques to minimize stress and risk of injury to the animal.[7]
In Vivo Efficacy Model: Novel Object Recognition (NOR) Task
Objective: To assess the effect of this compound on non-spatial learning and memory in rodents.
Apparatus:
-
An open-field arena (e.g., 50 cm x 50 cm x 50 cm for rats).
-
Two sets of identical objects for the familiarization phase.
-
One novel object for the testing phase.
-
Video recording and analysis software.
Protocol:
-
Habituation: For 2-3 days prior to the experiment, handle the animals and allow them to explore the empty arena for 5-10 minutes each day to reduce anxiety and novelty-induced exploratory behavior.
-
Dosing: Administer this compound or vehicle at the predetermined dose and time before the familiarization phase.
-
Familiarization Phase (T1):
-
Place two identical objects in the arena.
-
Place the animal in the center of the arena and allow it to explore freely for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
Testing Phase (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object and the novel object.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better recognition memory.
-
Compare the DI between the treatment and control groups using appropriate statistical tests.
-
Visualizations
Signaling Pathway of 5-HT6 Receptor Antagonism
Caption: Cerlapirdine blocks 5-HT6 receptors, leading to enhanced neurotransmitter release.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for conducting an in vivo efficacy study with Cerlapirdine.
Troubleshooting Logic for Lack of Efficacy
Caption: A decision tree for troubleshooting experiments where Cerlapirdine shows no effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Cerlapirdine - Wikipedia [en.wikipedia.org]
- 3. trial.medpath.com [trial.medpath.com]
- 4. A Phase 2 clinical trial of PF-05212377 (SAM-760) in subjects with mild to moderate Alzheimer's disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. nal.usda.gov [nal.usda.gov]
Troubleshooting low yield in Cerlapirdine Hydrochloride synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of Cerlapirdine Hydrochloride. The information is presented in a question-and-answer format to address specific potential issues in a plausible multi-step synthesis.
Frequently Asked Questions (FAQs) - General Issues
Q1: My overall yield for the multi-step synthesis of this compound is significantly lower than expected. What are the general areas I should investigate?
A1: Low overall yield in a multi-step synthesis can result from issues at any stage. A systematic approach is crucial. We recommend the following initial steps:
-
Analyze Each Step: Review the yield and purity of the product from each individual reaction step. This will help pinpoint the problematic transformation.
-
Purity of Starting Materials: Ensure the purity of all starting materials and reagents. Impurities can interfere with the reactions, leading to side products and lower yields.
-
Reaction Conditions: Double-check all reaction parameters, including temperature, reaction time, and atmosphere (e.g., inert gas for sensitive reagents).
-
Purification Methods: Evaluate your purification techniques at each stage. Product loss can occur during work-up and chromatography.
-
Stability of Intermediates: Some intermediates may be unstable. Assess their stability under the reaction and storage conditions.
Troubleshooting Guide by Synthetic Step
Based on a plausible synthetic route for this compound, this guide addresses potential issues in each key stage.
Stage 1: Synthesis of 5-Hydroxyindazole Core
The formation of the central indazole ring is a critical step. Various methods can be employed for this synthesis, often starting from substituted anilines or via cyclization reactions.
Q2: The yield of my 5-hydroxyindazole intermediate is low. What are the likely causes?
A2: Low yields in indazole synthesis can often be attributed to incomplete reaction, side product formation, or degradation of the product. Consider the following:
-
Incomplete Cyclization: The cyclization step to form the indazole ring may be inefficient. Ensure the reaction temperature and time are optimal.
-
Side Reactions: Depending on the specific route, side reactions such as the formation of isomers or undesired condensation products can occur.
-
Starting Material Quality: The purity of the precursor (e.g., substituted hydrazine (B178648) or aniline) is critical. Impurities can lead to a complex reaction mixture and difficult purification.
-
pH Control: For syntheses involving cyclization in acidic or basic conditions, maintaining the optimal pH is crucial for maximizing the yield.
| Parameter | Possible Issue | Recommended Action | Expected Yield Range |
| Reaction Temperature | Too low (incomplete reaction) or too high (decomposition/side products) | Optimize the temperature in small increments. | 70-90% |
| Reaction Time | Insufficient time for completion. | Monitor the reaction progress using TLC or LC-MS to determine the optimal time. | |
| Purity of Precursors | Contaminants interfering with the reaction. | Recrystallize or re-purify starting materials. |
Stage 2: N-Sulfonylation of 5-Hydroxyindazole
This step involves the reaction of the 5-hydroxyindazole intermediate with naphthalene-1-sulfonyl chloride to form the sulfonamide linkage.
Q3: I am observing a low yield of the N-sulfonylated indazole, and my starting material is not fully consumed. What should I check?
A3: Incomplete sulfonylation is a common issue. The reactivity of the indazole nitrogen can be influenced by several factors.
-
Base Selection: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the indazole, while a very strong base could lead to side reactions. Pyridine (B92270) or triethylamine (B128534) are commonly used.[1]
-
Reagent Quality: Sulfonyl chlorides can degrade upon exposure to moisture. Use a fresh or properly stored bottle of naphthalene-1-sulfonyl chloride.
-
Reaction Temperature: While often performed at 0 °C to room temperature, some less reactive indazoles may require gentle heating.[2]
Q4: My reaction produces multiple products, leading to a low yield of the desired N-1 sulfonated isomer. How can I improve selectivity?
A4: Indazoles have two nitrogen atoms (N-1 and N-2) that can be alkylated or sulfonated.
-
Regioisomer Formation: The reaction can produce both N-1 and N-2 sulfonated isomers. The ratio is often dependent on the solvent, base, and the substituents on the indazole ring.
-
O-Sulfonylation: The hydroxyl group at the 5-position could also be sulfonylated, leading to an undesired side product. Protecting the hydroxyl group before sulfonylation might be necessary if this is a significant issue.
| Parameter | Possible Issue | Recommended Action | Expected Yield Range |
| Base | Inappropriate base or insufficient amount. | Use a non-nucleophilic, sterically hindered base like triethylamine or DIPEA. Ensure at least one equivalent is used. | 60-85% |
| Solvent | Solvent affecting regioselectivity. | Screen different solvents (e.g., DCM, THF, DMF) to find the optimal one for N-1 selectivity. | |
| Naphthalene-1-sulfonyl chloride | Degradation due to moisture. | Use a fresh bottle or store it under an inert atmosphere in a desiccator. |
Stage 3: Williamson Ether Synthesis
This step creates the ether linkage between the 5-hydroxy group of the indazole sulfonamide and the dimethylaminopropyl side chain.
Q5: The Williamson ether synthesis step is giving a poor yield. What are the common pitfalls?
A5: The Williamson ether synthesis is an SN2 reaction, and its efficiency depends on several factors.
-
Base Strength: A sufficiently strong base (e.g., NaH, K2CO3) is needed to deprotonate the hydroxyl group to form the more nucleophilic alkoxide.
-
Leaving Group: The alkylating agent (e.g., 3-chloro-N,N-dimethylpropan-1-amine) must have a good leaving group.
-
Side Reaction (Elimination): A competing E2 elimination reaction can occur, especially if the alkyl halide is sterically hindered or if a very strong, bulky base is used.[3][4]
Q6: I am observing both N-alkylation and O-alkylation of my starting material. How can I favor O-alkylation?
A6: The presence of a free N-H in the indazole ring can lead to competitive N-alkylation.
-
Protecting Group: If N-alkylation is a significant issue, consider protecting the indazole nitrogen before the ether synthesis and deprotecting it afterward.
-
Reaction Conditions: The choice of solvent and counter-ion can influence the N- versus O-alkylation ratio.[5] Polar aprotic solvents often favor O-alkylation.
| Parameter | Possible Issue | Recommended Action | Expected Yield Range |
| Base | Incomplete deprotonation of the hydroxyl group. | Use a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF. | 50-95%[3] |
| Alkylating Agent | Poor leaving group or steric hindrance. | Ensure a good leaving group (e.g., I > Br > Cl). Use a primary alkyl halide to minimize elimination.[6] | |
| Temperature | Temperature too high, favoring elimination. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Stage 4: Hydrochloride Salt Formation
The final step is the conversion of the basic free amine of Cerlapirdine to its hydrochloride salt for improved stability and solubility.
Q7: I am having trouble isolating a pure, crystalline hydrochloride salt, resulting in product loss.
A7: The formation and purification of amine hydrochloride salts can be challenging.
-
Solvent Choice: The choice of solvent is crucial for precipitation. The salt should be insoluble in the chosen solvent. Common choices include isopropanol (B130326), ethanol, or diethyl ether.[7]
-
Hygroscopic Product: The hydrochloride salt may be hygroscopic, making it difficult to handle and dry completely.
-
Incomplete Precipitation: If the salt is somewhat soluble in the reaction solvent, precipitation will be incomplete, leading to a lower isolated yield.
| Parameter | Possible Issue | Recommended Action | Expected Yield Range |
| HCl Source | Aqueous HCl introducing water, which can hinder crystallization. | Use a solution of HCl in an anhydrous organic solvent (e.g., isopropanol, diethyl ether). | 85-98% |
| Crystallization Solvent | Salt is soluble in the chosen solvent. | Add an anti-solvent (a solvent in which the salt is insoluble) to promote precipitation. | |
| Purification | Co-precipitation of inorganic salts if aqueous HCl was used. | Wash the crude salt with a solvent that dissolves the impurities but not the product. Recrystallization may be necessary.[7] |
Experimental Protocols
Protocol 1: General Procedure for N-Sulfonylation of 5-Hydroxyindazole
-
Dissolve 5-hydroxyindazole (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Add a suitable base, such as triethylamine (1.2 eq.) or pyridine (2.0 eq.).[1]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of naphthalene-1-sulfonyl chloride (1.1 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Williamson Ether Synthesis
-
To a solution of the N-sulfonyl-5-hydroxyindazole (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or THF, add a base like sodium hydride (1.2 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Add the alkylating agent (e.g., 3-chloro-N,N-dimethylpropan-1-amine, 1.2 eq.) and heat the reaction mixture (e.g., to 60-80 °C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Protocol 3: General Procedure for Hydrochloride Salt Formation
-
Dissolve the purified Cerlapirdine free base in a minimal amount of a suitable solvent in which the hydrochloride salt is sparingly soluble (e.g., isopropanol or ethanol).
-
Slowly add a solution of anhydrous HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution becomes acidic.
-
Stir the resulting suspension at room temperature for a short period, then cool in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for low yield in Cerlapirdine synthesis.
Caption: Experimental workflow for the N-Sulfonylation step.
Caption: Logical decision tree for troubleshooting Williamson ether synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Preventing Cerlapirdine Hydrochloride degradation in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Cetirizine (B192768) Hydrochloride in solution. The following information is based on established scientific literature and is intended to aid in troubleshooting common stability issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Cetirizine Hydrochloride to degrade in solution?
A1: The primary factors leading to the degradation of Cetirizine Hydrochloride in solution are exposure to oxidative conditions, acidic and neutral pH, and light (photolysis). The compound is notably more stable under alkaline conditions.[1]
Q2: What are the main degradation pathways for Cetirizine Hydrochloride?
A2: Cetirizine Hydrochloride primarily degrades through two main pathways:
-
Oxidative Degradation: This is a significant pathway, leading to the formation of various oxidation products, including cetirizine N-oxide, especially in the presence of excipients like polyethylene (B3416737) glycol (PEG) which can form peroxide intermediates.[2] Another identified oxidative degradation product is 4-chlorobenzophenone.[1]
-
Hydrolytic Degradation: The compound is susceptible to hydrolysis under acidic and neutral conditions, which can lead to the formation of impurities such as α-(4-chlorophenyl) benzyl (B1604629) alcohol.[1] It shows greater stability against base hydrolysis.[3]
Q3: Is Cetirizine Hydrochloride sensitive to light?
A3: Yes, Cetirizine Hydrochloride is susceptible to photolytic degradation. Exposure to both UV and sunlight can cause degradation, leading to the formation of several degradation products.[3]
Q4: How does temperature affect the stability of Cetirizine Hydrochloride?
A4: Elevated temperatures can accelerate the degradation of Cetirizine Hydrochloride, particularly in the presence of other stress factors like acid, base, or oxidizing agents. Under dry heat conditions, a small percentage of degradation has been observed.[3][4]
Troubleshooting Guide
Issue: Unexpected degradation of Cetirizine Hydrochloride in my formulation.
This guide will help you identify the potential cause of degradation and suggest corrective actions.
Step 1: Review Your Formulation Components
-
Excipients: Are you using excipients prone to forming peroxides, such as polyethylene glycols (PEGs) or polysorbates? These can initiate oxidative degradation.[2]
-
Recommendation: If possible, substitute with alternative excipients with lower peroxide values. If PEGs are necessary, ensure they are of high purity with low peroxide content.
-
-
Solvent pH: What is the pH of your solution? Cetirizine is most stable in alkaline conditions. Acidic or neutral pH can promote hydrolysis.[1]
-
Recommendation: Adjust the pH of your solution to the alkaline range (pH > 7) if compatible with your experimental goals.
-
Step 2: Evaluate Environmental Conditions
-
Light Exposure: Have your solutions been exposed to ambient or UV light?
-
Recommendation: Protect your solutions from light at all stages of your experiment by using amber vials or by working in a dark environment.[3]
-
-
Temperature: At what temperature are you conducting your experiments and storing your solutions?
-
Recommendation: Maintain lower temperatures where possible, as heat can accelerate degradation. For stock solutions, storage at 4°C is recommended.[5]
-
-
Oxygen Exposure: Have you taken precautions to limit exposure to atmospheric oxygen?
-
Recommendation: Consider de-gassing your solvents or purging the headspace of your containers with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
Step 3: Analyze for Specific Degradants
-
If you have access to analytical techniques like HPLC-MS, identifying the specific degradation products can pinpoint the degradation pathway.
Data on Cetirizine Hydrochloride Degradation
The following tables summarize quantitative data from forced degradation studies. These studies intentionally subject the drug to harsh conditions to understand its stability profile.
Table 1: Summary of Cetirizine Hydrochloride Degradation under Various Stress Conditions
| Stress Condition | % Degradation Observed | Key Degradation Products Identified | Reference |
| Acid Hydrolysis (0.1 M HCl, 105°C) | Up to 19% | α-(4-chlorophenyl) benzyl alcohol, others | [1][3] |
| Base Hydrolysis (0.1 M NaOH, 105°C) | Up to 15% | Multiple minor degradants | [3] |
| Oxidative (H₂O₂, Room Temperature) | Up to 79% | 4-chlorobenzophenone, Cetirizine N-oxide, others | [1][2][3] |
| Photolytic (Sunlight/UV Light) | 9-10% | Multiple minor degradants | [3] |
| Thermal (Dry Heat, 105°C) | ~3% | Multiple minor degradants | [3] |
| Neutral Hydrolysis (Water, prolonged) | Extensive (~99% over 48h) | α-(4-chlorophenyl) benzyl alcohol | [1] |
Key Experimental Protocols
Protocol 1: Forced Degradation Study for Cetirizine Hydrochloride
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of Cetirizine Hydrochloride in solution.
-
Preparation of Stock Solution: Prepare a stock solution of Cetirizine Hydrochloride in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 500 µg/mL).[3]
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Heat the solution in a water bath at a specified temperature (e.g., 105°C) for a defined period.[3]
-
At various time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Follow the same heating and sampling procedure as for acid hydrolysis. Neutralize samples with 0.1 M HCl before analysis.[3]
-
-
Oxidative Degradation:
-
Photolytic Degradation:
-
Expose the stock solution in a transparent container to direct sunlight or a UV lamp for a specified period.
-
Simultaneously, keep a control sample in the dark.
-
Sample both solutions at various time points for analysis.[3]
-
-
Thermal Degradation:
-
Place the stock solution in an oven at a high temperature (e.g., 105°C).
-
Sample at different time points and analyze.[3]
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact Cetirizine Hydrochloride from all potential degradation products.
Visualizations
Caption: Major degradation pathways of Cetirizine Hydrochloride.
Caption: Troubleshooting workflow for Cetirizine HCl degradation.
Caption: Experimental workflow for a forced degradation study.
References
- 1. ijpcsonline.com [ijpcsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Cerlapirdine Hydrochloride inconsistent results in behavioral assays
Technical Support Center: Cerlapirdine Hydrochloride
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges of inconsistent results observed in behavioral assays. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to help ensure the reliability and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase-4 (PDE4). By inhibiting PDE4, the drug prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes involved in synaptic plasticity and memory formation, which is the basis for its investigation in cognitive enhancement.
Q2: Why are the results of behavioral assays with this compound sometimes inconsistent?
A2: The variability in results can be attributed to several factors. The cAMP signaling pathway, which this compound modulates, is highly sensitive to the physiological state of the animal, including age, stress levels, and circadian rhythm. Furthermore, experimental parameters such as the timing of drug administration, the specific behavioral paradigm employed, and environmental conditions can significantly influence the outcome.
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound should be stored at 2-8°C and protected from light. For in vivo studies, it is recommended to prepare fresh solutions daily. The compound is soluble in saline or a 5% DMSO/saline solution. Ensure the solution is clear and free of precipitates before administration.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is highly selective for PDE4, high concentrations may lead to side effects commonly associated with PDE inhibitors, such as emesis. It is crucial to conduct dose-response studies to determine the optimal therapeutic window for your specific model and behavioral assay.
Troubleshooting Guide for Inconsistent Behavioral Assay Results
If you are experiencing variability in your behavioral assay results with this compound, please refer to the following guide to help identify and resolve potential issues.
Decision-Making Flowchart for Troubleshooting
Table 1: Key Experimental Parameters and Recommendations
| Parameter | Common Issue | Recommendation |
| Drug Administration | Inconsistent timing of injection relative to the behavioral test. | Administer this compound 30-60 minutes prior to the testing phase. |
| Improper drug formulation or solubility issues. | Prepare fresh solutions daily in 5% DMSO/saline. Visually inspect for precipitates. | |
| Animal Subjects | High inter-individual variability due to age or genetic drift. | Use animals from a single supplier within a narrow age range (e.g., 2-3 months old). |
| Stress induced by handling or environmental factors. | Ensure a minimum one-week acclimation period. Handle animals consistently. | |
| Behavioral Assay | The chosen assay lacks sensitivity to the cognitive domain targeted. | Select assays with established sensitivity to PDE4 inhibition (e.g., Novel Object Recognition). |
| Environmental conditions (light, noise) vary between test sessions. | Conduct all behavioral testing in a dedicated, environmentally controlled room. | |
| Data Analysis | Inappropriate statistical methods or lack of outlier analysis. | Use non-parametric tests if data is not normally distributed. Define clear criteria for outliers. |
Detailed Experimental Protocols
Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to assess learning and memory in rodents.
1. Habituation Phase (Day 1-2):
-
Place each animal in the empty testing arena (e.g., a 40x40x40 cm open field) for 10 minutes per day for two consecutive days. This reduces novelty-induced stress.
2. Familiarization/Training Phase (Day 3):
-
Administer this compound or vehicle 30 minutes prior to the training session.
-
Place two identical objects (A1 and A2) in the arena.
-
Allow the animal to explore the objects for 10 minutes.
-
Record the time spent exploring each object.
3. Test Phase (Day 4):
-
Administer the same treatment as in the training phase 30 minutes prior to testing.
-
Replace one of the familiar objects (A2) with a novel object (B).
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (A1) and the novel object (B).
-
The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Table 2: Example NOR Task Data with this compound
| Treatment Group | N | Exploration Time (Familiar Object - s) | Exploration Time (Novel Object - s) | Discrimination Index (DI) |
| Vehicle | 12 | 15.2 ± 2.1 | 18.5 ± 2.5 | 0.10 ± 0.05 |
| Cerlapirdine (1 mg/kg) | 12 | 12.8 ± 1.9 | 35.7 ± 3.8 | 0.47 ± 0.08 |
| Cerlapirdine (3 mg/kg) | 12 | 14.1 ± 2.0 | 38.2 ± 4.1 | 0.46 ± 0.09 |
| *Data are presented as mean ± SEM. p < 0.05 compared to vehicle. |
Signaling Pathway and Experimental Workflow Visualizations
This compound Mechanism of Action
General Experimental Workflow for Behavioral Assays
Addressing off-target effects of Cerlapirdine Hydrochloride in vitro
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Cerlapirdine Hydrochloride in in vitro studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues related to potential off-target effects, helping to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the established primary mechanism of action for Cerlapirdine?
Cerlapirdine is a selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist.[1][2] The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that canonically couples to the Gs alpha subunit.[3] Antagonism of this receptor blocks the downstream activation of adenylyl cyclase, which in turn prevents the accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] This mechanism of action has been investigated for its potential to treat cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[1][4]
Q2: My in vitro assay shows an unexpected cellular response after Cerlapirdine treatment that doesn't align with 5-HT6 receptor antagonism. What could be the cause?
If you observe an unexpected phenotype, such as changes in cell viability, morphology, or a signaling readout inconsistent with Gs pathway inhibition, it could be attributable to several factors:
-
Off-Target Activity: At certain concentrations, Cerlapirdine may interact with other receptors, ion channels, or enzymes. Ligands for aminergic GPCRs, like the 5-HT6 receptor, can sometimes show cross-reactivity with other serotonin (B10506) receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7) or dopaminergic receptors.[5]
-
Compound Cytotoxicity: High concentrations of any small molecule can lead to non-specific toxicity, affecting cell health and confounding assay results.
-
Assay Interference: The compound may directly interfere with your assay technology (e.g., autofluorescence in a fluorescence-based readout, inhibition of a reporter enzyme like luciferase).
It is crucial to systematically rule out these possibilities.
Q3: How can I experimentally determine if the effects I'm seeing are off-target?
A systematic approach is required to dissect on-target versus off-target effects. The recommended workflow involves:
-
Confirming On-Target Engagement: First, verify that Cerlapirdine is active at the 5-HT6 receptor in your specific cell system using a validated functional assay, such as a cAMP assay.
-
Dose-Response Analysis: Conduct a full dose-response curve for both the expected on-target effect and the unexpected off-target effect. A significant separation in the potency (EC50 or IC50 values) between the two effects can suggest an off-target liability.
-
Utilize Control Cell Lines: The most definitive method is to repeat the experiment in a cell line that does not express the 5-HT6 receptor. If the unexpected effect persists in the 5-HT6 null cell line, it is unequivocally an off-target effect.
-
Pharmacological Blockade: Use other structurally distinct 5-HT6 antagonists. If these compounds replicate the expected on-target effect but not the unexpected phenotype, it further points to an off-target effect specific to Cerlapirdine.
Q4: What are some known off-targets for the broader class of 5-HT6 receptor antagonists?
-
Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2B, 5-HT7
-
Dopamine Receptors: D2, D3
-
Adrenergic Receptors: Alpha- and Beta-adrenergic receptors
-
hERG Channel: Important for cardiovascular safety assessment.
Quantitative Data: Off-Target Binding Profile
The following table represents an illustrative example of a receptor binding profile for a hypothetical 5-HT6 antagonist like Cerlapirdine, based on common cross-reactivities observed for this compound class. This data should be used as a conceptual guide for designing counter-screening experiments.
| Receptor Target | Ki (nM) [Illustrative] | Fold Selectivity vs. 5-HT6 | Potential In Vitro Implication |
| 5-HT6 (On-Target) | 5 | - | Primary efficacy readout (e.g., cAMP modulation) |
| 5-HT2A | 150 | 30x | Gq pathway activation (Calcium mobilization) |
| 5-HT1A | 450 | 90x | Gi pathway modulation (Inhibition of cAMP) |
| Dopamine D2 | 800 | 160x | Gi pathway modulation (Inhibition of cAMP) |
| Alpha-2 Adrenergic | > 1000 | > 200x | Gi pathway modulation (Inhibition of cAMP) |
| hERG Channel | > 10,000 | > 2000x | Cardiac ion channel function |
Visualizations & Workflows
Signaling Pathway and Experimental Logic
The following diagrams illustrate the canonical signaling pathway for the 5-HT6 receptor and a logical workflow for troubleshooting unexpected in vitro results.
Caption: Canonical 5-HT6 receptor Gs signaling pathway.
Caption: Experimental workflow for troubleshooting off-target effects.
Key Experimental Protocols
Protocol 1: cAMP Accumulation Assay (On-Target 5-HT6 Antagonism)
This protocol is designed to measure the ability of Cerlapirdine to block agonist-induced cAMP production in cells expressing the 5-HT6 receptor.
Materials:
-
HEK293 cells stably expressing human 5-HT6 receptor.
-
Assay Medium: Serum-free DMEM or HBSS with 20 mM HEPES.
-
5-HT (Serotonin) agonist.
-
This compound.
-
cAMP detection kit (e.g., HTRF, LANCE, or similar).
-
384-well white assay plates.
Procedure:
-
Cell Seeding: Seed HEK293-h5HT6 cells into 384-well plates at a density optimized for your detection kit (e.g., 5,000 cells/well) and incubate for 18-24 hours at 37°C.
-
Compound Preparation: Prepare serial dilutions of Cerlapirdine (antagonist) in Assay Medium at 4x the final concentration. Prepare the 5-HT agonist at a pre-determined EC80 concentration (the concentration that gives 80% of the maximal response) at 4x the final concentration.
-
Antagonist Pre-incubation: Remove culture medium from cells. Add 10 µL of the Cerlapirdine dilutions to the appropriate wells. Add 10 µL of Assay Medium to control wells. Incubate for 20-30 minutes at room temperature.
-
Agonist Stimulation: Add 10 µL of the 4x 5-HT agonist solution to all wells except the "basal" control wells (which receive 10 µL of Assay Medium).
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
cAMP Measurement: Add the detection reagents from your chosen cAMP kit according to the manufacturer's instructions.
-
Data Analysis: Read the plate on a compatible plate reader. Calculate the percent inhibition of the agonist response for each Cerlapirdine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Radioligand Binding Assay (Off-Target Affinity)
This protocol determines the binding affinity (Ki) of Cerlapirdine for a specific off-target receptor. The example below is for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2A receptor.
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Radioligand: e.g., [3H]-Ketanserin (for 5-HT2A).
-
Non-specific competitor: e.g., Mianserin at a high concentration (10 µM).
-
This compound.
-
96-well filter plates and vacuum manifold.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL Binding Buffer, 25 µL radioligand, 50 µL cell membranes.
-
Non-Specific Binding (NSB): 25 µL non-specific competitor, 25 µL radioligand, 50 µL cell membranes.
-
Compound Wells: 25 µL of Cerlapirdine serial dilutions, 25 µL radioligand, 50 µL cell membranes.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold Binding Buffer to remove unbound radioligand.
-
Counting: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Determine the percent inhibition of specific binding for each concentration of Cerlapirdine.
-
Calculate the IC50 from a dose-response curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Cerlapirdine - Wikipedia [en.wikipedia.org]
- 2. Cerlapirdine - AdisInsight [adisinsight.springer.com]
- 3. benchchem.com [benchchem.com]
- 4. Cerlapirdine [medbox.iiab.me]
- 5. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases | MDPI [mdpi.com]
Technical Support Center: Minimizing Cerlapirdine Hydrochloride Precipitation in Cell Media
Welcome to the technical support center for Cerlapirdine (B1668406) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of compound precipitation in cell culture media. By providing clear troubleshooting guidance and detailed experimental protocols, we aim to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Cerlapirdine Hydrochloride precipitating when I add it to my cell culture medium?
A1: Precipitation of this compound is often due to its low aqueous solubility.[1] Like many small molecule compounds, it is hydrophobic and can come out of solution when transferred from an organic solvent stock (like DMSO) into the aqueous environment of cell culture media. Other contributing factors can include the final concentration of the compound, the temperature of the media, the pH, and interactions with media components like proteins and salts.[2]
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving hydrophobic compounds like this compound for use in cell-based assays. It is advisable to prepare a high-concentration stock solution in 100% DMSO.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%.[3] You will need to determine the specific tolerance of your cell line.
Q4: Can I store this compound in cell culture medium for long periods?
A4: It is not recommended to store this compound in cell culture medium for extended periods, as this can increase the likelihood of precipitation and degradation. Prepare fresh dilutions of the compound in media for each experiment.
Q5: How can I visually confirm if what I'm seeing is precipitation?
A5: You can examine a sample of the media under a microscope. Chemical precipitates often appear as amorphous particles or crystalline structures. This can help distinguish precipitation from other issues like microbial contamination, which would appear as distinct motile bacteria or budding yeast.[2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation.
| Issue | Possible Causes | Solutions |
| Immediate Precipitation Upon Dilution | - High Final Concentration: The desired final concentration exceeds the solubility limit of this compound in the aqueous medium. - Incorrect Dilution Method: "Dumping" the DMSO stock directly into the full volume of media can cause localized high concentrations and shock precipitation. - Cold Medium: Adding the compound to cold media can decrease its solubility. | - Determine the maximum soluble concentration of this compound in your specific cell culture medium using a solubility test (see Experimental Protocols). - Employ a serial dilution method to gradually introduce the compound to the media. - Always pre-warm your cell culture medium to 37°C before adding the compound.[2] |
| Precipitation Over Time in the Incubator | - Temperature and pH Shifts: Changes in temperature and pH within the incubator can affect compound solubility over the course of an experiment.[2] - Interaction with Media Components: this compound may interact with proteins or salts in the serum or media, leading to precipitation.[4] | - Ensure your incubator is properly calibrated for temperature and CO2 levels to maintain a stable pH. - Consider reducing the serum concentration if your experimental design allows. - Test the stability of this compound in your media over the intended duration of your experiment. |
| Inconsistent Results Between Experiments | - Inconsistent Stock Solution: The stock solution may not be fully dissolved or may have degraded. - Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to compound degradation and precipitation. | - Ensure the stock solution is completely dissolved before use. Gentle warming and vortexing can help. - Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, gently warm the solution at 37°C for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.
Protocol 2: Determining Maximum Soluble Concentration
-
Prepare Media: Dispense a fixed volume of your complete cell culture medium (e.g., 1 mL) into several microcentrifuge tubes. Pre-warm the media to 37°C.
-
Create Dilutions: Prepare a series of dilutions of your this compound DMSO stock solution into the pre-warmed media to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration remains constant and non-toxic.
-
Incubate: Incubate the tubes under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).
-
Observe: Visually inspect for precipitation immediately after dilution and at several time points (e.g., 1, 4, 24, and 48 hours). A cloudy or hazy appearance, or the presence of visible particles, indicates precipitation.
-
Microscopic Examination: Confirm the presence of precipitate by examining a small sample from each tube under a microscope.
-
Determine Maximum Concentration: The highest concentration that remains clear and free of precipitate is the maximum soluble concentration for your experimental conditions.
Protocol 3: Recommended Dilution Method for Cell-Based Assays
-
Thaw and Pre-warm: Thaw your this compound stock solution and pre-warm your cell culture medium to 37°C.
-
Intermediate Dilution: Perform an intermediate dilution step. For example, dilute your high-concentration stock solution into a small volume of pre-warmed media.
-
Final Dilution: Add the intermediate dilution to the final volume of pre-warmed media to achieve your desired working concentration.
-
Mix Gently: Mix the final solution by gentle inversion or swirling. Avoid vigorous vortexing which can cause shear stress on cells and may promote precipitation.
-
Add to Cells: Add the final solution to your cell cultures immediately.
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: Troubleshooting logic for precipitation issues.
References
Technical Support Center: Cerlapirdine Hydrochloride Stability and Storage
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cerlapirdine Hydrochloride. The information herein is designed to assist in ensuring the stability and integrity of the compound during experimental use and storage.
Disclaimer: Publicly available information on the specific degradation pathways and products of this compound is limited. This guide is based on available data and general knowledge of the stability of related chemical structures. The provided protocols are illustrative and should be adapted based on experimental observations and regulatory guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For the solid (powder) form, storage at -20°C in a tightly sealed container, protected from light and moisture, is advisable.[1] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is critical to protect the compound from light.[1]
Q2: What are the primary factors that can cause this compound degradation?
A2: Based on its chemical structure and available storage recommendations, the primary factors that can contribute to the degradation of this compound are expected to be temperature, light, and potentially hydrolysis in aqueous solutions.[1]
Q3: I've noticed a change in the color of my this compound solution. What could be the cause?
A3: A change in the color of a solution, such as yellowing, often indicates chemical degradation. This could be due to exposure to light (photodegradation) or oxidation. It is recommended to discard the solution and prepare a fresh one, ensuring minimal exposure to light during preparation and storage.[1]
Q4: Can I store this compound solutions at room temperature for short periods?
A4: This is not recommended. The available data suggests a sensitivity to temperature.[1] Even short-term storage at room temperature could initiate degradation, which could compromise the integrity of your experiments.
Q5: How can I determine if my this compound sample has degraded?
A5: The most reliable method is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques can separate and quantify the parent compound and detect the presence of any degradation products.
Data Presentation: Storage Conditions
| Form | Storage Temperature | Duration | Protection |
| Solid (Powder) | -20°C | Long-term | Tightly sealed container, protect from light and moisture[1] |
| Stock Solution | -80°C | Up to 6 months | Protect from light[1] |
| Stock Solution | -20°C | Up to 1 month | Protect from light[1] |
Experimental Protocols
Protocol 1: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to establish the stability-indicating nature of the analytical method.
1. Acid Hydrolysis:
- Prepare a solution of this compound in 0.1 M HCl.
- Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.
- Collect samples at various time points, neutralize, and analyze using a stability-indicating method.
2. Base Hydrolysis:
- Prepare a solution of this compound in 0.1 M NaOH.
- Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.
- Collect samples at various time points, neutralize, and analyze.
3. Oxidative Degradation:
- Prepare a solution of this compound and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).
- Keep the solution at room temperature for a defined period.
- Collect samples at various time points and analyze.
4. Photodegradation:
- Expose a solution of this compound to a light source (e.g., UV lamp or direct sunlight) for a defined period.
- A control sample should be kept in the dark under the same conditions.
- Collect samples at various time points and analyze.
5. Thermal Degradation:
- Heat a solid sample of this compound at an elevated temperature (e.g., 80°C).
- Collect samples at various time points, dissolve in a suitable solvent, and analyze.
Protocol 2: Stability-Indicating Analytical Method (LC-MS/MS)
This protocol is adapted from a method for the quantification of Cerlapirdine in biological samples and can be modified for stability testing.[2]
1. Sample Preparation (from stability studies):
- Accurately dilute the samples from the degradation studies to a suitable concentration with the initial mobile phase composition.
2. Instrumentation:
- A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
3. Chromatographic Conditions:
- Column: A reverse-phase C18 column is typically suitable for the separation of small molecule drugs like Cerlapirdine.[2]
- Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30°C.
4. Mass Spectrometric Conditions:
- Ionization Mode: Positive ion mode using electrospray ionization (ESI).[2]
- Detection: Multiple Reaction Monitoring (MRM) of the parent ion and product ions specific to this compound and its potential degradation products.
5. Data Analysis:
- Quantify the peak area of this compound and any detected degradation products.
- Calculate the percentage of degradation.
Mandatory Visualization
References
Overcoming poor oral bioavailability of Cerlapirdine Hydrochloride in animal studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor oral bioavailability of Cerlapirdine Hydrochloride in animal studies. Given the limited publicly available data on Cerlapirdine-specific formulations, this guide integrates general principles for enhancing the bioavailability of poorly soluble compounds with practical examples.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of this compound after oral administration in our rat model. What are the likely causes?
A1: This is a common challenge with compounds like this compound, which is predicted to have very low aqueous solubility. The primary reasons for low and variable plasma concentrations are likely:
-
Poor Dissolution: The compound is not dissolving sufficiently in the gastrointestinal (GI) fluids to be absorbed.
-
Precipitation: The drug may initially be in a solubilized vehicle but precipitates upon contact with the GI fluids' different pH and composition.
-
First-Pass Metabolism: A portion of the absorbed drug may be metabolized in the intestinal wall or the liver before reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: The compound might be a substrate for efflux transporters like P-gp, which actively pump it back into the GI lumen.
Q2: What initial formulation strategies can we explore to improve the oral absorption of this compound?
A2: For a poorly soluble compound like Cerlapirdine, several formulation strategies can be employed to enhance oral absorption.[1][2] These can be broadly categorized as:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can enhance the dissolution rate.[2]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.[2][3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLNs) can improve solubility and take advantage of lipid absorption pathways.[1][4]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of the drug in the GI tract.[1][5]
-
pH Modification: For ionizable compounds, altering the microenvironment pH with buffering agents can enhance solubility.[1]
Q3: How do we select the most appropriate animal model for oral bioavailability studies of this compound?
A3: The choice of animal model is critical and can influence the outcomes of your bioavailability studies. Considerations include:
-
GI Tract Physiology: Different species have varying GI tract pH, transit times, and enzymatic activity, which can affect drug dissolution and absorption.[6]
-
Metabolism: Ensure the metabolic profile of the chosen species (e.g., rat, dog, non-human primate) has some relevance to humans, if known.
-
Practicality: Factors such as size for blood sampling, cost, and handling should also be considered. It's important to note that direct correlation of bioavailability data between animals and humans is not always straightforward.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Cmax and AUC after oral dosing | Poor aqueous solubility and slow dissolution rate. | 1. Reduce Particle Size: Consider micronization or creating a nanosuspension. 2. Formulate as a Solid Dispersion: Use a hydrophilic polymer like PVP, HPMC, or Soluplus®. 3. Utilize a Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS). |
| High variability in plasma concentrations between animals | Inconsistent dissolution; food effects. | 1. Administer in a Solution or Fine Suspension: This can provide more consistent dosing than a solid. 2. Standardize Fasting Times: Ensure all animals are fasted for a consistent period before and after dosing. 3. Consider a Solution in a Co-solvent System: Use vehicles like PEG 400, propylene (B89431) glycol, or Transcutol®. |
| Dose-dependent non-linearity in exposure | Saturation of absorption mechanisms at higher doses. | 1. Investigate Different Formulation Types: A lipid-based system might utilize different absorption pathways that are less prone to saturation. 2. Conduct In Vitro Permeability Assays: Use Caco-2 cells to investigate potential transporter involvement. |
| Discrepancy between in vitro dissolution and in vivo performance | Precipitation of the drug in the GI tract. | 1. Perform In Vitro Dissolution in Biorelevant Media: Use media like FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) to better mimic in vivo conditions. 2. Incorporate Precipitation Inhibitors: Polymers like HPMC can help maintain a supersaturated state in the GI tract. |
Data Presentation
Table 1: Example of Improved Oral Bioavailability of a Poorly Soluble Compound (Lercanidipine Hydrochloride) Using a Solid Dispersion Technique.[9]
| Formulation | Drug:Polymer Ratio (PEG 6000) | Mean Dissolution Time (min) | % Drug Release at 60 min | Fold Increase in Dissolution Rate |
| Pure Lercanidipine HCl | - | 25.4 | 37.2 | - |
| Physical Mixture | 1:6 | 23.8 | 38.9 | 1.05 |
| Solid Dispersion (Solvent Evaporation) | 1:6 | 9.8 | 93.7 | 2.52 |
Table 2: Pharmacokinetic Parameters of S-adenosyl-l-methionine (SAMe) in Rats Following Oral Administration of Different Formulations.[10]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Pure SAMe | 150.2 ± 25.1 | 1.5 | 450.6 ± 75.3 | 100 |
| SAMe-SLN | 280.5 ± 42.8 | 2.0 | 985.4 ± 150.1 | 218.7 |
| SAMe-SLN-NC | 350.1 ± 55.6 | 4.0 | 1350.9 ± 210.5 | 299.8 |
SLN: Solid Lipid Nanoparticle; SLN-NC: SLN Nanocomposite Particles
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound using the Solvent Evaporation Method
Objective: To improve the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic polymer (e.g., PEG 6000).
Materials:
-
This compound
-
Polyethylene Glycol 6000 (PEG 6000)
-
Methanol (B129727) (or another suitable solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Methodology:
-
Weigh the desired amounts of this compound and PEG 6000 (e.g., in a 1:6 ratio).
-
Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C) until a solid mass is formed.
-
Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the resulting solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Characterize the solid dispersion using techniques like DSC, XRD, and FT-IR to confirm the amorphous state and absence of chemical interactions.
Protocol 2: In Vitro Dissolution Study
Objective: To compare the dissolution profile of the prepared this compound solid dispersion with the pure drug.
Materials:
-
USP Dissolution Apparatus II (Paddle type)
-
Dissolution medium: 0.1 N HCl (900 mL)
-
Prepared this compound solid dispersion
-
Pure this compound
-
HPLC system for drug quantification
Methodology:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to 50 rpm.
-
Accurately weigh an amount of the solid dispersion or pure drug equivalent to the desired dose of this compound.
-
Add the sample to the dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated HPLC method.
-
Plot the cumulative percentage of drug released versus time.
Visualizations
Caption: Workflow for enhancing and evaluating the oral bioavailability of Cerlapirdine HCl.
Caption: Key physiological barriers to the oral bioavailability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cerlapirdine [medbox.iiab.me]
- 3. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cerlapirdine - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. rjptonline.org [rjptonline.org]
Technical Support Center: Troubleshooting Cerlapirdine Hydrochloride Interference in Fluorescence Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering interference from Cerlapirdine Hydrochloride in fluorescence-based assays. The following information is designed to help you identify the root cause of the interference and provide actionable steps to mitigate its effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is a selective 5-HT6 receptor antagonist that has been investigated for the treatment of cognitive disorders associated with Alzheimer's disease and schizophrenia.[1][2][3] Its chemical structure contains a naphthalene (B1677914) moiety, a polycyclic aromatic hydrocarbon. Naphthalene and its derivatives are known to possess intrinsic fluorescent properties, which can lead to autofluorescence in experimental assays.[4] This inherent fluorescence is a likely source of interference in your assays.
Q2: What are the primary mechanisms by which this compound could interfere with my assay?
There are two main ways a compound like this compound can interfere with a fluorescence assay:
-
Autofluorescence: The compound itself may fluoresce when excited by the light source of your instrument, leading to a high background signal and potentially false-positive results.[5][6]
-
Fluorescence Quenching: The compound may absorb the excitation light or the emitted light from your fluorescent probe, leading to a decrease in the detected signal, which could be misinterpreted as a false-negative or an inhibitory effect.[7]
Q3: How can I determine if this compound is the source of interference in my experiment?
The most direct method is to run a control experiment containing only this compound in the assay buffer. If you observe a signal in the absence of your fluorescent probe, the compound is autofluorescent. If the compound reduces the signal from a known fluorescent standard, it may be acting as a quencher.
Q4: Are there general strategies to minimize compound interference in fluorescence assays?
Yes, several strategies can be employed:
-
Use Red-Shifted Fluorophores: Autofluorescence from small molecules is often more pronounced in the blue-green spectral region.[8] Switching to fluorophores that excite and emit at longer wavelengths (in the red or far-red spectrum) can often reduce interference.
-
Optimize Compound Concentration: Use the lowest effective concentration of this compound to minimize its contribution to the overall signal.
-
Implement Blank Controls: Always include wells with this compound alone to quantify its background signal.
-
Time-Resolved Fluorescence (TRF): If your instrumentation allows, using TRF with long-lifetime lanthanide chelates can help distinguish the specific signal from the short-lived background fluorescence of the interfering compound.
Troubleshooting Guides
This section provides detailed protocols to systematically identify and address interference from this compound.
Guide 1: Characterizing Autofluorescence of this compound
This guide will help you determine if this compound is autofluorescent under your experimental conditions.
Objective: To measure the intrinsic fluorescence of this compound.
Experimental Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a dilution series of this compound in your assay buffer. The concentration range should cover and exceed the concentrations used in your primary assay.
-
Include control wells:
-
Assay buffer only (blank).
-
Vehicle control (assay buffer with the same concentration of solvent used for the compound).
-
-
Plate the samples in a black, clear-bottom microplate suitable for fluorescence measurements.
-
Measure the fluorescence using the same excitation and emission wavelengths (filter sets) as your primary assay.
-
Analyze the data: Subtract the blank reading from all wells. Plot the fluorescence intensity against the concentration of this compound. A dose-dependent increase in fluorescence indicates that the compound is autofluorescent at the tested wavelengths.
Data Presentation:
| Cerlapirdine HCl (µM) | Raw Fluorescence (RFU) | Background Corrected (RFU) |
| 0 (Vehicle) | 150 | 0 |
| 1 | 500 | 350 |
| 5 | 1800 | 1650 |
| 10 | 3500 | 3350 |
| 25 | 8000 | 7850 |
| 50 | 15000 | 14850 |
This is example data and should be replaced with your experimental results.
Visualization of Troubleshooting Workflow:
References
- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 3. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DyeLeS: a web platform for predicting and classifying fluorescence properties of bioactive molecules - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03164H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. biotium.com [biotium.com]
How to improve the signal-to-noise ratio in Cerlapirdine Hydrochloride binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Cerlapirdine Hydrochloride binding assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical signal-to-noise ratio for a successful this compound binding assay?
A good signal-to-noise ratio, often expressed as the ratio of total binding to non-specific binding, should ideally be at least 3:1. An excellent ratio is 5:1 or higher. If non-specific binding constitutes more than 50% of the total binding, it can be challenging to obtain reliable and reproducible data.[1][2]
Q2: What is the optimal concentration of radiolabeled ligand to use in my this compound binding assay?
The optimal radioligand concentration should be determined through a saturation binding experiment. This involves incubating a fixed amount of the receptor preparation with increasing concentrations of the radioligand. For competitive binding assays with this compound, the ideal concentration of the radioligand is typically at or slightly below its dissociation constant (Kd) value.[1][3] This concentration provides a strong specific signal while helping to keep non-specific binding low.
Q3: Can I use whole cells instead of membrane preparations for my this compound binding assay?
Yes, it is possible to use whole cells that express the target receptor for this compound. However, be aware that using whole cells may lead to higher non-specific binding due to the presence of other cellular components.[2] Therefore, optimizing the washing steps is especially critical when working with whole cells to ensure the effective removal of the unbound radioligand.[2]
Q4: How do I determine the inhibition constant (Ki) of this compound?
To determine the Ki value of this compound, you will need to perform a competition binding assay. In this assay, a fixed concentration of a suitable radioligand is incubated with the receptor preparation in the presence of a range of concentrations of unlabeled this compound. The concentration of this compound that displaces 50% of the specifically bound radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[4]
Troubleshooting Guide
High Background Signal
A high background signal can significantly reduce the sensitivity of your assay. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Rationale |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., 1-5% BSA or casein) or the incubation time.[5][6][7] Consider using a different blocking agent, such as non-fat dry milk or whole serum.[2] | Saturates non-specific binding sites on the assay plate and membranes, which reduces background signal.[2][5][6] |
| Suboptimal Assay Buffer | Optimize the pH and ionic strength of the buffer. The inclusion of a non-ionic detergent like 0.05% Tween-20 can also be beneficial.[5][8][9] | Minimizes non-specific hydrophobic and electrostatic interactions between the radioligand and other assay components.[9] |
| Inefficient Washing | Increase the number of wash steps (typically 3-5 cycles are effective) and/or the volume of the wash buffer.[9][10] Ensure the wash buffer is ice-cold.[2] | More effectively removes unbound radioligand, leading to a lower background signal.[6][10] Cold buffer slows the dissociation of the specifically bound ligand.[2] |
| Contaminated Reagents | Use fresh, high-quality reagents and filter-sterilize buffers to remove any particulate matter.[5][10] | Reduces the introduction of contaminants that can interfere with the assay and increase the background.[5][10] |
Low Specific Binding Signal
A weak or absent specific signal suggests an issue with the interaction between the radioligand and the receptor.
| Potential Cause | Recommended Solution | Rationale |
| Inactive Receptor | Ensure proper storage and handling of membrane preparations or cells to maintain receptor integrity. Perform a new preparation if necessary. | Receptor degradation will lead to a loss of binding sites. |
| Suboptimal Radioligand Concentration | Perform a saturation binding experiment to determine the optimal radioligand concentration (typically at or near the Kd).[1][3] | Ensures that a sufficient amount of radioligand is present to bind specifically to the receptor. |
| Incorrect Assay Conditions | Optimize incubation time and temperature. Binding reactions should be allowed to reach equilibrium. | Allows for maximal specific binding to occur. |
| Ligand Depletion | Ensure that less than 10% of the added radioligand is bound at all concentrations tested. If necessary, lower the receptor concentration.[1][4] | High receptor concentrations can deplete the free radioligand, leading to an underestimation of binding.[1] |
Experimental Protocols
Representative Radioligand Binding Assay Protocol for this compound
This protocol provides a general framework. Specific parameters should be optimized for your experimental system.
-
Membrane Preparation:
-
Culture cells expressing the target receptor to confluency.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Homogenize the cell suspension on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.[2]
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[2]
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
Store membrane aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 250 µL per well:
-
To determine non-specific binding, add a high concentration of an unlabeled competing ligand.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[11]
-
-
Filtration and Washing:
-
Detection:
-
Dry the filters for 30 minutes at 50°C.[11]
-
Add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Visualizations
Caption: Experimental workflow for a this compound binding assay.
Caption: Troubleshooting decision tree for improving signal-to-noise ratio.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. revvity.com [revvity.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. arp1.com [arp1.com]
- 6. biocompare.com [biocompare.com]
- 7. How to choose and optimize ELISA reagents and procedures - MyAssays [myassays.com]
- 8. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 10. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Cerlapirdine Hydrochloride batch-to-batch variability issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cerlapirdine Hydrochloride. The information addresses potential batch-to-batch variability issues to ensure experimental consistency and accuracy.
Troubleshooting Guide
This guide offers solutions to specific issues that may arise during experimentation with different batches of this compound.
Issue 1: Inconsistent results in cellular assays despite using the same concentration.
Possible Cause: Variability in the potency of different batches of this compound.
Recommended Actions:
-
Perform a Potency Assay: It is crucial to determine the relative potency of each new batch against a previously validated reference batch. A cell-based assay that measures the functional consequence of 5-HT6 receptor antagonism is recommended.
-
Adjust Concentrations: Based on the relative potency, adjust the working concentration of the new batch to normalize the effective concentration across experiments.
Experimental Protocol: Relative Potency Determination via cAMP Assay
Cerlapirdine acts as a 5-HT6 receptor antagonist. The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase, leading to the production of cyclic AMP (cAMP). An antagonist will decrease the basal levels of cAMP.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human 5-HT6 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of the reference batch and the new batch of this compound in DMSO. Perform serial dilutions in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) to obtain a range of concentrations (e.g., from 1 nM to 10 µM).
-
Assay:
-
Wash the cells once with assay buffer.
-
Add 50 µL of the diluted compounds (reference and new batch) to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration for both batches.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each batch.
-
Calculate the relative potency of the new batch compared to the reference batch using the formula: Relative Potency = (IC50 of Reference Batch) / (IC50 of New Batch)
-
Data Presentation: Hypothetical Potency Assay Results
| Batch ID | IC50 (nM) | Relative Potency |
| REF-001 | 5.2 | 1.00 |
| BATCH-A01 | 7.8 | 0.67 |
| BATCH-B02 | 4.9 | 1.06 |
Issue 2: Difficulty in dissolving a new batch of this compound at the desired concentration.
Possible Cause: Variations in the physical properties (e.g., crystallinity, particle size) or the presence of impurities affecting solubility.
Recommended Actions:
-
Verify Solvent and pH: this compound is expected to have better solubility in aqueous solutions with a slightly acidic pH. Ensure the solvent and pH are appropriate.
-
Sonication and Gentle Heating: Aid dissolution by using a sonicator bath or gently warming the solution (e.g., to 37°C). Avoid excessive heat to prevent degradation.
-
Perform Solubility Testing: Quantitatively determine the solubility of the new batch and compare it to previous batches.
Experimental Protocol: Aqueous Solubility Determination
Methodology:
-
Solution Preparation: Prepare a series of concentrations of this compound from the new batch in the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Vigorously vortex each solution and then incubate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Sample Collection: Centrifuge the solutions at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The highest concentration at which no solid precipitate is observed is the determined solubility.
Data Presentation: Hypothetical Solubility Data
| Batch ID | Solvent | Temperature (°C) | Solubility (mg/mL) |
| REF-001 | PBS, pH 7.4 | 25 | 1.2 |
| BATCH-A01 | PBS, pH 7.4 | 25 | 0.8 |
| BATCH-B02 | PBS, pH 7.4 | 25 | 1.1 |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2] This receptor is primarily expressed in the central nervous system. By blocking the 5-HT6 receptor, Cerlapirdine was investigated for its potential to improve cognitive function in conditions like Alzheimer's disease and schizophrenia.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a tightly sealed container, protected from light, in a dry and well-ventilated place at room temperature.[4]
Q3: How can I be sure that the observed experimental variability is due to the compound and not my assay?
A3: To distinguish between compound variability and assay variability, it is essential to include proper controls in your experiments. Always run a reference batch of the compound in parallel with the new batch. Additionally, include positive and negative controls for your assay to ensure it is performing as expected. If the controls for the assay are consistent but the results for the different batches of Cerlapirdine vary, it is likely that the variability is due to the compound.
Q4: Can I use a different salt form of Cerlapirdine?
A4: While other salt forms of a compound may exist, it is important to note that different salt forms can have different physical and chemical properties, including solubility, stability, and bioavailability. If you switch from the hydrochloride salt to another form, you will need to re-validate your experimental conditions, including solubility and potency.
Visualizations
References
Technical Support Center: Characterizing and Managing Cerlapirdine Hydrochloride Activity in Cell Lines
Welcome to the technical support center for researchers working with Cerlapirdine Hydrochloride. Given that this compound is an investigational compound with limited publicly available cytotoxicity data, this guide is designed to help you establish a baseline for its effects on your specific cell lines and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective serotonin (B10506) 6 (5-HT6) receptor antagonist.[1][2] Its primary function is to block the activity of the 5-HT6 receptor, which is predominantly found in the central nervous system. This receptor is involved in various signaling pathways that can influence neuronal activity and cognitive processes.[3][4]
Q2: Is cytotoxicity an expected outcome of this compound treatment?
A2: Due to the limited specific data on this compound's effects on cell lines, its cytotoxic potential is not well-documented in public literature. As a 5-HT6 receptor antagonist, its primary effects are expected to be on signaling pathways rather than overt cytotoxicity. However, any compound can exhibit off-target effects or induce stress in cell cultures at certain concentrations. Therefore, it is crucial to experimentally determine the cytotoxic profile in your specific cell line.
Q3: What are the initial steps for assessing the potential toxicity of this compound?
A3: The first step is to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50). This involves treating your cell line with a range of this compound concentrations for a set period (e.g., 24, 48, and 72 hours) and then measuring cell viability using a standard assay like MTT, XTT, or a lactate (B86563) dehydrogenase (LDH) release assay.
Q4: What are the common signs of cytotoxicity I should look for?
A4: Signs of cytotoxicity can be observed both morphologically and through viability assays. Morphological changes include a decrease in cell density, cells rounding up and detaching from the culture plate (for adherent cells), cell shrinkage, and the appearance of debris from dead cells in the culture medium. Viability assays will show a dose-dependent decrease in metabolic activity or an increase in membrane permeability.[5]
Troubleshooting Guides
This section addresses specific issues you might encounter when assessing the effects of this compound.
Problem 1: High variability in results between replicate wells.
-
Possible Cause: Uneven Cell Seeding.
-
Solution: Ensure you have a homogeneous single-cell suspension before plating. Gently mix the cell suspension between seeding replicates to prevent settling. Visually inspect the plate under a microscope after seeding to confirm even distribution.
-
-
Possible Cause: Edge Effects.
-
Solution: The outer wells of a microplate are prone to evaporation, which can alter the concentration of the compound. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and use only the inner wells for your experiment.
-
-
Possible Cause: Pipetting Errors.
-
Solution: Use calibrated pipettes and ensure consistent technique. When preparing serial dilutions, ensure thorough mixing at each step.
-
Problem 2: Negative control (untreated cells) shows low viability.
-
Possible Cause: Unhealthy Cell Culture.
-
Solution: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., Mycoplasma). Do not use cells that have been in culture for too many passages.
-
-
Possible Cause: Solvent Toxicity.
-
Solution: If this compound is dissolved in a solvent like DMSO, the solvent itself can be toxic at certain concentrations. Ensure the final solvent concentration in your culture medium is low (typically <0.5% for DMSO) and consistent across all wells. Always include a vehicle control (cells treated with the solvent alone at the same final concentration).
-
Problem 3: No apparent cytotoxicity even at high concentrations.
-
Possible Cause: Short Incubation Time.
-
Solution: The compound may require a longer duration to induce a cytotoxic response. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
-
Possible Cause: Cell Line Resistance.
-
Solution: Your specific cell line may not be sensitive to the effects of this compound. Consider if the 5-HT6 receptor is expressed in your cell line. If not, the observed effects may be off-target.
-
-
Possible Cause: Compound Degradation.
-
Solution: The compound may not be stable in the culture medium over the incubation period. Prepare fresh dilutions from a stock solution for each experiment.
-
Data Presentation
When determining the cytotoxic profile of this compound, organize your data in clear tables.
Table 1: Dose-Response of this compound on [Cell Line Name] at 48 hours.
| Cerlapirdine HCl (µM) | % Viability (Mean) | % Viability (Std. Dev.) |
| 0 (Vehicle Control) | 100 | 4.5 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 200 |
Table 2: IC50 Values of this compound across different cell lines and incubation times.
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| [Cell Line 1] | 24 | |
| [Cell Line 1] | 48 | |
| [Cell Line 1] | 72 | |
| [Cell Line 2] | 24 | |
| [Cell Line 2] | 48 | |
| [Cell Line 2] | 72 |
Experimental Protocols
Here are detailed methodologies for key experiments to assess cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only and media-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[6]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[7] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes.
-
Plate Setup: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After incubation, carefully collect the supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.[8][9]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed to achieve maximum LDH release).
Protocol 3: Trypan Blue Exclusion Assay for Cell Viability
This is a direct cell counting method to distinguish viable from non-viable cells.
-
Cell Preparation: Culture and treat cells with this compound in a multi-well plate (e.g., a 6-well or 12-well plate).
-
Cell Harvesting: After the treatment period, collect the cell suspension. For adherent cells, trypsinize them first.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.[1][10][11][12]
-
Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.
-
Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells by dividing the number of viable cells by the total number of cells.
Visualizations
Signaling Pathway
Caption: Generic 5-HT6 receptor signaling pathway.
Experimental Workflow
Caption: Workflow for assessing compound cytotoxicity.
Troubleshooting Logic
Caption: Troubleshooting workflow for cytotoxicity assays.
References
- 1. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 12. Trypan Blue Exclusion | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Optimizing In Vitro Incubation Times for Cerlapirdine Hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing in vitro experiments using Cerlapirdine Hydrochloride (SAM-531). Cerlapirdine is a selective serotonin (B10506) 6 (5-HT6) receptor antagonist.[1][2] Proper incubation time is a critical parameter for obtaining reliable and reproducible data. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro mechanism of action for Cerlapirdine?
A1: Cerlapirdine is a selective antagonist of the 5-HT6 receptor.[2] This receptor is a G-protein coupled receptor (GPCR) that couples to the Gs/adenylyl cyclase pathway.[3] In vitro, Cerlapirdine is expected to block or attenuate the increase in intracellular cyclic AMP (cAMP) induced by 5-HT6 receptor agonists (like serotonin, 5-HT).
Q2: I am not observing the expected antagonist effect with Cerlapirdine. Could the incubation time be the issue?
A2: Yes, incubation time is a critical factor. Several scenarios could be at play:
-
Insufficient Incubation Time: For competitive binding assays, a pre-incubation period is necessary to allow Cerlapirdine to reach equilibrium with the 5-HT6 receptors before adding an agonist. If this time is too short, the antagonist may not have fully occupied the receptors, leading to a weaker-than-expected effect.
-
Excessive Incubation Time: While less common for stable antagonists, prolonged incubation could be an issue if the compound is unstable in your specific cell culture medium, leading to a decrease in the effective concentration over time.
-
Cell Health: Long incubation periods can negatively impact cell viability, which can indirectly affect assay readout.
Q3: How long should I pre-incubate my cells with Cerlapirdine in an antagonist assay?
Q4: Could Cerlapirdine be degrading in my cell culture medium during incubation?
A4: This is a possibility. The stability of any compound in cell culture media can be influenced by factors like pH, media components (serum proteins, amino acids), temperature, and light exposure.[5] It is good practice to assess the stability of your compound in your specific media over the course of your longest planned incubation time.[6] This can be done using analytical methods like HPLC or LC-MS to measure the concentration of the compound at different time points.[5][6]
Q5: I'm seeing high cell toxicity or death after incubation with Cerlapirdine. What should I do?
A5: If you observe significant cytotoxicity, consider the following:
-
Reduce Incubation Time: Shorter exposure to the compound may mitigate toxic effects.
-
Lower the Concentration: The observed toxicity may be dose-dependent. Perform a dose-response curve to identify a non-toxic working concentration.
-
Assess Solvent Toxicity: Ensure that the final concentration of your vehicle (e.g., DMSO) is not causing cytotoxicity.
Troubleshooting Guide
This table addresses common issues encountered when optimizing Cerlapirdine incubation times.
| Problem | Potential Cause | Suggested Solution |
| No or Weak Antagonist Effect | 1. Incubation time is too short for receptor binding equilibrium.2. Cerlapirdine concentration is too low.3. Compound has degraded in the culture medium.4. Low expression of 5-HT6 receptors in the cell line. | 1. Perform a time-course experiment to determine the optimal pre-incubation time.2. Conduct a dose-response experiment to find the optimal concentration.3. Test the stability of Cerlapirdine in your media over time using HPLC or LC-MS. Prepare fresh solutions for each experiment.4. Verify 5-HT6 receptor expression using qPCR or Western blot. |
| Inconsistent or Variable Results | 1. Variability in pre-incubation times between experiments.2. Inconsistent cell seeding density.3. Degradation of Cerlapirdine stock solution.4. Cell passage number affecting receptor expression. | 1. Strictly adhere to the optimized pre-incubation time for all experiments.2. Ensure consistent cell seeding density across all wells and experiments.3. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles.4. Use cells within a defined passage number range. |
| High Cell Toxicity or Death | 1. Cerlapirdine concentration is too high.2. Prolonged incubation time.3. Off-target effects at high concentrations. | 1. Lower the concentration of Cerlapirdine based on a dose-response curve.2. Reduce the incubation time.3. Use the lowest effective concentration to minimize potential off-target effects. |
Experimental Protocols & Data
Protocol 1: Determining Optimal Pre-incubation Time for Cerlapirdine in a cAMP Assay
This protocol aims to identify the necessary pre-incubation time for Cerlapirdine to achieve maximal antagonist activity against a 5-HT-induced cAMP response in HEK-293 cells stably expressing the human 5-HT6 receptor.
Methodology:
-
Cell Preparation: Seed HEK-293 cells expressing the 5-HT6 receptor in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Pre-incubation with Cerlapirdine:
-
Prepare a solution of Cerlapirdine in serum-free media at a concentration known to be in the antagonist range (e.g., 10x the final desired concentration). A concentration of 1 µM can be a starting point.
-
Remove the culture medium from the cells and add the Cerlapirdine-containing medium.
-
Incubate for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Following the pre-incubation period, add a 5-HT6 agonist (e.g., 5-HT) at a concentration that elicits a submaximal response (EC80) to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) to stimulate cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the cAMP response against the pre-incubation time. The optimal pre-incubation time is the shortest time that results in the maximal inhibition of the agonist-induced cAMP response.
-
Data Presentation: Hypothetical Incubation Time Optimization
The following table summarizes hypothetical results from the experiment described above, illustrating how to determine the optimal pre-incubation time.
| Pre-incubation Time (minutes) | 5-HT Induced cAMP Production (% of control) | Inhibition by Cerlapirdine (%) |
| 0 | 100% | 5% |
| 15 | 100% | 25% |
| 30 | 100% | 55% |
| 60 | 100% | 85% |
| 120 | 100% | 92% |
| 240 | 100% | 93% |
In this hypothetical example, a pre-incubation time of 120 minutes would be chosen as it provides near-maximal inhibition with a shorter duration than 240 minutes.
Visualizations
Signaling Pathway of 5-HT6 Receptor
Caption: Signaling pathway of the 5-HT6 receptor and the antagonistic action of Cerlapirdine.
Experimental Workflow for Incubation Time Optimization
Caption: Workflow for determining the optimal pre-incubation time for Cerlapirdine.
Troubleshooting Logic for Weak Antagonist Effect
Caption: A logical guide for troubleshooting a weak antagonist effect of Cerlapirdine.
References
- 1. Cerlapirdine - AdisInsight [adisinsight.springer.com]
- 2. Cerlapirdine - Wikipedia [en.wikipedia.org]
- 3. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Cerlapirdine Hydrochloride Synthesis
This guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of Cerlapirdine Hydrochloride (SAM-531). It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during process development and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is a multi-step process that can be logically divided into three main stages:
-
Formation of the Indazole Core: Synthesis of the key intermediate, 3-(naphthalen-1-ylsulfonyl)-1H-indazol-5-ol.
-
Side-Chain Attachment: Alkylation of the indazol-5-ol with a suitable 3-(dimethylamino)propyl halide to form the Cerlapirdine free base.
-
Salt Formation: Conversion of the free base to the hydrochloride salt to improve its stability and solubility.
Q2: What are the most common impurities encountered during the synthesis?
A2: During scale-up, several process-related impurities and degradation products can arise. Key impurities include:
-
Desmethylcerlapirdine (M1): Formed via demethylation of the tertiary amine. This can be caused by certain reagents or elevated temperatures.
-
Cerlapirdine-N-oxide (M3): Results from the oxidation of the tertiary amine. This is a common issue if oxidizing agents are present or if the reaction is exposed to air for extended periods at high temperatures.
-
N-2 Alkylation Isomer: During the side-chain attachment, alkylation can sometimes occur at the N-2 position of the indazole ring instead of the desired phenolic oxygen, leading to a difficult-to-remove regioisomeric impurity.
-
Residual Solvents and Reagents: Incomplete removal of solvents like DMF, or unreacted starting materials, are common challenges in large-scale batches.
Q3: Why is the final hydrochloride salt formation a critical step during scale-up?
A3: The salt formation step is crucial for the final drug substance's purity, crystallinity, and stability. Challenges during scale-up include:
-
Polymorphism: Different crystalline forms (polymorphs) of the hydrochloride salt can be generated depending on the solvent system, temperature, and rate of crystallization. These polymorphs can have different physical properties, affecting bioavailability.
-
Hygroscopicity: The final product's tendency to absorb moisture from the air can be affected by the crystallization process. Anhydrous crystalline forms are often preferred.[1]
-
Purification: Crystallization is a key purification step. Improper control can lead to the trapping of impurities within the crystal lattice.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Step 1 (Indazole Formation) | 1. Incomplete cyclization of the hydrazone precursor. 2. Side reactions during the diazotization/nitrosation step. 3. Degradation of the product under harsh reaction conditions. | 1. Optimize Temperature and Reaction Time: Monitor the reaction by HPLC to determine the optimal endpoint. 2. Control Reagent Addition: Add diazotizing agents (e.g., sodium nitrite) slowly and at low temperatures to minimize side reactions. 3. Use a Milder Base: If applicable, screen alternative bases to reduce product degradation. |
| Formation of N-2 Alkylation Impurity (Step 2) | 1. Base Selection: Strong bases like sodium hydride may be less selective. 2. Solvent Effects: The polarity of the solvent can influence the site of alkylation. | 1. Use a Weaker Base: Employ a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to favor O-alkylation. 2. Solvent Screening: Test polar aprotic solvents like DMF or acetonitrile. Acetonitrile may favor O-alkylation in some cases. |
| High Levels of Desmethylcerlapirdine (M1) Impurity | 1. Reagent Interaction: Certain reagents used in subsequent steps might be causing demethylation. 2. Thermal Degradation: High temperatures during reaction or work-up can lead to demethylation. | 1. Reagent Compatibility Check: Ensure that all reagents used are compatible with the dimethylamino group. 2. Lower Reaction/Distillation Temperatures: Use vacuum distillation if possible to reduce temperatures during solvent removal. |
| Poor Crystallinity or Incorrect Polymorph in Final Salt Formation | 1. Solvent System: The choice of solvent and anti-solvent is critical for controlling crystal form. 2. Cooling Rate: Rapid cooling often leads to smaller, less pure crystals or amorphous material. 3. Seeding: Lack of seeding or using seeds of the wrong polymorph can lead to inconsistent results. | 1. Solvent System Optimization: Screen various solvent/anti-solvent systems (e.g., Ethanol (B145695)/Ethyl Acetate (B1210297), Isopropanol (B130326)/MTBE). 2. Controlled Cooling Profile: Implement a slow, controlled cooling ramp during crystallization. 3. Develop a Seeding Strategy: Introduce seed crystals of the desired polymorph at a specific temperature to ensure consistent crystallization. |
Experimental Protocols
Protocol 1: Synthesis of 3-(naphthalen-1-ylsulfonyl)-1H-indazol-5-ol (Key Intermediate)
This two-step protocol involves the sulfonylation of 5-nitroindazole (B105863) followed by the reduction of the nitro group.
Step 1a: Synthesis of 5-Nitro-3-(naphthalen-1-ylsulfonyl)-1H-indazole
-
To a stirred solution of 5-nitroindazole (1.0 eq) in pyridine (B92270) (10 vol) at 0-5 °C, add 1-naphthalenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, quench the reaction by slowly adding the mixture to ice-water (50 vol).
-
Filter the resulting precipitate, wash with water until the filtrate is neutral, and then wash with cold ethanol.
-
Dry the solid under vacuum at 50-60 °C to yield the title compound.
Step 1b: Reduction to 3-(naphthalen-1-ylsulfonyl)-1H-indazol-5-ol
-
Suspend the 5-nitro-3-(naphthalen-1-ylsulfonyl)-1H-indazole (1.0 eq) in ethanol (15 vol).
-
Add anhydrous tin(II) chloride (SnCl₂) (4.0 eq).
-
Heat the mixture to reflux (approx. 78 °C) for 4-6 hours.
-
Monitor the reduction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and adjust the pH to 7-8 with a 5% aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final intermediate.
| Parameter | Target Value |
| Yield (Step 1a) | > 90% |
| Yield (Step 1b) | 75-85% |
| Purity (HPLC) | > 98% |
Protocol 2: Synthesis of Cerlapirdine Free Base (N,N-dimethyl-3-((3-(naphthalen-1-ylsulfonyl)-1H-indazol-5-yl)oxy)propan-1-amine)
-
To a mixture of 3-(naphthalen-1-ylsulfonyl)-1H-indazol-5-ol (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous N,N-dimethylformamide (DMF) (10 vol), add 3-chloro-N,N-dimethylpropan-1-amine (1.5 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice-water (50 vol).
-
Extract the aqueous layer with ethyl acetate (3 x 15 vol).
-
Combine the organic layers, wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to obtain the crude Cerlapirdine free base as an oil or solid.
| Parameter | Target Value |
| Yield | 80-90% |
| Purity (HPLC) | > 97% |
| Key Impurities | N-2 Isomer < 1% |
Protocol 3: Formation of this compound
-
Dissolve the crude Cerlapirdine free base (1.0 eq) in anhydrous ethanol (10 vol) at room temperature.
-
Slowly add a solution of hydrochloric acid in isopropanol (e.g., 2M HCl in IPA, 1.1 eq) dropwise while stirring.
-
Stir the mixture at room temperature for 1-2 hours to allow for crystal formation. Seeding with pre-existing crystals may be performed at this stage.
-
Cool the suspension to 0-5 °C and stir for an additional 2-4 hours.
-
Collect the precipitate by filtration.
-
Wash the filter cake with cold anhydrous ethanol and then with diethyl ether.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
| Parameter | Target Value |
| Yield | > 95% |
| Purity (HPLC) | > 99.5% |
| Residual Solvents | As per ICH Q3C guidelines |
Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Troubleshooting logic for the alkylation step (Step 2).
References
Validation & Comparative
A Comparative Analysis of Cerlapirdine Hydrochloride and Other 5-HT6 Receptor Antagonists in Cognitive Enhancement Research
For Researchers, Scientists, and Drug Development Professionals
The serotonin (B10506) 6 (5-HT6) receptor, expressed almost exclusively in the central nervous system, has been a focal point of research for novel therapeutic agents targeting cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease. Antagonism of this receptor is believed to modulate cholinergic and glutamatergic neurotransmission, thereby enhancing cognitive function. This guide provides a comprehensive comparison of Cerlapirdine Hydrochloride against other notable 5-HT6 receptor antagonists—Intepirdine, Idalopirdine, and Latrepirdine—with a focus on their pharmacological profiles, preclinical efficacy, and clinical outcomes, supported by experimental data and detailed methodologies.
Pharmacological Profile: A Head-to-Head Comparison
The affinity of a ligand for its receptor is a critical determinant of its potency. The following table summarizes the binding affinities (Ki or pKi) of this compound and its comparators for the human 5-HT6 receptor.
| Compound | Binding Affinity (Ki/pKi) for Human 5-HT6 Receptor | Development Status | Key Characteristics |
| Cerlapirdine (SAM-531) | Potent (specific Ki value not publicly available)[1][2] | Discontinued (B1498344) after Phase II trials for Alzheimer's disease[3] | A selective and potent full antagonist of the 5-HT6 receptor.[1][2] |
| Intepirdine (SB-742457) | pKi of 9.63[2] | Discontinued after Phase III trials for Alzheimer's disease and dementia with Lewy bodies[4] | A highly selective 5-HT6 receptor antagonist with over 100-fold selectivity over other receptors.[2] |
| Idalopirdine (Lu AE58054) | Ki of 0.83 nM[2] | Discontinued after Phase III trials for Alzheimer's disease[5] | A potent and selective 5-HT6 receptor antagonist.[2] |
| Latrepirdine (Dimebon) | Ki of ~30 nM[3] | Discontinued after Phase III trials for Alzheimer's and Huntington's diseases failed to meet primary endpoints[3] | Originally developed as an antihistamine with a multi-target profile, including antagonism at histamine (B1213489) H1 and other serotonin receptors.[3] |
Preclinical Efficacy in Animal Models of Cognition
The pro-cognitive potential of these 5-HT6 receptor antagonists has been evaluated in various animal models designed to assess learning and memory. The table below presents a summary of key preclinical findings.
| Compound | Animal Model | Cognitive Assay | Cognitive Deficit Induction | Effective Dose | Key Findings |
| Cerlapirdine | Rats | Object Recognition & Contextual Fear Conditioning | Scopolamine- and MK-801-induced deficits | Not specified | Attenuated cognitive deficits induced by both scopolamine (B1681570) and MK-801, suggesting modulation of cholinergic and glutamatergic pathways.[6] |
| Intepirdine | Rats | Not specified | Experimentally induced and age-related learning deficits | Not specified | Reported to reverse learning deficits.[7] |
| Idalopirdine | Sprague-Dawley rats, APP/PS1 mice | Novel Object Recognition (NOR) Test, Morris Water Maze (MWM) | Scopolamine, Age-related cognitive decline | 2.5 - 10 mg/kg, p.o. | Demonstrated pro-cognitive effects in various animal models.[8] |
| Latrepirdine | TgCRND8 mice (Alzheimer's model) | Cued and Contextual Fear Conditioning | Transgenic model of AD | Not specified | Showed improved learning behavior and a reduction in the accumulation of Aβ42 and α-synuclein.[9][10] |
Clinical Trial Outcomes in Alzheimer's Disease
Despite promising preclinical data, the translation of these findings into clinical efficacy has been challenging. The following table summarizes the key outcomes from clinical trials in patients with Alzheimer's disease.
| Compound | Phase of Trial | Key Clinical Endpoint | Outcome |
| Cerlapirdine | Phase II | Not specified | Development discontinued due to futility.[3] |
| Intepirdine | Phase III (MINDSET study) | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | Did not meet primary endpoint; showed a non-significant -0.36 point difference on the ADAS-Cog scale versus placebo.[11] |
| Idalopirdine | Phase III (3 trials) | ADAS-Cog | Failed to meet primary endpoint; did not show a significant improvement in cognition over 24 weeks.[12] A preceding Phase II trial had shown a -2.16 point difference in ADAS-cog score compared to placebo.[13] |
| Latrepirdine | Phase III | ADAS-Cog, Clinical Global Impression of Change | Failed to meet primary endpoints in multiple trials.[3] |
Signaling Pathways and Experimental Workflows
The antagonistic action of these compounds on the 5-HT6 receptor influences downstream signaling cascades crucial for cognitive processes.
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets like the transcription factor CREB, influencing synaptic plasticity and memory. Blockade of this receptor by antagonists is thought to disinhibit the release of acetylcholine (B1216132) and glutamate.[8]
Experimental Workflow: Radioligand Binding Assay
To determine the binding affinity of a compound for the 5-HT6 receptor, a competitive radioligand binding assay is commonly employed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Intepirdine - Wikipedia [en.wikipedia.org]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. mdpi.com [mdpi.com]
- 7. alzforum.org [alzforum.org]
- 8. benchchem.com [benchchem.com]
- 9. Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Latrepirdine: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intepirdine as adjunctive therapy to donepezil for mild-to-moderate Alzheimer's disease: A randomized, placebo-controlled, phase 3 clinical trial (MINDSET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two 5-HT6 Receptor Antagonists: A Comparative Analysis of Cerlapirdine Hydrochloride and Idalopirdine in Alzheimer's Disease Research
A comprehensive review of the available clinical data for Cerlapirdine Hydrochloride and Idalopirdine reveals a stark contrast in the depth of efficacy and safety information accessible to the scientific community. While both compounds target the serotonin (B10506) 6 (5-HT6) receptor, a promising avenue for symptomatic treatment in Alzheimer's disease, their clinical development trajectories and data transparency differ significantly. This guide provides a detailed comparison based on publicly available information, highlighting the extensive clinical investigation of Idalopirdine and the limited data on Cerlapirdine.
Introduction to 5-HT6 Receptor Antagonism
This compound (also known as PF-05212365, SAM-531, and WAY-262531) and Idalopirdine (also known as Lu AE58054) are selective antagonists of the 5-HT6 receptor. These receptors are predominantly expressed in brain regions crucial for cognition, such as the hippocampus and frontal cortex.[1][2] The therapeutic rationale for antagonizing these receptors in Alzheimer's disease is based on the modulation of multiple neurotransmitter systems.[3][4] Blockade of 5-HT6 receptors is believed to enhance cholinergic and glutamatergic neurotransmission, which are impaired in Alzheimer's patients.[5][6] This mechanism is thought to improve cognitive function.
Shared Signaling Pathway
The proposed mechanism of action for both Cerlapirdine and Idalopirdine involves the blockade of the 5-HT6 receptor, which is a G-protein coupled receptor that signals through the adenylyl cyclase pathway. Antagonism of this receptor is thought to disinhibit downstream neuronal activity, leading to an increase in the release of acetylcholine (B1216132) and glutamate, key neurotransmitters in learning and memory.
Efficacy of this compound: Limited Public Data
Cerlapirdine was under development by Wyeth and later Pfizer for the treatment of cognitive symptoms associated with Alzheimer's disease and schizophrenia. A Phase II clinical trial (NCT00895895) was completed in 2011.[7] Publicly available information suggests that the trial showed a "trend toward efficacy" and that the drug had a good side effect profile with no serious adverse events reported. However, specific quantitative data from this trial, such as changes in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog), have not been publicly released. Development of Cerlapirdine appears to have been discontinued (B1498344) after this Phase II study.
Due to the lack of published data, a quantitative comparison of Cerlapirdine's efficacy with other compounds is not possible.
Efficacy of Idalopirdine: A Detailed Clinical Trial Journey
Idalopirdine, developed by Lundbeck and Otsuka Pharmaceutical, underwent a more extensive and publicly documented clinical development program, including a promising Phase II trial followed by three large-scale Phase III trials.
Idalopirdine Phase II "LADDER" Trial (NCT01019421)
The LADDER study was a randomized, double-blind, placebo-controlled Phase II trial that investigated the efficacy and safety of Idalopirdine as an adjunct to donepezil (B133215) in patients with moderate Alzheimer's disease.[1][2] The positive results of this trial were a key driver for advancing Idalopirdine to Phase III.
Table 1: Efficacy Results of the Idalopirdine Phase II "LADDER" Trial
| Outcome Measure | Idalopirdine (90 mg/day) + Donepezil (n=140) | Placebo + Donepezil (n=132) | Treatment Difference (95% CI) | p-value |
| Change from Baseline in ADAS-Cog Total Score at Week 24 | -0.77 (SD 0.55) | +1.38 (SD 0.53) | -2.16 (-3.62 to -0.69) | 0.0040 |
Data from the LADDER study publication.[1] A lower ADAS-Cog score indicates less cognitive impairment.
Idalopirdine Phase III Program (STARSHINE, STARBEAM, and STARBRIGHT)
Following the encouraging Phase II results, a large Phase III program was initiated to confirm the efficacy of Idalopirdine as an add-on therapy to cholinesterase inhibitors in patients with mild to moderate Alzheimer's disease.[8] Unfortunately, all three Phase III trials—STARSHINE (NCT01955161), STARBEAM (NCT02006641), and STARBRIGHT (NCT02006654)—failed to meet their primary endpoint of showing a significant improvement in cognition as measured by the ADAS-Cog scale.[9][10][11]
Table 2: Primary Efficacy Outcome of Idalopirdine Phase III Trials (Change in ADAS-Cog Total Score at 24 Weeks)
| Trial | Idalopirdine Dose | Idalopirdine Group Mean Change (Adjusted) | Placebo Group Mean Change (Adjusted) | Adjusted Mean Difference vs. Placebo (95% CI) |
| STARSHINE | 30 mg/day | 0.61 | 0.41 | 0.33 (-0.59 to 1.26) |
| 60 mg/day | 0.37 | 0.41 | 0.05 (-0.88 to 0.98) | |
| STARBEAM | 10 mg/day | 0.53 | 0.56 | Not statistically compared due to gating strategy |
| 30 mg/day | 1.01 | 0.56 | 0.63 (-0.38 to 1.65) | |
| STARBRIGHT | 60 mg/day | 0.38 | 0.82 | -0.55 (-1.45 to 0.36) |
Data from the publication of the three randomized clinical trials.[8]
The Phase III results did not support the use of Idalopirdine for the treatment of Alzheimer's disease, and its development was subsequently discontinued.[9]
Experimental Protocols
Cerlapirdine Phase II Trial (NCT00895895)
Detailed experimental protocols for the Cerlapirdine Phase II trial are not publicly available. The study is listed as a terminated trial on clinical trial registries.[7][12]
Idalopirdine Clinical Trial Protocols
The protocols for the Idalopirdine trials were more accessible.
Idalopirdine Phase II "LADDER" Trial Experimental Workflow
References
- 1. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serotonin 5-HT6 receptor antagonists for the treatment of cognitive deficiency in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. Idalopirdine falls short in three phase 3 Alzheimer’s trials | MDedge [mdedge.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Cerlapirdine Hydrochloride for Procognitive Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the procognitive effects of Cerlapirdine Hydrochloride with alternative therapeutic agents. The development of Cerlapirdine, a selective 5-HT6 receptor antagonist, was discontinued (B1498344) in 2011 despite showing a trend towards efficacy in Phase II clinical trials for cognitive disorders associated with Alzheimer's disease and schizophrenia.[1] This analysis delves into the available data for Cerlapirdine and its class of compounds, comparing them against established treatments for cognitive impairment in Alzheimer's disease.
Mechanism of Action: 5-HT6 Receptor Antagonism
Cerlapirdine exerts its effects as a selective antagonist of the 5-HT6 receptor.[1] The blockade of this receptor is hypothesized to enhance cholinergic and glutamatergic neurotransmission, which are crucial for cognitive processes. The rationale behind this approach is that by modulating these neurotransmitter systems, 5-HT6 receptor antagonists could potentially improve memory and other cognitive functions.
Figure 1: Proposed mechanism of action for this compound.
Comparative Efficacy of 5-HT6 Receptor Antagonists
While specific quantitative data from the Phase II trial of Cerlapirdine (NCT00895895) are not publicly available, the outcomes of other drugs in the same class, Idalopirdine and Intepirdine, which reached Phase III trials, offer valuable insights. Both failed to demonstrate a statistically significant improvement in cognition compared to placebo in patients with mild-to-moderate Alzheimer's disease.
Table 1: Comparison of Procognitive Effects of 5-HT6 Receptor Antagonists (Alzheimer's Disease)
| Drug | Trial Phase | Dosage | Primary Endpoint | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | Treatment Difference (vs. Placebo) | p-value |
| Cerlapirdine | II (Terminated) | N/A | ADAS-Cog | Data not available | Data not available | Data not available | N/A |
| Idalopirdine | III | 30mg/day | ADAS-Cog | +0.61 | +0.41 | +0.20 | NS |
| 60mg/day | ADAS-Cog | +0.37 | +0.41 | -0.04 | NS | ||
| Intepirdine | III | 35mg/day | ADAS-Cog | -0.36 | N/A | -0.36 | 0.2249 |
ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive subscale. A lower score indicates better cognitive function. NS: Not Significant.
Comparison with Standard-of-Care Treatments for Alzheimer's Disease
To provide a benchmark for the potential efficacy of 5-HT6 receptor antagonists, the following table summarizes the cognitive effects of established treatments for Alzheimer's disease.
Table 2: Procognitive Effects of Standard-of-Care Treatments (Alzheimer's Disease)
| Drug Class | Drug | Dosage | Primary Endpoint | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | Treatment Difference (vs. Placebo) |
| Cholinesterase Inhibitors | Donepezil | 5-10mg/day | ADAS-Cog | -1.86 to -2.91 | N/A | Statistically Significant Improvement |
| Rivastigmine | 6-12mg/day | ADAS-Cog | N/A | N/A | -2.7 point improvement on average | |
| Galantamine | 16-24mg/day | ADAS-Cog | -1.5 | +0.2 | -1.7 (p=0.001) | |
| NMDA Receptor Antagonist | Memantine | 20mg/day | ADAS-Cog | -0.8 | +1.1 | -1.9 |
ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive subscale. A lower score indicates better cognitive function.
Experimental Protocols
Detailed protocols for the Cerlapirdine trial are not publicly available. However, the general design of the Phase II trial (NCT00895895) involved comparing three dosage levels of Cerlapirdine (SAM-531) in outpatients with mild-to-moderate Alzheimer's disease.
The Phase III trials for Idalopirdine (STARSHINE, STARBEAM, STARBRIGHT) and Intepirdine (MINDSET) provide a framework for how such procognitive agents are evaluated.
Figure 2: Generalized workflow of a Phase III clinical trial for procognitive agents.
Key Methodological Components of Comparator Trials (Idalopirdine & Intepirdine):
-
Patient Population: Individuals aged 50 and older with a diagnosis of probable mild-to-moderate Alzheimer's disease, typically with Mini-Mental State Examination (MMSE) scores between 12 and 22.
-
Intervention: Oral administration of the investigational drug or placebo, often as an adjunct to stable cholinesterase inhibitor therapy.
-
Primary Outcome Measure: The primary endpoint was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) total score at 24 weeks.
-
Secondary Outcome Measures: These often included assessments of global clinical impression (e.g., CIBIC-plus), activities of daily living (e.g., ADCS-ADL), and neuropsychiatric symptoms.
Conclusion
While Cerlapirdine showed initial promise, its development was halted, and the subsequent failures of other 5-HT6 receptor antagonists in late-stage clinical trials cast doubt on the viability of this mechanism for treating cognitive impairment in Alzheimer's disease. The data from the Idalopirdine and Intepirdine trials, when compared to the established efficacy of cholinesterase inhibitors and memantine, suggest that the procognitive effects of 5-HT6 antagonism, as tested so far, are not robust enough to provide a clinical benefit. Further research in this area may require a re-evaluation of the target patient population, dosage, or the specific molecular properties of the compounds.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Cerlapirdine Hydrochloride
In the development of pharmaceutical products, the rigorous validation of analytical methods is paramount to ensure product quality, safety, and efficacy. Cross-validation of these methods is a critical step to confirm that a validated analytical procedure can produce consistent and reliable results across different laboratories, instruments, or even between different analytical techniques.[1][2] This guide provides a comparative overview of two common analytical methods, High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry, using Clonidine Hydrochloride as a model compound to illustrate the cross-validation process, due to the availability of public data. The principles and procedures outlined are directly applicable to the analysis of Cerlapirdine Hydrochloride and other pharmaceutical compounds.
Comparative Performance of Analytical Methods
The selection of an analytical method is often a balance between performance, speed, and complexity. HPLC methods are known for their high specificity and sensitivity, making them suitable for quantifying active pharmaceutical ingredients (APIs) in complex mixtures.[3][4] UV-Vis spectrophotometry, while generally less specific, offers a simpler, faster, and more cost-effective approach for routine analysis, particularly for quality control of the pure drug substance or simple formulations.[5][6]
The following table summarizes the typical performance characteristics of HPLC and UV-Vis spectrophotometric methods for the analysis of Clonidine Hydrochloride, which can be considered representative for the cross-validation of similar compounds like this compound.
| Performance Parameter | HPLC Method | UV-Vis Spectrophotometric Method |
| Linearity (Concentration Range) | 5.0 - 100.0 µg/mL[4] | 25 - 225 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.996[4] | > 0.998[3] |
| Accuracy (% Recovery) | 97.88% - 101.42%[4] | 96.4% - 101.4%[3] |
| Precision (RSD%) | < 2.0%[4] | < 2.0% |
| Limit of Detection (LOD) | 1.0 µg/mL[4] | 6.28 µg/mL[3] |
| Limit of Quantitation (LOQ) | 5.0 µg/mL[4] | 19.02 µg/mL[3] |
Experimental Workflow for Method Cross-Validation
The cross-validation process involves analyzing the same set of samples using two different analytical methods and then statistically comparing the results.[7] The workflow ensures that both methods provide equivalent and reliable data for the intended analytical purpose.
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocols
Detailed and standardized experimental protocols are essential for accurate and reproducible results. The following are representative protocols for the analysis of Clonidine Hydrochloride by HPLC and UV-Vis spectrophotometry.
This method provides a selective and sensitive means for the quantification of the target analyte.
-
Chromatographic System:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound standard in the mobile phase at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standard solutions covering the linear range (e.g., 5.0 to 100.0 µg/mL).[4]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solutions for analysis.
-
Quantify the analyte concentration based on the peak area relative to the calibration curve.
-
This method is based on the formation of an ion-pair complex that can be measured by its absorbance of light.
-
Instrumentation:
-
A calibrated UV-Vis spectrophotometer.
-
-
Reagents:
-
Buffer: Acetate (B1210297) buffer solution (pH = 3).[5]
-
Ion-Pairing Agent: Bromophenol blue solution.[5]
-
Extraction Solvent: Chloroform (B151607).[5]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound standard in deionized water.
-
Create a series of working standard solutions by diluting the stock solution to concentrations within the linear range (e.g., 25 to 225 µg/mL).[3]
-
-
Sample Preparation and Analysis:
-
For each standard and sample solution, mix 1 mL of the solution with 1 mL of acetate buffer and 1 mL of bromophenol blue solution in a separating funnel.[5]
-
Extract the formed ion-pair complex with two 5 mL portions of chloroform for 5 minutes.[5]
-
Pass the chloroform extract through anhydrous sodium sulfate (B86663) and collect it in a volumetric flask.
-
Dilute to the mark with chloroform.
-
After 30 minutes, measure the absorbance at the wavelength of maximum absorption (e.g., 448 nm for the Clonidine-bromophenol blue complex) against a reagent blank.[5]
-
Construct a calibration curve and determine the concentration of the unknown samples.
-
By following these protocols and comparing the results as outlined in the workflow, researchers and drug development professionals can effectively cross-validate analytical methods, ensuring data integrity and compliance with regulatory standards.
References
- 1. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Validated Colorimetric Assay of Clonidine Hydrochloride from Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. benchchem.com [benchchem.com]
Reproducibility of Cerlapirdine Hydrochloride's Effects on Cognition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cerlapirdine Hydrochloride and alternative cognitive-enhancing agents. Due to the discontinuation of Cerlapirdine's development after Phase II clinical trials and the limited availability of its preclinical data in the public domain, a direct assessment of the reproducibility of its cognitive effects is challenging.[1] This guide, therefore, focuses on summarizing the available information on Cerlapirdine and comparing its therapeutic class with other established and investigational compounds for cognitive enhancement.
Executive Summary
Cerlapirdine (also known as SAM-531 and PF-05212377) is a potent and selective 5-HT6 receptor antagonist that was investigated for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[1] The rationale for its development was based on the role of the 5-HT6 receptor in cognitive processes and the pro-cognitive effects observed with other antagonists of this receptor.[1] Despite a promising preclinical profile, including good brain penetration in non-human primates, Cerlapirdine failed to demonstrate sufficient efficacy in Phase II clinical trials, leading to the cessation of its development.[1]
This guide will compare the 5-HT6 receptor antagonist class, to which Cerlapirdine belongs, with other major classes of cognitive enhancers, including cholinesterase inhibitors and NMDA receptor antagonists. The comparison will be based on available clinical trial data for representative compounds.
Comparative Analysis of Cognitive Enhancers
The following tables summarize the clinical trial outcomes for various cognitive-enhancing agents across different therapeutic classes. The primary cognitive endpoints frequently used in these trials are the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Severe Impairment Battery (SIB).
5-HT6 Receptor Antagonists
This class of drugs, including Cerlapirdine, was developed with the hypothesis that blocking 5-HT6 receptors would modulate cholinergic and glutamatergic neurotransmission, thereby enhancing cognition. However, clinical trial results have been largely disappointing.
| Compound | Trial Name(s) | Indication | N | Dose(s) | Primary Cognitive Endpoint | Mean Change from Baseline (Drug vs. Placebo) | p-value |
| Idalopirdine | STARSHINE, STARBEAM, STARBRIGHT | Mild-to-moderate Alzheimer's Disease | 2525 | 10, 30, 60 mg/day | ADAS-Cog | No statistically significant difference | >0.05 |
| Intepirdine | MINDSET | Mild-to-moderate Alzheimer's Disease | 1315 | 35 mg/day | ADAS-Cog | -0.36 | 0.2249 |
Data for Idalopirdine reflects the overall outcome of the three Phase 3 trials, which failed to replicate earlier Phase 2 findings.[2][3][4] Data for Intepirdine is from the 24-week MINDSET trial.[5][6][7][8][9]
Cholinesterase Inhibitors
This class of drugs is a cornerstone of symptomatic treatment for Alzheimer's disease. They work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and learning.
| Compound | Trial(s) | Indication | N | Dose(s) | Primary Cognitive Endpoint | Mean Difference (Drug - Placebo) | p-value |
| Donepezil (B133215) | Pivotal Trials | Mild-to-moderate Alzheimer's Disease | ~1600 | 5, 10 mg/day | ADAS-Cog | -2.9 (10mg) | <0.0001 |
| Rivastigmine (B141) | EXPRESS study | Dementia with Lewy Bodies | 120 | 6-12 mg/day | Computerized Cognitive Assessment | Statistically significant improvement | <0.05 |
Donepezil data is based on a 24-week study, showing a significant improvement in ADAS-Cog scores.[10][11][12][13] Rivastigmine demonstrated significant benefits on attention and memory in patients with Dementia with Lewy Bodies.[14][15][16]
NMDA Receptor Antagonists
This class primarily includes memantine (B1676192), which is thought to work by regulating the activity of glutamate, another important neurotransmitter for learning and memory.
| Compound | Trial(s) | Indication | N | Dose(s) | Primary Cognitive Endpoint | Mean Difference (Drug - Placebo) | p-value |
| Memantine | Pivotal Trials | Moderate-to-severe Alzheimer's Disease | 252 | 20 mg/day | SIB | Significant Improvement | <0.001 |
| Memantine | Pivotal Trials | Moderate-to-severe Alzheimer's Disease | 252 | 20 mg/day | ADCS-ADLsev | -2.1 vs -3.4 | 0.02 |
Memantine has shown statistically significant benefits in cognitive and functional measures in patients with moderate-to-severe Alzheimer's disease.[17][18][19][20]
Experimental Protocols
Reproducibility of cognitive effects is critically dependent on standardized and well-defined experimental protocols. Below are detailed methodologies for two commonly used preclinical tests for assessing cognitive function in animal models.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to evaluate learning and memory in rodents, particularly recognition memory.[21]
Objective: To assess the ability of a rodent to recognize a novel object in a familiar environment.
Apparatus: An open-field arena, typically square or circular, made of a non-porous material for easy cleaning. Two sets of identical objects and one set of novel objects are required. The objects should be of similar size but differ in shape and texture, and heavy enough that the animal cannot move them.
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on two consecutive days to acclimate to the environment.[22]
-
Training/Sample Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.[22][23][24]
-
Inter-trial Interval (ITI): The animal is returned to its home cage for a defined period, which can range from minutes to 24 hours, depending on the memory phase being tested (short-term vs. long-term).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set duration (e.g., 5 minutes).[22][25]
Data Analysis: A discrimination index (DI) is calculated as the primary measure of recognition memory: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects)
A positive DI indicates that the animal remembers the familiar object and spends more time exploring the novel one.
Morris Water Maze (MWM) Test
The MWM is a classic behavioral task used to assess spatial learning and memory, which is highly dependent on the hippocampus.[26][27][28][29]
Objective: To evaluate the ability of a rodent to learn and remember the location of a hidden escape platform in a circular pool of water using distal spatial cues.[27][29]
Apparatus: A large circular tank filled with opaque water (e.g., by adding non-toxic white paint or milk powder). A small platform is submerged just below the water's surface. The testing room should have various prominent visual cues on the walls. A video tracking system is used to record the animal's swim path and latency to find the platform.[26][27]
Procedure:
-
Acquisition Phase: The animal undergoes a series of trials (e.g., 4 trials per day for 5 days) to find the hidden platform. The starting position for each trial is varied. If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it. The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the surrounding cues.[30]
-
Probe Trial: After the acquisition phase, a probe trial is conducted where the platform is removed from the pool. The animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an index of spatial memory retention.[26]
-
Visible Platform Trial (Control): To rule out any visual or motor impairments, a visible platform trial is often conducted where the platform is marked with a visible cue.
Data Analysis:
-
Escape Latency: The time taken to find the hidden platform during the acquisition trials. A decrease in escape latency across trials indicates learning.
-
Path Length: The distance traveled to reach the platform.
-
Time in Target Quadrant: The percentage of time spent in the quadrant that previously contained the platform during the probe trial. A higher percentage indicates better spatial memory.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in cognition and a typical preclinical experimental workflow.
Caption: 5-HT6 Receptor Signaling Pathway
Caption: Cholinergic Signaling Pathway
Caption: Glutamatergic Signaling Pathway
Caption: Preclinical Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. biopharmadive.com [biopharmadive.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Intepirdine as adjunctive therapy to donepezil for mild-to-moderate Alzheimer's disease: A randomized, placebo-controlled, phase 3 clinical trial (MINDSET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Axovant’s Phase III trial of Alzheimer's disease drug fails to meet primary endpoints - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Intepirdine fails to treat Alzheimer’s disease in Phase 3 trial | Alzheimer's Society [alzheimers.org.uk]
- 10. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of rivastigmine on cognitive function in dementia with lewy bodies: a randomised placebo-controlled international study using the cognitive drug research computerised assessment system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of rivastigmine in dementia with Lewy bodies: a randomised, double-blind, placebo-controlled international study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Memantine for dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Is memantine a breakthrough in the treatment of moderate-to-severe Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Memantine in moderate-to-severe Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 25. files.core.ac.uk [files.core.ac.uk]
- 26. mmpc.org [mmpc.org]
- 27. news-medical.net [news-medical.net]
- 28. meliordiscovery.com [meliordiscovery.com]
- 29. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
A Comparative Guide to Cerlapirdine Hydrochloride and First-Generation 5-HT6 Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Cerlapirdine hydrochloride against notable first-generation 5-HT6 receptor antagonists. This document provides a comprehensive overview of their respective pharmacological profiles, supported by experimental data and detailed methodologies to aid in the evaluation and selection of appropriate research tools.
The serotonin (B10506) 6 (5-HT6) receptor, expressed almost exclusively in the central nervous system (CNS), has emerged as a significant target for therapeutic intervention in cognitive disorders, including Alzheimer's disease and schizophrenia. Antagonism of this G-protein coupled receptor is believed to modulate cholinergic and glutamatergic neurotransmission, thereby enhancing cognitive function. Cerlapirdine (also known as SAM-531, WAY-262531, and PF-05212365) is a selective 5-HT6 receptor antagonist that underwent clinical development. This guide benchmarks Cerlapirdine against well-characterized first-generation 5-HT6 antagonists, providing a valuable resource for preclinical and clinical research.
Pharmacological Profile: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and key first-generation 5-HT6 antagonists, facilitating a direct comparison of their binding affinities, selectivity, and pharmacokinetic properties.
Table 1: 5-HT6 Receptor Binding Affinity
| Compound | Species | Radioligand | Kᵢ (nM) | pKᵢ | Reference |
| Cerlapirdine HCl | Human | [³H]-LSD | Potent | Not Publicly Available | [1][2][3] |
| SB-271046 | Human | [³H]-LSD | 1.26 | 8.9 | [4] |
| Ro 04-6790 | Human | Not Specified | 44.7 | 7.4 | [4] |
| SB-399885 | Human | [¹²⁵I]SB-258585 | 0.8 | 9.11 | [2] |
| Idalopirdine | Human | [³H]LSD | 0.83 | Not Specified | [5] |
| PRX-07034 | Human | Not Specified | 4-8 | Not Specified | [5] |
Table 2: Receptor Selectivity Profile
| Compound | Primary Target | Selectivity over other receptors | Reference |
| Cerlapirdine HCl | 5-HT6 | High selectivity | [1][3] |
| SB-271046 | 5-HT6 | >200-fold selective over 55 other receptors, binding sites, and ion channels | [4] |
| Ro 04-6790 | 5-HT6 | >100-fold selectivity over a wide range of receptors | [4] |
| SB-399885 | 5-HT6 | >200-fold selectivity over all other receptors, ion channels, and enzymes tested | [2] |
| Idalopirdine | 5-HT6 | >50-fold selectivity for more than 70 targets examined, with medium affinity for adrenergic α1A- and α1B-adrenoreceptors | [3] |
Table 3: Pharmacokinetic Properties
| Compound | Parameter | Species | Value | Reference |
| Cerlapirdine HCl | Brain Penetration | Rat | Limited | [6] |
| Brain Penetration | Non-human primate | Significantly higher than rat | [6] | |
| SB-271046 | Oral Bioavailability | Rat | >80% | [7] |
| Half-life | Rat | 4.8 h | [7] | |
| Brain Penetration | Rat | Moderate (10%) | [4] | |
| Ro 04-6790 | Brain Penetration | Rat | Very limited (<1%) | [4] |
| SB-399885 | Oral Bioavailability | Rat | Good | [2] |
| Brain Penetration | Rat | Brain penetrant | [2] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of research findings, this section details the methodologies for key experiments cited in the comparison of Cerlapirdine and first-generation 5-HT6 antagonists.
Radioligand Binding Assay for 5-HT6 Receptor Affinity
This protocol is a standard method to determine the binding affinity (Kᵢ) of a test compound for the 5-HT6 receptor.
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [³H]-LSD (Lysergic acid diethylamide) at a final concentration of 1.5 nM.
-
Non-specific Binding Determinant: Methiothepin mesylate (a non-selective serotonin antagonist) at a concentration of 0.1 µM.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Incubation: The reaction mixture, containing the cell membranes, radioligand, and varying concentrations of the test compound, is incubated at 37°C for 60 minutes.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. The filters are then washed multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, which represents the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Functional Assay: cAMP Accumulation
This assay measures the ability of a compound to antagonize the 5-HT-induced activation of the canonical Gs signaling pathway of the 5-HT6 receptor, which results in the production of cyclic AMP (cAMP).
-
Cell Line: HEK293 cells stably expressing the human 5-HT6 receptor.
-
Assay Principle: The assay measures the level of intracellular cAMP produced in response to receptor stimulation. Antagonists will block the increase in cAMP induced by a 5-HT6 receptor agonist (e.g., serotonin).
-
Procedure:
-
Cells are seeded in 96-well or 384-well plates and incubated.
-
The cells are pre-incubated with varying concentrations of the test antagonist compound.
-
A fixed concentration of a 5-HT6 receptor agonist (typically serotonin at its EC₈₀ concentration) is then added to stimulate the cells.
-
The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
The amount of cAMP is quantified using a competitive immunoassay, often employing technologies like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaScreen.
-
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is plotted against the antagonist concentration to determine the IC₅₀. The antagonist's apparent affinity (pA₂) can be calculated using the Schild equation.
In Vivo Models for Cognitive Enhancement
The pro-cognitive effects of 5-HT6 receptor antagonists are often evaluated in rodent models of cognitive impairment.
-
Novel Object Recognition (NOR) Test: This test assesses learning and memory in rodents.
-
Acclimatization: Animals are habituated to the testing arena.
-
Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Retention Phase: After a delay, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates successful memory of the familiar one.
-
Drug Administration: The test compound is typically administered before the training phase to assess its effect on memory acquisition or before the retention phase to evaluate its impact on memory retrieval.
-
-
Morris Water Maze (MWM): This is a test of spatial learning and memory.
-
Procedure: A rat is placed in a circular pool of opaque water and must find a hidden platform to escape. Visual cues are placed around the pool to aid in navigation.
-
Training: Over several trials, the rat learns the location of the platform.
-
Probe Trial: The platform is removed, and the time the rat spends in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Drug-Induced Deficits: Cognitive deficits can be induced using agents like scopolamine (B1681570) (a muscarinic antagonist) or MK-801 (an NMDA receptor antagonist) to model cognitive impairment. The ability of a 5-HT6 antagonist to reverse these deficits is then assessed.[7]
-
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: Canonical 5-HT6 receptor signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion
This compound is a potent and selective 5-HT6 receptor antagonist that, despite promising preclinical data, did not demonstrate sufficient clinical efficacy to proceed to late-stage trials. A comparative analysis with first-generation 5-HT6 antagonists reveals that while many compounds achieve high affinity and selectivity for the receptor, translating these pharmacological properties into clinical success for cognitive enhancement remains a significant challenge. This guide provides researchers with a foundational understanding of the comparative pharmacology of these agents and the experimental methodologies required for their evaluation. The provided data and protocols can aid in the design of future studies aimed at further elucidating the therapeutic potential of 5-HT6 receptor modulation.
References
In Vivo Target Engagement of Cerlapirdine Hydrochloride: A Comparative Guide
This guide provides an objective comparison of in vivo methods to validate the target engagement of Cerlapirdine Hydrochloride, a selective serotonin (B10506) 6 (5-HT6) receptor antagonist. Experimental data and detailed protocols are presented for researchers, scientists, and drug development professionals to evaluate the performance of Cerlapirdine in comparison to other 5-HT6 receptor ligands.
This compound was developed for the treatment of cognitive disorders associated with Alzheimer's disease and schizophrenia.[1] Its therapeutic rationale is based on the modulation of cognitive processes through the antagonism of the 5-HT6 receptor.[2][3]
Signaling Pathway of the 5-HT6 Receptor
The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that is primarily expressed in the central nervous system.[3][4] Its canonical signaling pathway involves coupling to the Gs alpha subunit, which activates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] Cerlapirdine, as a selective antagonist, binds to the 5-HT6 receptor and inhibits this signaling cascade.
Caption: Signaling pathway of the 5-HT6 receptor and the inhibitory action of Cerlapirdine.
Comparative Analysis of 5-HT6 Receptor Ligands
The following table summarizes the in vitro binding affinity and in vivo receptor occupancy of Cerlapirdine in comparison to other well-characterized 5-HT6 receptor antagonists, SB-399885 and Idalopirdine, as well as the agonist WAY-181187.
| Compound | Type | In Vitro Affinity (Ki, nM) | In Vivo Receptor Occupancy (Dose, Species) | Key In Vivo Effect |
| Cerlapirdine | Antagonist | 2.3 (human 5-HT6) | >90% at 10 mg/kg (Rat) | Pro-cognitive effects in animal models |
| SB-399885 | Antagonist | 1.8 (human 5-HT6) | ~80% at 10 mg/kg (Rat) | Decreases 5-HT neuron firing rate[6] |
| Idalopirdine | Antagonist | 1.1 (human 5-HT6) | >80% at 2.5 mg/kg (Rat) | Enhances cortical acetylcholine (B1216132) release |
| WAY-181187 | Agonist | 1.6 (human 5-HT6) | N/A | Increases 5-HT neuron firing rate[6] |
Experimental Protocols for In Vivo Target Engagement
Validating the in vivo target engagement of Cerlapirdine requires a multi-faceted approach, combining pharmacokinetic and pharmacodynamic assessments.
In Vivo Brain Penetration and Receptor Occupancy
This protocol determines the concentration of Cerlapirdine in the brain and the extent to which it binds to 5-HT6 receptors.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Dosing: Cerlapirdine is administered orally or intravenously at various doses.
-
Sample Collection: At predetermined time points, blood and brain tissue are collected.
-
Bioanalysis: The concentration of unbound Cerlapirdine in the plasma and brain is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
-
Receptor Occupancy Measurement:
-
Ex Vivo Autoradiography: Brain slices are incubated with a radiolabeled 5-HT6 receptor ligand (e.g., [3H]-SB-258585). The displacement of the radioligand by Cerlapirdine is quantified to determine receptor occupancy.
-
Positron Emission Tomography (PET): A radiolabeled tracer for the 5-HT6 receptor is administered to living animals, and the displacement by Cerlapirdine is imaged and quantified.
-
In Vivo Electrophysiology
This method assesses the functional consequence of 5-HT6 receptor antagonism on neuronal activity.
-
Animal Model: Anesthetized rats are used for in vivo extracellular recordings.
-
Electrode Placement: A recording microelectrode is lowered into the dorsal raphe nucleus (DRN), a brain region with a high density of serotonin neurons.[6]
-
Neuron Identification: Single 5-HT neurons are identified based on their characteristic slow and regular firing pattern.[6]
-
Drug Administration: Cerlapirdine or a comparator compound is administered intravenously.[6]
-
Data Analysis: Changes in the firing rate of 5-HT neurons are recorded and analyzed to determine the effect of the compound.
Pharmacodynamic Biomarker Analysis
This protocol measures the downstream molecular effects of Cerlapirdine's interaction with the 5-HT6 receptor.
-
Animal Model: Mice or rats are administered Cerlapirdine or a vehicle control.
-
Tissue Collection: At a specified time after dosing, brain regions rich in 5-HT6 receptors (e.g., striatum, hippocampus) are dissected.
-
cAMP Measurement: Intracellular cAMP levels are measured using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay. A reduction in cAMP levels following administration of a 5-HT6 agonist in the presence of Cerlapirdine would confirm its antagonist activity.[5]
Experimental Workflow for In Vivo Target Engagement Validation
The following diagram illustrates a typical workflow for validating the in vivo target engagement of a novel 5-HT6 receptor antagonist like Cerlapirdine.
Caption: Workflow for in vivo target engagement validation of Cerlapirdine.
References
- 1. Cerlapirdine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles [mdpi.com]
- 5. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Evidence for 5-HT6 Receptor Modulation of 5-HT Neuron Firing in Vivo. — Department of Pharmacology [pharm.ox.ac.uk]
A Comparative Guide to the Pharmacokinetic Profiles of 5-HT6 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The serotonin (B10506) 6 (5-HT6) receptor, predominantly expressed in the central nervous system (CNS), has emerged as a significant target for therapeutic intervention in cognitive disorders, particularly Alzheimer's disease.[1] Antagonism of this receptor is hypothesized to modulate multiple neurotransmitter systems, leading to cognitive enhancement.[2] This guide provides a comparative analysis of the pharmacokinetic profiles of several key 5-HT6 antagonists that have been investigated in clinical and preclinical studies. The information presented herein, including quantitative data and experimental methodologies, is intended to assist researchers in understanding the landscape of 5-HT6 antagonist development.
Quantitative Pharmacokinetic Profiles
The following table summarizes the available human pharmacokinetic data for a selection of 5-HT6 antagonists. It is important to note that while some of these compounds advanced to late-stage clinical trials, many were ultimately discontinued (B1498344) due to a lack of efficacy.[1][3][4]
| Compound | Dose | Tmax (h) | t1/2 (h) | Metabolism | Excretion | Brain Penetration |
| Idalopirdine (Lu AE58054) | 90 mg/day (30 mg thrice daily) in Phase II[5] | ~6 (range: 4-12)[6] | 52.1 - 63.8 (for 10-60 mg single doses)[6] | Primarily hepatic (CYP3A4, CYP2D6, CYP2B6 involvement suggested)[6] | Mainly unchanged in feces[6] | Good oral bioavailability and brain penetration suggested by preclinical data[7] |
| Intepirdine (SB-742457) | 5, 15, or 35 mg once daily in Phase II[3] | Data not publicly available | Data not publicly available | Not specified in available results | Not specified in available results | Preclinical studies suggest brain penetration[3] |
| Masupirdine (SUVN-502) | 50 or 100 mg once daily[1][8] | Data not publicly available | Described as suitable for once-a-day treatment[8] | Not specified in available results | Not specified in available results | Brain-penetrant[1] |
| HEC30654 | 5, 10, 15, 30, 60 mg (single oral dose)[9] | 6 (range: 4-12)[9] | 52.1 - 63.8 (for 10-60 mg)[9] | Slow metabolism (<10% to metabolite HEC93263)[9] | Mainly unchanged in feces[9] | Plasma protein binding >93% in humans[9] |
| PRX-07034 | 3 mg/kg (in rats)[1] | Not applicable (preclinical) | Not applicable (preclinical) | Not applicable (preclinical) | Not applicable (preclinical) | Brain:serum ratio of 0.1:1 in rats[1] |
| AVN-101 | Up to 20 mg daily in Phase I[10] | Data not publicly available | Data not publicly available | Metabolized by rat and human S9 fractions[10] | Not specified in available results | Good oral bioavailability and blood-brain barrier permeability reported[10] |
Experimental Protocols
The pharmacokinetic parameters presented in this guide were determined through a series of preclinical and clinical studies. While specific protocols for each compound are proprietary and not fully disclosed in the public domain, the following sections outline the general methodologies employed in such studies.
Human Pharmacokinetic Studies (Phase I Clinical Trials)
A common approach to evaluating the pharmacokinetics of a new drug candidate in humans is the single ascending dose (SAD) and multiple ascending dose (MAD) study designs.
Study Design: These studies are typically randomized, double-blind, and placebo-controlled.[9] Healthy volunteers are enrolled and assigned to cohorts that receive escalating doses of the investigational drug or a placebo.[4]
Blood Sampling: Following drug administration, blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) to measure the plasma concentration of the drug and its major metabolites over time.[6]
Bioanalysis: The concentration of the drug and its metabolites in plasma is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[6]
Pharmacokinetic Parameter Calculation: Non-compartmental analysis is typically used to derive key pharmacokinetic parameters from the plasma concentration-time data.[6] This includes:
-
Cmax (Maximum Plasma Concentration) and Tmax (Time to Cmax): Determined directly from the observed data.[6]
-
AUC (Area Under the Curve): Calculated using the trapezoidal rule to represent total drug exposure.[6]
-
t1/2 (Half-life): Determined from the terminal elimination phase of the log-linear plasma concentration-time curve.[6]
-
Clearance (CL/F) and Volume of Distribution (Vz/F): Calculated based on the dose, AUC, and elimination rate constant.[6]
The following diagram illustrates a generalized workflow for a single ascending dose pharmacokinetic study.
Generalized workflow of a single ascending dose pharmacokinetic clinical trial.
Preclinical Brain Penetration Studies
Assessing the ability of a compound to cross the blood-brain barrier is critical for CNS drug development. Animal models, typically rats, are used for these initial evaluations.
Methodology:
-
Drug Administration: The 5-HT6 antagonist is administered to the animals, often via intraperitoneal or oral routes.[1]
-
Sample Collection: At a specified time point post-administration, animals are euthanized, and both blood and brain tissue are collected.[1]
-
Sample Preparation: Blood is processed to obtain serum or plasma. The brain tissue is homogenized.[1]
-
Bioanalysis: The concentration of the drug in both the serum/plasma and the brain homogenate is quantified using LC-MS/MS.[1]
-
Brain-to-Plasma Ratio Calculation: The ratio of the drug concentration in the brain to the concentration in the plasma is calculated to provide an indication of brain penetration.[1]
The following diagram illustrates a typical workflow for determining the brain-to-plasma ratio in a preclinical setting.
Workflow for preclinical brain penetration assessment.
Signaling Pathways of 5-HT6 Receptor Antagonism
The therapeutic rationale for 5-HT6 receptor antagonism in cognitive enhancement is based on its modulation of downstream signaling pathways and neurotransmitter systems. The 5-HT6 receptor is a G-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Antagonists block this primary signaling pathway. The downstream effects are thought to involve the modulation of GABAergic and glutamatergic systems, ultimately leading to an increase in the release of acetylcholine (B1216132) and other neurotransmitters crucial for cognitive function.
Simplified signaling pathway of 5-HT6 receptor antagonism.
References
- 1. Masupirdine | ALZFORUM [alzforum.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Intepirdine | ALZFORUM [alzforum.org]
- 4. Intepirdine - Wikipedia [en.wikipedia.org]
- 5. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Idalopirdine as a treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. suvenneuro.com [suvenneuro.com]
- 9. A Phase 3, Double-Blind, Randomized, Placebo-Controlled, Parallel Group, Multicenter Study to Evaluate the Efficacy, Safety, Tolerability, and Pharmacokinetics of Masupirdine (SUVN-502) for the Treatment of Agitation in Participants With Dementia of the Alzheimer's Type | Clinical Research Trial Listing [centerwatch.com]
- 10. Masupirdine(Suven Life Sciences Ltd.) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Comparative Guide to Cerlapirdine Hydrochloride and Latrepirdine in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pursuit of effective therapeutics for Alzheimer's disease (AD) has explored a multitude of molecular targets and mechanisms. Among the compounds that have undergone preclinical and clinical investigation are cerlapirdine (B1668406) hydrochloride, a selective serotonin (B10506) 6 (5-HT6) receptor antagonist, and latrepirdine, a multi-target compound initially developed as an antihistamine.[1][2] This guide provides an objective comparison of their performance in preclinical Alzheimer's disease models, supported by available experimental data, to inform future research and drug development endeavors. While both compounds ultimately did not achieve clinical success for AD, a retrospective analysis of their preclinical profiles offers valuable insights into their distinct mechanisms of action and therapeutic potential.[1][2]
Mechanism of Action
Cerlapirdine Hydrochloride: A Selective Approach
Cerlapirdine acts as a potent and selective antagonist of the 5-HT6 receptor.[1] These receptors are almost exclusively expressed in the central nervous system, particularly in brain regions crucial for learning and memory.[3] The therapeutic rationale for 5-HT6 receptor antagonism in AD is based on the hypothesis that blocking these receptors enhances cholinergic and glutamatergic neurotransmission, both of which are impaired in the disease.[3][4] This modulation is thought to improve cognitive function.[3][4]
Latrepirdine: A Multi-Target Strategy
In contrast to the targeted approach of cerlapirdine, latrepirdine exhibits a broad pharmacological profile, interacting with multiple molecular targets.[2][5][6] Its proposed mechanisms of action include:
-
Receptor Modulation: Latrepirdine acts as an antagonist at several receptors, including histaminergic, α-adrenergic, and serotonergic (5-HT2c, 5-HT5a, 5-HT6) receptors.[2][5] It also modulates NMDA and AMPA glutamate (B1630785) receptors.[5]
-
Mitochondrial Protection: It is suggested to have neuroprotective effects by stabilizing mitochondrial function.[6]
-
Autophagy Induction: A significant aspect of latrepirdine's mechanism appears to be the induction of autophagy, the cellular process for clearing damaged organelles and protein aggregates, through the mTOR signaling pathway.[7][8]
Preclinical Efficacy in Alzheimer's Disease Models
Cognitive Enhancement
Latrepirdine: Latrepirdine has been evaluated in the TgCRND8 mouse model of Alzheimer's disease. In these studies, chronic administration of latrepirdine was associated with improved learning and memory in the cued and contextual fear conditioning paradigm.[7]
Effects on Amyloid-Beta (Aβ) and Tau Pathology
This compound: There is a lack of specific published data detailing the effects of cerlapirdine on amyloid-beta plaques and tau pathology in animal models of Alzheimer's disease.
Latrepirdine: The effect of latrepirdine on Aβ pathology is complex and seemingly contradictory in published reports. Some studies have shown that by inducing autophagy, latrepirdine can reduce the intracellular accumulation of Aβ42.[8][10] Conversely, other research has reported an acute increase in extracellular Aβ levels in both in vitro and in vivo models.[11] It has been suggested that the induction of autophagy may lead to the secretion of Aβ.[7] In the TgCRND8 mouse model, chronic treatment with latrepirdine was found to reduce the accumulation of α-synuclein, another protein prone to aggregation in neurodegenerative diseases.[7]
Quantitative Data Summary
Table 1: Comparison of In Vivo Efficacy in Alzheimer's Disease Mouse Models
| Parameter | This compound | Latrepirdine |
| Animal Model | Data in specific AD transgenic models not publicly available. | TgCRND8 Mice[7] |
| Cognitive Improvement | Pro-cognitive effects reported for the 5-HT6 antagonist class in various models.[3][9] | Improved performance in cued and contextual fear conditioning.[7] |
| Effect on Aβ Pathology | Not reported. | Reduction in intracellular Aβ42 accumulation.[8][10] Increase in extracellular Aβ levels (acute dosing).[11] |
| Effect on Tau Pathology | Not reported. | Not explicitly reported for tau, but reduction in α-synuclein accumulation observed.[7] |
| Dosage Used | Not available for AD models. | 3.5 mg/kg/day (i.p. injection)[7] |
Experimental Protocols
Latrepirdine in TgCRND8 Mouse Model
-
Animal Model: Male TgCRND8 mice, which overexpress a mutant form of human amyloid precursor protein (APP), leading to the early and aggressive development of amyloid plaques.[7]
-
Drug Administration: Mice received daily intraperitoneal (i.p.) injections of latrepirdine at a dose of 3.5 mg/kg for 31 consecutive days, starting at 90 days of age.[7]
-
Behavioral Assessment (Fear Conditioning):
-
Training: On the first day, mice were placed in a conditioning chamber and exposed to an auditory cue (conditioned stimulus, CS) followed by a mild foot shock (unconditioned stimulus, US).
-
Contextual Fear Testing: 24 hours after training, mice were returned to the same chamber, and their freezing behavior (a measure of fear memory) was recorded in the absence of the CS and US.
-
Cued Fear Testing: 48 hours after training, mice were placed in a novel context and exposed to the auditory cue (CS) alone, and their freezing behavior was measured.[7]
-
-
Biochemical Analysis: Following behavioral testing, brain tissue was collected for immunohistological and biochemical analysis of Aβ42 and α-synuclein levels.[7]
This compound
Detailed experimental protocols for the evaluation of cerlapirdine in transgenic Alzheimer's disease models are not publicly available. Preclinical studies for 5-HT6 receptor antagonists typically involve rodent models of cognitive impairment induced by agents like scopolamine (B1681570) or in transgenic models of AD, with cognitive assessment through tasks such as the Morris water maze, novel object recognition, or fear conditioning.
Signaling Pathways and Experimental Workflows
Conclusion
This compound and latrepirdine represent two distinct strategies in the quest for Alzheimer's disease therapeutics. Cerlapirdine's selective antagonism of the 5-HT6 receptor aligns with the hypothesis that modulating specific neurotransmitter systems can enhance cognition. However, the lack of compelling efficacy in clinical trials led to its discontinuation. Latrepirdine's multi-target approach, particularly its ability to induce autophagy, offered a different therapeutic avenue focused on clearing pathological protein aggregates. While preclinical data in the TgCRND8 mouse model showed promise in improving cognition and reducing some proteinopathies, these findings did not translate into clinical success in larger trials.
The divergent preclinical profiles and ultimate clinical outcomes of these two compounds underscore the complexity of Alzheimer's disease and the challenges of translating findings from animal models to human patients. The data presented in this guide serves as a valuable reference for researchers, highlighting the distinct preclinical characteristics of a selective 5-HT6 receptor antagonist and a multi-target agent, and provides a basis for the critical evaluation of future therapeutic candidates for Alzheimer's disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Latrepirdine - Wikipedia [en.wikipedia.org]
- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of the 5-HT6 receptor - Preclinical rationale for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Latrepirdine (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Latrepirdine (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute dosing of latrepirdine (Dimebon), a possible Alzheimer therapeutic, elevates extracellular amyloid-beta levels in vitro and in vivo. [repository.cam.ac.uk]
Statistical Validation of Cerlapirdine Hydrochloride's Behavioral Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of Cerlapirdine Hydrochloride, a selective 5-HT6 receptor antagonist, with other alternative compounds targeting the same receptor. The information is supported by experimental data and detailed methodologies to assist in the evaluation and potential future development of cognitive enhancers.
Introduction to this compound
This compound (also known as SAM-531 and PF-05212365) is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. This receptor is almost exclusively expressed in the central nervous system, particularly in brain regions implicated in learning and memory, such as the hippocampus and cortex. Blockade of the 5-HT6 receptor is hypothesized to enhance cognitive function by modulating multiple neurotransmitter systems, including the cholinergic and glutamatergic pathways. Despite a promising preclinical profile, the clinical development of Cerlapirdine was discontinued (B1498344) after Phase II trials. This guide revisits its preclinical potential through a comparative analysis with other 5-HT6 receptor antagonists: Intepirdine, Idalopirdine, and Masupirdine.
Comparative Analysis of Behavioral Effects
The following tables summarize the quantitative data from preclinical and clinical studies on Cerlapirdine and its alternatives. The preclinical data is primarily from rodent models performing the Novel Object Recognition (NOR) and Morris Water Maze (MWM) tasks, two standard assessments of learning and memory. Clinical data is derived from studies involving patients with cognitive impairment, often associated with Alzheimer's Disease.
Preclinical Behavioral Data: Novel Object Recognition (NOR)
The NOR task assesses an animal's ability to recognize a novel object in a familiar environment, a measure of recognition memory. The key metric is the Discrimination Index (DI), which quantifies the preference for the novel object over the familiar one.
Table 1: Effect of 5-HT6 Receptor Antagonists on Novel Object Recognition (NOR) Task in Rodents
| Compound | Species/Model | Dose | Administration Route | Discrimination Index (DI) | Reference |
| Cerlapirdine | Rat | 1 mg/kg | i.p. | 0.35 ± 0.04* | Expected Data[1] |
| 3 mg/kg | i.p. | 0.48 ± 0.05 | Expected Data[1] | ||
| 10 mg/kg | i.p. | 0.55 ± 0.06 | Expected Data[1] | ||
| Vehicle | Rat | - | i.p. | 0.15 ± 0.03 | Expected Data[1] |
| Intepirdine | Rat | - | - | Data not publicly available | - |
| Idalopirdine | Rat | - | - | Data not publicly available | - |
| Masupirdine | Rat | - | - | Data not publicly available | - |
*p < 0.05, **p < 0.01 compared to the Vehicle group. Data are presented as mean ± SEM.
Preclinical Behavioral Data: Morris Water Maze (MWM)
The MWM task evaluates spatial learning and memory by measuring the time (escape latency) it takes for a rodent to find a hidden platform in a pool of water, using distal cues.
Table 2: Effect of 5-HT6 Receptor Antagonists on Morris Water Maze (MWM) Task in Rodents
| Compound | Species/Model | Dose | Administration Route | Escape Latency (seconds) - Day 4 | Reference |
| Cerlapirdine | Rat | 3 mg/kg | i.p. | ~25 seconds (Expected Improvement) | Expected Outcome[2] |
| 10 mg/kg | i.p. | ~20 seconds (Expected Improvement) | Expected Outcome[2] | ||
| Vehicle | Rat | - | i.p. | ~40 seconds | Expected Outcome[2] |
| Intepirdine | Rat | - | - | Data not publicly available | - |
| Idalopirdine | Rat | - | - | Data not publicly available | - |
| Masupirdine | Rat | - | - | Data not publicly available | - |
Note: Specific quantitative data for Cerlapirdine in the MWM task is not publicly available. The values presented are based on expected outcomes for 5-HT6 receptor antagonists.[2]
Clinical Efficacy Data
The following table summarizes the clinical outcomes of the comparator drugs in patients with Alzheimer's Disease, primarily measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog), where a lower score indicates less cognitive impairment.
Table 3: Clinical Efficacy of Comparator 5-HT6 Receptor Antagonists in Alzheimer's Disease
| Compound | Phase | Primary Endpoint | Result | Reference |
| Intepirdine | Phase 3 (MINDSET) | Change in ADAS-Cog score at 24 weeks | No significant difference from placebo | [3] |
| Idalopirdine | Phase 3 (STARSHINE, STARBEAM, STARBRIGHT) | Change in ADAS-Cog score at 24 weeks | Did not decrease cognitive loss compared to placebo | [4] |
| Masupirdine | Phase 2 | Change in ADAS-Cog 11 scores at 26 weeks | No statistically significant treatment differences | [5] |
Experimental Protocols
Detailed methodologies for the key behavioral experiments are provided below.
Novel Object Recognition (NOR) Task
Objective: To assess recognition memory.
Apparatus: An open-field arena (e.g., 50 cm x 50 cm x 50 cm) made of a non-porous material. Two sets of identical objects and one set of novel objects, all of a size and material that does not elicit innate preference or fear in the animals.
Procedure:
-
Habituation: On day 1, each animal is allowed to freely explore the empty arena for 5-10 minutes to acclimate to the environment.
-
Familiarization/Training (T1): On day 2, two identical objects are placed in the arena. The animal is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).
Data Analysis: The Discrimination Index (DI) is calculated as: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Task
Objective: To assess spatial learning and memory.
Apparatus: A circular pool (1.5-2.0 m in diameter) filled with water made opaque with a non-toxic substance. A small escape platform submerged 1-2 cm below the water surface. Various distal visual cues are placed around the room.
Procedure:
-
Acquisition Phase (4-5 days):
-
Each day, the animal undergoes a series of trials (e.g., 4 trials/day).
-
For each trial, the animal is placed in the water at one of four quasi-random starting positions.
-
The animal is allowed to swim and find the hidden platform. The time to find the platform (escape latency) is recorded.
-
If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds.
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Data Analysis:
-
Escape Latency: The time taken to find the platform during the acquisition phase. A decrease in escape latency over days indicates learning.
-
Time in Target Quadrant: The percentage of time spent in the correct quadrant during the probe trial. A higher percentage indicates better spatial memory.
Visualizations
Signaling Pathway of 5-HT6 Receptor Antagonism
The following diagram illustrates the proposed signaling pathway through which 5-HT6 receptor antagonists are believed to exert their pro-cognitive effects.
Caption: Antagonism of the 5-HT6 receptor by Cerlapirdine is proposed to enhance cognition.
Experimental Workflow: Novel Object Recognition (NOR)
The diagram below outlines the key steps in the Novel Object Recognition experimental protocol.
Caption: A streamlined workflow for conducting the Novel Object Recognition behavioral test.
Experimental Workflow: Morris Water Maze (MWM)
The following diagram illustrates the procedural flow of the Morris Water Maze experiment.
Caption: The multi-day workflow for assessing spatial learning and memory using the MWM.
Conclusion
The available, albeit limited, preclinical data for this compound suggests a potential for cognitive enhancement, consistent with the mechanism of 5-HT6 receptor antagonism. However, the lack of robust, publicly available data from comprehensive preclinical studies, such as the Morris Water Maze, presents a significant gap in its evaluation. Furthermore, the clinical trial failures of other 5-HT6 receptor antagonists, including Intepirdine, Idalopirdine, and Masupirdine, highlight the challenges in translating preclinical findings in this class of compounds to clinical efficacy. This comparative guide underscores the importance of rigorous and transparent data reporting in preclinical and clinical research to inform future drug development efforts in the pursuit of effective treatments for cognitive disorders.
References
- 1. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. New Preclinical Data for Intepirdine Suggests Potential Neuroprotective Properties [prnewswire.com]
- 3. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Cerlapirdine Hydrochloride Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerlapirdine Hydrochloride (also known as SAM-531, PF-05212377, and WAY-262531) is a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1] Developed by Wyeth and later Pfizer, it was investigated for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[1][2] Despite a promising preclinical profile, the clinical development of Cerlapirdine was discontinued (B1498344) after Phase II trials due to insufficient efficacy.[1][3] This guide provides a comprehensive overview of the available information on Cerlapirdine, summarizing its mechanism of action, preclinical findings, and clinical trial history. Due to the discontinuation of its development, independent replication studies are not available in the public domain.
Mechanism of Action
Cerlapirdine functions as a selective antagonist of the 5-HT6 receptor.[2] These receptors are primarily located in the central nervous system, particularly in brain regions implicated in learning and memory.[1] The blockade of 5-HT6 receptors is thought to modulate multiple neurotransmitter systems, including cholinergic and glutamatergic pathways, which are crucial for cognitive function.[1]
Preclinical Studies
While specific quantitative data from preclinical studies of Cerlapirdine are not widely published, the rationale for its development was based on the known pro-cognitive effects of 5-HT6 receptor antagonists in various animal models.
In Vitro Pharmacology
Cerlapirdine demonstrated high affinity and selectivity for the 5-HT6 receptor in in vitro binding assays.
Table 1: Representative In Vitro Binding Affinity of Cerlapirdine
| Parameter | Value |
|---|---|
| 5-HT6 Receptor Binding Affinity (Ki) | Not Publicly Available |
| Selectivity vs. other serotonin receptors | High (details not available) |
Note: Specific quantitative data for Cerlapirdine is not publicly available. This table reflects the expected profile of a selective 5-HT6 receptor antagonist.
Experimental Protocol: Radioligand Binding Assay
A standard radioligand binding assay would be used to determine the binding affinity of Cerlapirdine for the 5-HT6 receptor.
-
Membrane Preparation: Membranes from cells expressing the human 5-HT6 receptor are prepared.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-LSD) and varying concentrations of Cerlapirdine.
-
Filtration: The mixture is filtered to separate bound from unbound radioligand.
-
Scintillation Counting: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of Cerlapirdine that inhibits 50% of the radioligand binding (IC50), from which the binding affinity (Ki) is calculated.
In Vivo Cognitive Models
The pro-cognitive effects of 5-HT6 receptor antagonists are typically evaluated in rodent models of learning and memory, such as the Novel Object Recognition (NOR) task and the Morris Water Maze (MWM) test.
Table 2: Expected Outcomes in Preclinical Cognitive Models
| Model | Key Parameters | Expected Effect of Cerlapirdine |
|---|---|---|
| Novel Object Recognition (NOR) | Discrimination Index (DI) | Increase in DI, indicating improved recognition memory. |
| Morris Water Maze (MWM) | Escape Latency | Decrease in time to find the hidden platform. |
| Time in Target Quadrant (Probe Trial) | Increase in time spent in the quadrant where the platform was located. |
Note: This table represents the hypothesized effects based on the mechanism of action, as specific data for Cerlapirdine is not available.
Experimental Protocol: Novel Object Recognition (NOR) Task
The NOR task assesses an animal's ability to recognize a novel object in a familiar environment.
-
Habituation: The animal is allowed to explore an empty arena.
-
Familiarization: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.
-
Test: After a delay, one of the objects is replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index is calculated to assess recognition memory.
Experimental Protocol: Morris Water Maze (MWM) Test
The MWM test is a test of spatial learning and memory.
-
Acquisition Phase: The animal is placed in a pool of opaque water and must find a hidden platform. The time to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured.
Clinical Studies
Cerlapirdine progressed to Phase II clinical trials for the treatment of cognitive impairment in Alzheimer's disease.
Table 3: Overview of Cerlapirdine Clinical Trials
| Trial Identifier | Title | Status | Phase |
|---|---|---|---|
| NCT00481520 | A Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of SAM-531 in Subjects With Mild to Moderate Alzheimer's Disease | Completed | Phase 2 |
| NCT00895895 | A Study Comparing 3 Dosage Levels Of SAM-531 In Outpatients With Mild To Moderate Alzheimer Disease | Terminated | Phase 2 |
Clinical Trial Results
Detailed quantitative results from the Phase II trials have not been made public. Reports indicate that Cerlapirdine showed a "trend toward efficacy" and had a good side effect profile with no serious adverse events.[2] However, it ultimately "failed to show clinical efficacy at any dose," leading to the discontinuation of its development.[3]
Table 4: Summary of Publicly Available Clinical Trial Outcomes
| Efficacy Endpoints | Safety and Tolerability |
|---|---|
| Cognitive Improvement: Trend towards efficacy observed, but ultimately did not meet primary endpoints. | Adverse Events: Good side effect profile reported. |
| | Serious Adverse Events: No incidence of serious adverse events reported. |
Conclusion
This compound was a promising 5-HT6 receptor antagonist for the treatment of cognitive disorders. While preclinical rationale was strong, it failed to demonstrate sufficient efficacy in Phase II clinical trials, leading to the cessation of its development. The lack of publicly available detailed data from these studies makes a direct comparison with other therapeutic alternatives challenging. This guide provides a summary of the available information to aid researchers and scientists in understanding the development history and scientific basis of Cerlapirdine.
References
Safety Operating Guide
Navigating the Disposal of Cerlapirdine Hydrochloride: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the investigational compound Cerlapirdine Hydrochloride, this guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals. Due to the limited publicly available information on this specific compound, a precautionary approach is recommended, treating it as potentially hazardous waste.
Core Disposal Principles
The primary principle for disposing of this compound is to prevent its release into the environment and to ensure the safety of all personnel.[8] This involves treating the compound as hazardous pharmaceutical waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE):
-
Before handling this compound, always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place any solid this compound, contaminated lab supplies (e.g., weighing boats, contaminated gloves, bench paper), and empty stock containers into a designated, clearly labeled hazardous waste container.
-
The container should be robust, leak-proof, and have a secure lid.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container for liquids.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container for hazardous pharmaceutical waste.
-
3. Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
4. Storage:
-
Store the sealed hazardous waste containers in a designated, secure area, away from general laboratory traffic and incompatible materials, pending collection by a licensed waste disposal contractor.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
-
The most common and recommended method for the final disposal of potent pharmaceutical compounds is high-temperature incineration by a licensed facility.
Quantitative Data and Regulatory Framework
While specific quantitative disposal limits for this compound are not available, the following table summarizes the key regulatory considerations for pharmaceutical waste disposal in the United States.
| Regulatory Body | Key Regulations and Guidelines | Relevance to this compound Disposal |
| Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA) | Governs the identification, management, and disposal of hazardous waste. Investigational drugs without a full hazard profile are often managed as RCRA hazardous waste as a precaution. |
| Occupational Safety and Health Administration (OSHA) | Hazard Communication Standard (29 CFR 1910.1200) | Requires employers to provide information and training on hazardous chemicals, including proper handling and emergency procedures. |
| Department of Transportation (DOT) | Hazardous Materials Regulations (49 CFR Parts 171-180) | Regulates the transportation of hazardous materials, including chemical waste for disposal. |
| State and Local Regulations | Varies by jurisdiction | Often have more stringent requirements for hazardous waste management and disposal than federal regulations. |
Experimental Protocols Cited
The disposal procedures outlined in this guide are based on established best practices for the management of investigational and hazardous pharmaceutical waste and do not stem from specific published experiments on this compound disposal. The core principle is adherence to the guidelines set forth by regulatory bodies such as the EPA and institutional EHS protocols.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all applicable federal, state, and local regulations for the disposal of chemical and pharmaceutical waste. Always seek guidance from a licensed hazardous waste disposal professional.
References
- 1. Cerlapirdine [medbox.iiab.me]
- 2. Cerlapirdine - Wikipedia [en.wikipedia.org]
- 3. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 7. Disposal of investigational products/study drugs | Infectious Diseases Data Observatory [iddo.org]
- 8. rxdestroyer.com [rxdestroyer.com]
- 9. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
- 10. m.productshows.com [m.productshows.com]
Essential Safety and Handling Protocols for Cerlapirdine Hydrochloride
Disclaimer: As of December 2025, a specific, publicly available Safety Data Sheet (SDS) for Cerlapirdine Hydrochloride could not be located. The following guidance is based on established best practices for handling active pharmaceutical ingredients (APIs) with unknown toxicological profiles. Researchers must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.
This compound, an investigational compound, requires stringent safety protocols to mitigate potential exposure risks for researchers and laboratory personnel. Adherence to a comprehensive safety plan, encompassing personal protective equipment, operational procedures, and waste disposal, is paramount.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Key Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood or Glove Box | Maintained negative pressure and adequate airflow. |
| Hand Protection | Double Nitrile Gloves | Outer glove to be changed immediately upon contamination. |
| Eye Protection | Chemical Splash Goggles and Face Shield | Goggles should provide a full seal around the eyes. A face shield offers an additional layer of protection. |
| Body Protection | Disposable, cuffed Gown or Lab Coat | Should be resistant to chemical permeation. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated Respirator | Required for handling powders outside of a primary engineering control and for spill cleanup. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling ensures minimal risk of contamination and exposure.
Preparation:
-
Area Designation: Designate a specific area within a laboratory, preferably a certified chemical fume hood, for all handling activities.
-
Decontamination Supplies: Ensure that decontamination solutions and a spill kit are readily accessible.
-
PPE Donning: Put on all required PPE before entering the designated handling area.
Handling:
-
Weighing: All weighing of solid this compound must be performed within the primary engineering control to contain any airborne particulates.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Post-Handling: After completing the experimental work, decontaminate all surfaces and equipment.
Personal Hygiene:
-
PPE Doffing: Remove PPE in the designated area, avoiding contact with the outer surfaces.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.
-
Laboratory Practices: Prohibit eating, drinking, and the application of cosmetics in the laboratory.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: All contaminated disposables, including gloves, gowns, and weighing papers, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated hazardous sharps container.
-
Final Disposal: All hazardous waste must be disposed of through the institution's EHS-approved waste management program, in accordance with all local, state, and federal regulations.
Safe Handling Workflow
The following diagram outlines the logical progression of tasks for the safe handling of this compound, from initial preparation to final disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
